Resomelagon
Descripción
Structure
3D Structure
Propiedades
Número CAS |
1809420-71-0 |
|---|---|
Fórmula molecular |
C14H14N6O2 |
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine |
InChI |
InChI=1S/C14H14N6O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22/h1-10H,(H4,15,16,18)/b5-3+,17-9+ |
Clave InChI |
ZSDGHWLLLGYAJV-AHEHSYJASA-N |
SMILES isomérico |
C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N/N=C(N)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-] |
Origen del producto |
United States |
Foundational & Exploratory
Resomelagon (AP1189): A Technical Deep Dive into its Mechanism of Action in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resomelagon (formerly AP1189) is a pioneering, orally available, small molecule under investigation for the treatment of inflammatory diseases, with a primary focus on rheumatoid arthritis (RA).[1][2] It represents a novel therapeutic approach by selectively targeting the melanocortin system to promote the resolution of inflammation. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its engagement with target receptors, subsequent signaling cascades, and the downstream anti-inflammatory and pro-resolving effects observed in preclinical and clinical studies.
Core Mechanism: Biased Agonism at Melanocortin Receptors 1 and 3
This compound is a potent agonist of the melanocortin receptor 1 (MC1R) and melanocortin receptor 3 (MC3R).[2][3] A key feature of its mechanism is its nature as a biased agonist . This means that it selectively activates specific downstream signaling pathways upon binding to the receptor, while not stimulating others.
In the case of this compound, it preferentially activates the extracellular signal-regulated kinase (ERK) 1/2 phosphorylation and intracellular calcium (Ca2+) mobilization pathways.[3][4] Crucially, it does not significantly engage the canonical cyclic adenosine (B11128) monophosphate (cAMP) production pathway, which is typically associated with the pigmentary (melanogenic) effects of melanocortin receptor activation.[4][5] This biased agonism is central to its therapeutic potential, offering the prospect of potent anti-inflammatory and pro-resolving activity without the off-target effects of non-selective melanocortin agonists.[4][5]
Signaling Pathways and Cellular Effects
The activation of the ERK1/2 and Ca2+ signaling pathways by this compound initiates a cascade of events that collectively contribute to its anti-inflammatory and pro-resolving properties.
Inhibition of Pro-inflammatory Cytokine Release:
This compound has been demonstrated to inhibit the release of key pro-inflammatory cytokines. In vitro studies using peritoneal macrophages have shown that this compound can suppress the secretion of Tumor Necrosis Factor-alpha (TNF-α).[3] Furthermore, in studies with human peripheral blood mononuclear cells (PBMCs), treatment with this compound (AP1189) led to a decrease in the release of CXCL10, TNF-α, and Interleukin-1 beta (IL-1β).[6] This broad-spectrum inhibition of inflammatory mediators is a cornerstone of its therapeutic rationale.
Enhancement of Macrophage Efferocytosis:
A critical aspect of inflammation resolution is the efficient clearance of apoptotic cells, a process known as efferocytosis. Defective efferocytosis can lead to secondary necrosis and the release of pro-inflammatory cellular contents, perpetuating the inflammatory cycle. This compound has been shown to enhance macrophage efferocytosis.[3][7] The ERK1/2 signaling pathway, activated by this compound, is implicated in this pro-efferocytic effect.[4][5] By promoting the timely removal of apoptotic cells, this compound facilitates the transition from a pro-inflammatory to a pro-resolving tissue microenvironment.
Reduction of Inflammatory Cell Infiltration:
In vivo studies have provided evidence for this compound's ability to reduce the infiltration of inflammatory cells into affected tissues. In a mouse model of acute inflammation, administration of this compound resulted in a dose-dependent inhibition of neutrophil and monocyte infiltration.[3] This effect is crucial in mitigating the tissue damage associated with excessive leukocyte recruitment during an inflammatory response.
Data Presentation
In Vitro Efficacy
| Assay | Cell Type | Treatment | Key Findings | Reference |
| Signal Transduction | HEK293A cells | This compound (0-1000 µM; 8 min) | Promotes ERK1/2 phosphorylation and Ca2+ mobilization | [3] |
| Cytokine Release | Peritoneal macrophages | This compound (1 nM; 30 min) | Inhibits TNF-α release | [3] |
| Efferocytosis | Peritoneal macrophages | This compound (1 nM; 30 min) | Enhances efferocytosis | [3] |
In Vivo Efficacy (Mouse Models)
| Model | Animal Strain | Treatment | Key Findings | Reference |
| Acute Inflammation | C57BL/6J wild-type and BALB/c mice | This compound (0-10 mg/kg; i.p., i.v., and p.o.; for 24 h) | Dose-dependent inhibition of neutrophil and monocyte infiltration | [3] |
| Arthritis | C57BL/6J wild-type and BALB/c mice | This compound (25-50 mg/kg; p.o.; daily for 8 days) | Reduced clinical score (-42%), paw swelling (-87%), proportion of animals with all four paws affected (-50%), and severity of inflammation (-70%) | [3] |
Clinical Efficacy (Rheumatoid Arthritis)
| Study | Patient Population | Treatment | Primary Endpoint | Key Findings | Reference |
| Phase 2a (BEGIN) | DMARD-naïve RA patients with high disease activity | This compound + Methotrexate | Reduction in disease activity | Significant reduction in disease activity achieved | [8] |
| Phase 2b (EXPAND) | DMARD-naïve RA patients with high disease activity (CDAI > 22) | This compound (100 mg daily) + Methotrexate | ACR20 response at 12 weeks | Did not meet primary endpoint in the overall population. Post-hoc analysis of newly diagnosed patients with high disease activity and elevated hsCRP showed an improved ACR20 response (82% vs 52% for placebo). | [7][9][10] |
| Phase 2b (ADVANCE) | Newly diagnosed, severe RA patients with systemic inflammation (DAS28-CRP >5.1; CDAI >22; hsCRP >3 mg/L) | This compound (40, 70, or 100 mg daily) + Methotrexate | Reduction in DAS28-CRP | Ongoing | [8] |
Experimental Protocols
In Vitro ERK1/2 Phosphorylation Assay
-
Cell Line: Human Embryonic Kidney (HEK) 293A cells.
-
Transfection: Cells are transiently transfected with plasmids encoding for melanocortin receptor 1 (MC1R) or melanocortin receptor 3 (MC3R).
-
Treatment: Transfected cells are treated with varying concentrations of this compound (e.g., 0-1000 µM) for a short duration (e.g., 8 minutes).
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The density of the phosphorylated ERK1/2 bands is normalized to the density of the total ERK1/2 bands to determine the extent of phosphorylation.
In Vivo Murine Model of Arthritis
-
Animal Model: Male C57BL/6J wild-type or BALB/c mice.
-
Induction of Arthritis: Arthritis is induced using a standard method, such as collagen-induced arthritis (CIA) or serum transfer-induced arthritis.
-
Treatment: this compound is administered orally (p.o.) at doses ranging from 25-50 mg/kg daily for a specified period (e.g., 8 days), starting at the onset of disease or at the peak of inflammation.
-
Clinical Assessment: Disease severity is monitored regularly using a standardized clinical scoring system that assesses paw swelling, erythema, and joint stiffness. Paw swelling can be quantified using calipers.
-
Histological Analysis: At the end of the study, joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.
-
Immunohistochemistry: Joint sections can be stained for specific markers of inflammation, such as inflammatory cell surface markers or cytokines.
Visualizations
Caption: this compound's biased agonism at MC1R/MC3R activates ERK1/2 and Ca2+ pathways.
References
- 1. This compound by SynAct Pharma for Rheumatoid Arthritis: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound - Synact Pharma - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 8. biostock.se [biostock.se]
- 9. SynAct’s study of rheumatoid arthritis therapy fails to meet endpoint [clinicaltrialsarena.com]
- 10. storage.mfn.se [storage.mfn.se]
The Role of Melanocortin Receptors in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melanocortin system, an ancient and highly conserved signaling pathway, has emerged as a critical regulator of inflammation. Comprising melanocortin peptides, their receptors (MCRs), and endogenous antagonists, this system extends its influence far beyond its traditionally known roles in pigmentation and energy homeostasis.[1][2] It is now understood that melanocortins, such as adrenocorticotropic hormone (ACTH) and α-, β-, and γ-melanocyte-stimulating hormones (MSHs), possess potent glucocorticoid-independent anti-inflammatory and immunomodulatory properties.[1][2] These effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated MC1R through MC5R, which are expressed on a variety of immune and non-immune cells involved in the inflammatory cascade.[3][4]
Activation of these receptors initiates a cascade of intracellular signaling events that ultimately suppress the production of pro-inflammatory cytokines and chemokines, inhibit the recruitment of leukocytes to sites of inflammation, and promote the resolution of inflammation.[3][5] This technical guide provides an in-depth exploration of the role of each melanocortin receptor in inflammation, their signaling pathways, and detailed methodologies for key experiments in this field of research.
Melanocortin Receptors in Inflammation
The five melanocortin receptors exhibit distinct expression patterns and affinities for various melanocortin peptides, contributing to their diverse roles in modulating inflammation.[2]
Melanocortin 1 Receptor (MC1R)
Primarily known for its role in skin pigmentation, MC1R is also expressed on various immune cells, including monocytes, macrophages, neutrophils, and dendritic cells, where it exerts potent anti-inflammatory effects.[6][7] Activation of MC1R, for which α-MSH has the highest affinity, leads to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[2][6] Studies have shown that MC1R signaling is crucial for the anti-inflammatory actions of α-MSH.[8] For instance, the selective MC1R agonist BMS-470539 has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production and leukocyte infiltration in mice.[9]
Melanocortin 2 Receptor (MC2R)
The MC2R, also known as the ACTH receptor, is predominantly expressed in the adrenal cortex and is the exclusive receptor for ACTH, mediating its steroidogenic effects.[1][10] While its primary anti-inflammatory role is traditionally considered to be glucocorticoid-dependent, MC2R has also been identified on other cell types like adipocytes and immune cells, suggesting potential direct immunomodulatory functions.[10]
Melanocortin 3 Receptor (MC3R)
MC3R is expressed in the brain, heart, gut, and on immune cells such as macrophages and lymphocytes.[1][11] γ-MSH exhibits the highest affinity for MC3R.[2] Activation of MC3R has been demonstrated to have significant anti-inflammatory effects. For example, local activation of MC3R by ACTH, independent of glucocorticoids, is effective in models of gouty arthritis.[1][6] Selective MC3R agonists have been shown to inhibit cytokine release from macrophages and reduce neutrophil migration in experimental inflammation.[2][12]
Melanocortin 4 Receptor (MC4R)
Primarily located in the central nervous system, MC4R is crucial for energy homeostasis and appetite regulation.[13] However, it is also expressed on astrocytes and microglia.[14] Central activation of MC4R by α-MSH can mediate anti-inflammatory effects, including neuroprotection in models of brain injury and cerebral ischemia.[1][15] This is thought to occur through the inhibition of glial activation and the reduction of neuroinflammation.[10]
Melanocortin 5 Receptor (MC5R)
MC5R is widely expressed in various peripheral tissues, including exocrine glands, skeletal muscle, and immune cells like B and T lymphocytes.[4][16] Its activation has been linked to the modulation of immune responses and exocrine gland secretion.[6][17] MC5R signaling is implicated in the regulation of ocular immunity and has shown protective effects in models of autoimmune uveoretinitis.[18]
Signaling Pathways
The anti-inflammatory effects of melanocortin receptors are primarily mediated through two key intracellular signaling pathways: the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway and the nuclear factor-kappa B (NF-κB) pathway.
cAMP/PKA Pathway
As Gs protein-coupled receptors, all five MCRs, upon agonist binding, activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3] Elevated cAMP activates PKA, which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This pathway is central to the anti-inflammatory actions of melanocortins.
NF-κB Pathway
A crucial mechanism by which melanocortins exert their anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway.[11][19] NF-κB is a master transcriptional regulator of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[13] Melanocortin receptor activation, often via the cAMP/PKA pathway, can prevent the degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[20]
Quantitative Data
The following tables summarize key quantitative data on the binding affinities and functional potencies of melanocortin receptor ligands in the context of inflammation.
Table 1: Binding Affinities (Ki, nM) of Melanotan-II at Human Melanocortin Receptors
| Receptor | Cell Line | Radioligand | Ki (nM) |
| MC1R | CHO | [¹²⁵I]-NDP-α-MSH | 0.67 |
| MC3R | CHO | [¹²⁵I]-NDP-α-MSH | 34 |
| MC4R | CHO | [¹²⁵I]-NDP-α-MSH | 6.6 |
| MC5R | CHO | [¹²⁵I]-NDP-α-MSH | 46 |
| Data sourced from BenchChem.[18] |
Table 2: Functional Potency (EC50/ED50) of Selective MC1R Agonist BMS-470539
| Assay | Species | Cell/Model System | Parameter Measured | EC50/ED50 |
| cAMP Accumulation | Human | Melanoma Cells | cAMP levels | 16.8 nM |
| cAMP Accumulation | Murine | - | cAMP levels | 11.6 nM |
| TNF-α Inhibition | Murine | BALB/c mice (in vivo) | LPS-induced TNF-α | ~10 µmol/kg |
| Data sourced from Herpin et al., 2003.[9] |
Table 3: Inhibition of Pro-inflammatory Mediators by Melanocortin Agonists
| Agonist | Receptor Target | Cell/Model System | Mediator Inhibited | % Inhibition / IC50 |
| α-MSH | MC1R (presumed) | Human Glioma Cells | Endotoxin-induced TNF-α | Significant Inhibition |
| α-MSH | MC1R | Murine Macrophages (RAW264.7) | LPS-induced TNF-α | Significant Inhibition |
| [D-Trp8]-γ-MSH | MC3R | Murine Macrophages | Crystal-induced IL-1β & KC | ~50% |
| BMS-470539 | MC1R | Murine Model | LPS-induced Leukocyte Infiltration | 45% reduction |
| BMS-470539 | MC1R | Murine Model | Delayed-type hypersensitivity (paw swelling) | 59% reduction |
| Data compiled from multiple sources.[5][6][8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate research in this area.
Measurement of cAMP Accumulation
Objective: To quantify the activation of melanocortin receptors by measuring the intracellular accumulation of the second messenger cAMP.
Principle: Melanocortin receptors are Gs-coupled, and their activation leads to the production of cAMP by adenylyl cyclase. This assay measures the amount of cAMP produced in response to agonist stimulation.
Materials:
-
Cells expressing the melanocortin receptor of interest (e.g., CHO-K1, HEK293, or immune cells like RAW264.7 macrophages).
-
Cell culture medium (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4).
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Melanocortin receptor agonist (e.g., α-MSH, Melanotan-II).
-
cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).
-
384-well or 96-well microplates.
-
Microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture cells in appropriate medium supplemented with FBS and antibiotics until they reach the desired confluency.
-
Cell Seeding: Seed the cells into a 384-well or 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate overnight.[21]
-
Cell Stimulation: a. Wash the cells 2-3 times with stimulation buffer. b. Incubate the cells in stimulation buffer for at least 20 minutes at 37°C.[22] c. Add the PDE inhibitor to the stimulation buffer. d. Prepare serial dilutions of the melanocortin agonist in stimulation buffer containing the PDE inhibitor. e. Add the agonist solutions to the cells and incubate for a specified time (e.g., 15-60 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP measurement using the microplate reader as per the kit protocol.
-
Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Calculate the concentration of cAMP in each sample based on the standard curve. c. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
NF-κB Luciferase Reporter Assay
Objective: To measure the inhibition of NF-κB activation by melanocortin receptor agonists.
Principle: This assay utilizes a reporter gene (luciferase) under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission.
Materials:
-
Cells transfected with an NF-κB luciferase reporter construct (e.g., HEK293T).
-
Cell culture medium.
-
Melanocortin receptor agonist.
-
NF-κB stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL).
-
Luciferase assay system (e.g., Promega Dual-Glo).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells into a white, opaque 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the melanocortin receptor agonist for 1 hour.
-
NF-κB Stimulation: Add the NF-κB stimulus (e.g., TNF-α) to the wells and incubate for 5-6 hours.[23]
-
Cell Lysis and Luciferase Measurement: a. Lyse the cells using the lysis buffer provided in the luciferase assay kit. b. Add the luciferase substrate to the cell lysates. c. Measure the luminescence using a luminometer.
-
Data Analysis: a. Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. b. Calculate the percentage of NF-κB inhibition for each agonist concentration compared to the stimulated control. c. Plot the percentage of inhibition against the log of the agonist concentration to determine the IC50 value.
Cytokine Inhibition Assay (ELISA)
Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production by melanocortin receptor agonists.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of a specific cytokine in cell culture supernatants.
Materials:
-
Immune cells (e.g., RAW264.7 macrophages, human peripheral blood mononuclear cells).
-
Cell culture medium.
-
Inflammatory stimulus (e.g., LPS at 1 µg/mL).
-
Melanocortin receptor agonist.
-
Cytokine-specific ELISA kit (e.g., for TNF-α or IL-6).
-
96-well ELISA plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the immune cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the melanocortin receptor agonist for 1 hour.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells and incubate for a specified time (e.g., 24 hours).[24]
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: a. Perform the ELISA according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the samples, adding a detection antibody, adding an enzyme conjugate, and finally adding a substrate to produce a colorimetric signal. b. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the cytokine standards provided in the kit. b. Calculate the concentration of the cytokine in each sample based on the standard curve. c. Calculate the percentage of cytokine inhibition for each agonist concentration compared to the stimulated control. d. Plot the percentage of inhibition against the log of the agonist concentration to determine the IC50 value.
In Vivo Model: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effects of melanocortin receptor agonists in an acute in vivo model of inflammation.
Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling), which can be quantified.
Materials:
-
Rodents (e.g., Wistar rats or BALB/c mice).
-
Carrageenan solution (1% in saline).
-
Melanocortin receptor agonist.
-
Vehicle control.
-
Parenteral administration supplies (e.g., syringes, needles).
-
Plethysmometer for measuring paw volume.
Procedure:
-
Animal Acclimation: Acclimate the animals to the experimental conditions.
-
Compound Administration: Administer the melanocortin receptor agonist or vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
Induction of Edema: After a specified pre-treatment time (e.g., 30-60 minutes), inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[10]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Data Analysis: a. Calculate the increase in paw volume for each animal at each time point by subtracting the initial paw volume. b. Compare the increase in paw volume between the agonist-treated groups and the vehicle control group. c. Calculate the percentage of inhibition of edema for each dose of the agonist.
Flow Cytometry for Receptor Expression
Objective: To quantify the expression of melanocortin receptors on the surface of immune cells.
Principle: Fluorochrome-conjugated antibodies specific to the melanocortin receptor of interest are used to label the cells, which are then analyzed by flow cytometry to determine the percentage of positive cells and the mean fluorescence intensity.
Materials:
-
Isolated immune cells (e.g., human monocytes).
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Fc receptor blocking solution.
-
Fluorochrome-conjugated primary antibodies against the target melanocortin receptor (e.g., anti-MC1R-PE, anti-MC3R-APC).
-
Isotype control antibodies.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate the immune cells of interest and adjust the cell concentration.
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking solution to prevent non-specific antibody binding.
-
Antibody Staining: a. Incubate the cells with the fluorochrome-conjugated anti-melanocortin receptor antibody or the corresponding isotype control antibody in the dark on ice. b. Wash the cells with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: a. Gate on the cell population of interest based on forward and side scatter properties. b. Analyze the fluorescence intensity of the stained cells compared to the isotype control to determine the percentage of receptor-positive cells and the mean fluorescence intensity.
Conclusion
Melanocortin receptors play a pivotal and multifaceted role in the regulation of inflammation. Their ability to suppress pro-inflammatory mediators and promote the resolution of inflammation makes them attractive therapeutic targets for a wide range of inflammatory and autoimmune diseases. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of the melanocortin system. Continued research in this area holds promise for the development of novel anti-inflammatory therapies with improved efficacy and safety profiles.
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. MC3-R as a novel target for antiinflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanocortin 3 receptors control crystal-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. criver.com [criver.com]
- 8. Human Alpha-MSH ELISA Kit (EEL066) - Invitrogen [thermofisher.com]
- 9. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MC3-R as a novel target for anti-inflammatory therapy : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 13. Engineering the Melanocortin-4 Receptor to Control Constitutive and Ligand-Mediated Gs Signaling In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterisation of melanocortin receptor subtypes by radioligand binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. A role for MC3R in modulating lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. resources.revvity.com [resources.revvity.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. benchchem.com [benchchem.com]
Preclinical Pharmacology of Resomelagon: An In-depth Technical Guide
An Important Note on Compound Identification: Publicly available information reveals a common point of confusion between two distinct pharmaceutical compounds: Resomelagon (APD1189) and APD125 . This guide addresses the preclinical pharmacology of both entities to provide a comprehensive resource for researchers, scientists, and drug development professionals. This compound (APD1189) is a melanocortin receptor agonist under development for inflammatory diseases. In contrast, APD125 is a selective 5-HT2A inverse agonist that was investigated for the treatment of insomnia. Development of APD125 has since been discontinued.
This document is structured to present the preclinical data for each compound separately to ensure clarity.
Part 1: this compound (APD1189)
This compound (also known as AP1189) is an orally active, small molecule agonist of the melanocortin receptors 1 and 3 (MC1R and MC3R). It has been investigated for its anti-inflammatory and pro-resolving properties, primarily in the context of autoimmune diseases such as rheumatoid arthritis.[1][2][3][4]
Mechanism of Action
This compound is a biased agonist for the melanocortin receptors MC1 and MC3.[5][6] Its therapeutic effects are believed to stem from its ability to promote the resolution of inflammation.[5] In preclinical models, this is demonstrated through the reduction of pro-inflammatory cells and cytokines, as well as an increase in macrophage efferocytosis (the clearance of apoptotic cells).[5]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through its effects on downstream signaling pathways following melanocortin receptor activation.
Signaling Pathways:
Activation of MC1R and MC3R by this compound initiates intracellular signaling cascades, including the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the mobilization of intracellular calcium (Ca2+).[7][8]
Quantitative In Vitro Data:
| Assay Type | Cell Line | Effect | Concentration/Dose | Reference |
| ERK1/2 Phosphorylation | HEK293A cells | Increased ERK1/2 phosphorylation | 0-1000 µM | [7][8] |
| Calcium (Ca2+) Mobilization | HEK293A cells | Increased Ca2+ mobilization | 0-1000 µM | [7][8] |
| Anti-inflammatory Activity | Peritoneal macrophages | Inhibition of TNF-α release and efferocytosis | 1 nM | [7][8] |
In Vivo Pharmacology
This compound has demonstrated anti-inflammatory effects in preclinical animal models of inflammation and arthritis.
Quantitative In Vivo Data:
| Animal Model | Species | Dosing Regimen | Effect | Reference |
| Acute Inflammation | Male C57BL/6J wild-type (WT) and BALB/c mice | 0-10 mg/kg; i.p., i.v., and p.o.; for 24 h | Promoted resolution of acute inflammation; inhibited neutrophil and monocyte infiltration in a dose-dependent manner. | [7] |
| Arthritis | Male C57BL/6J wild-type (WT) and BALB/c mice | 25-50 mg/kg; p.o.; daily for 8 days | Reduced all signs of arthritis, including clinical score (-42%), paw swelling (-87%), proportion of animals with all four paws affected (-50%), and the severity of inflammation (-70%). | [7] |
Experimental Protocols
ERK1/2 Phosphorylation Assay (Western Blot):
-
Cell Culture and Treatment: HEK293A cells are cultured to an appropriate confluency. Prior to treatment, cells are typically serum-starved to reduce basal ERK1/2 phosphorylation. Cells are then treated with varying concentrations of this compound (0-1000 µM) for a short duration (e.g., 8 minutes).[7][8]
-
Cell Lysis and Protein Quantification: Following treatment, cells are washed and then lysed to extract total protein. The concentration of protein in each lysate is determined using a standard protein assay to ensure equal loading for subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.[9][10][11][12]
Calcium (Ca2+) Mobilization Assay:
-
Cell Preparation: HEK293A cells are seeded into a 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane. Inside the cell, esterases cleave the AM ester group, trapping the dye intracellularly.[13][14][15][16]
-
Compound Addition and Signal Detection: The plate is placed in a fluorescence plate reader. This compound at various concentrations (0-1000 µM) is added to the wells, and the fluorescence intensity is measured over time. An increase in intracellular calcium binds to the dye, causing an increase in its fluorescence.[7][8]
-
Data Analysis: The change in fluorescence intensity is used to determine the extent of calcium mobilization in response to this compound. Dose-response curves can be generated to calculate potency values.
Collagen-Induced Arthritis (CIA) in Mice:
-
Induction of Arthritis: Male C57BL/6J mice are typically used. Arthritis is induced by a primary immunization of an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen and Incomplete Freund's Adjuvant (IFA) is given approximately 21 days later.[17][18][19][20][21]
-
Treatment: Once arthritis develops, mice are treated orally with this compound (e.g., 25-50 mg/kg, daily for 8 days) or a vehicle control.[7]
-
Assessment: The severity of arthritis is assessed regularly by measuring paw swelling and assigning a clinical score based on erythema and swelling of the joints. At the end of the study, joints may be collected for histopathological analysis to evaluate inflammation and joint damage.[7]
Part 2: APD125
APD125 is a potent and selective inverse agonist for the serotonin (B10506) 2A (5-HT2A) receptor.[22] It was investigated as a potential treatment for insomnia, with a focus on improving sleep maintenance.[22] Although it showed promising results in early clinical trials, its development was later discontinued.[20]
Mechanism of Action
As a 5-HT2A inverse agonist, APD125 binds to the 5-HT2A receptor and reduces its basal, constitutive activity, in addition to blocking the effects of the endogenous agonist, serotonin. This is distinct from a neutral antagonist, which only blocks the action of an agonist. The 5-HT2A receptor is known to play a role in regulating sleep architecture, and its inhibition is thought to promote and maintain sleep.[22]
In Vitro Pharmacology
The in vitro profile of APD125 is characterized by its high affinity and inverse agonist activity at the 5-HT2A receptor.
Signaling Pathways:
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium. As an inverse agonist, APD125 would suppress this pathway.
Quantitative In Vitro Data:
| Assay Type | Target | Effect | Reference |
| Radioligand Binding Assay | 5-HT2A Receptor | High affinity binding | [22][24] |
| Functional Assay (e.g., Calcium Flux, IP1 Accumulation) | 5-HT2A Receptor | Inverse agonist activity (inhibition of basal and agonist-induced signaling) | [23][25] |
In Vivo Pharmacology
Preclinical studies in rats demonstrated the sleep-promoting effects of APD125.
Quantitative In Vivo Data:
| Animal Model | Species | Dosing | Effect | Reference |
| Sleep Study | Male Wistar rats | Not specified | Promoted sleep onset and consolidation during the normal active phase. | [26] |
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for APD125 in animal models is not extensively available in the public domain. However, general pharmacokinetic principles are assessed in preclinical species like rats and dogs to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[27][28][29][30]
Experimental Protocols
In Vivo Sleep Study in Rats (EEG/EMG):
-
Surgical Implantation: Male Wistar rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor brain activity and muscle tone, respectively.[1][31][32][33][34]
-
Recovery and Habituation: Following surgery, the animals are allowed to recover. They are then habituated to the recording chambers and tethered cables to minimize stress during the experiment.[1][31]
-
Baseline and Treatment Recording: Baseline sleep-wake patterns are recorded for a set period (e.g., 24 hours). Subsequently, the rats are administered APD125 or a vehicle control, and EEG/EMG data is continuously recorded.[1][31]
-
Data Analysis: The recorded data is visually or automatically scored into different sleep stages (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep). Various sleep parameters, such as sleep latency, duration of each sleep stage, and the number of awakenings, are then analyzed to determine the effect of the compound.[32][33][34]
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. This compound - Synact Pharma - AdisInsight [adisinsight.springer.com]
- 3. storage.mfn.se [storage.mfn.se]
- 4. SynAct Pharma to present clinical data on this compound (AP1189) at ACR Convergence - Inderes [inderes.se]
- 5. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3.4. Western Blotting and Detection [bio-protocol.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 16. hellobio.com [hellobio.com]
- 17. chondrex.com [chondrex.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. APD125, a Selective Serotonin 5-HT2A Receptor Inverse Agonist, Significantly Improves Sleep Maintenance in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. ndineuroscience.com [ndineuroscience.com]
- 32. Sleep and EEG Spectra in Rats Recorded via Telemetry during Surgical Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Rat sleep and EEG analyses [bio-protocol.org]
Resomelagon (AP1189): A Technical Whitepaper on Biased Agonism at MC1 and MC3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resomelagon (also known as AP1189) is a potent, orally active small molecule that functions as a biased agonist for the melanocortin 1 (MC1R) and melanocortin 3 (MC3R) receptors. This document provides an in-depth technical guide on the pharmacological characteristics of this compound, with a focus on its unique signaling properties. Unlike endogenous agonists, this compound preferentially activates downstream signaling pathways that mediate anti-inflammatory effects without stimulating the canonical pathway linked to melanogenesis. This biased agonism presents a promising therapeutic strategy for a range of inflammatory conditions by potentially uncoupling therapeutic benefits from unwanted side effects. This whitepaper details the quantitative data on this compound's activity, the experimental protocols used for its characterization, and visual representations of the relevant signaling pathways.
Introduction to Melanocortin Receptors and Biased Agonism
The melanocortin receptor system is a family of five G protein-coupled receptors (GPCRs), MC1R through MC5R, which are involved in a wide array of physiological processes.[1] MC1R is primarily known for its role in regulating skin pigmentation and for its anti-inflammatory effects.[1] MC3R is expressed in the brain, where it regulates energy homeostasis, and also in the immune system, where it participates in modulating inflammatory responses.[2]
Upon binding of an endogenous agonist like α-melanocyte-stimulating hormone (α-MSH), these receptors typically activate the Gαs protein, leading to the production of cyclic AMP (cAMP). This canonical signaling pathway, particularly for MC1R, is responsible for stimulating melanin (B1238610) synthesis in melanocytes.
Biased agonism is a phenomenon where a ligand preferentially activates one of several downstream signaling pathways of a receptor. In the context of MC1R and MC3R, a biased agonist could selectively engage pathways that lead to anti-inflammatory responses while avoiding the activation of the cAMP pathway, thereby preventing melanogenesis. This compound has been identified as such a biased agonist, showing preferential activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation and intracellular calcium (Ca²⁺) mobilization pathways over cAMP production.[3][4] This unique property makes this compound a promising candidate for the treatment of inflammatory diseases.[4]
Quantitative Analysis of this compound's Biased Agonism
The biased agonistic nature of this compound has been characterized through a series of in vitro assays. The following tables summarize the quantitative data from these studies, highlighting the differential potency and efficacy of this compound in activating the cAMP, ERK1/2 phosphorylation, and Ca²⁺ mobilization signaling pathways at both MC1R and MC3R.
Table 1: Potency (EC₅₀) of this compound at MC1R and MC3R for Different Signaling Pathways
| Receptor | Signaling Pathway | This compound (AP1189) EC₅₀ (µM) | α-MSH EC₅₀ (µM) |
| MC1R | cAMP Accumulation | >10 | ~0.01 |
| ERK1/2 Phosphorylation | ~1 | ~0.1 | |
| Ca²⁺ Mobilization | ~1 | ~0.1 | |
| MC3R | cAMP Accumulation | No Response | ~0.1 |
| ERK1/2 Phosphorylation | ~1 | ~1 | |
| Ca²⁺ Mobilization | ~1 | ~1 |
Note: The EC₅₀ values are approximated from graphical data presented in Montero-Melendez et al., J Immunol, 2015. "No Response" indicates that no significant activation was observed at the tested concentrations.
Table 2: Efficacy (Eₘₐₓ) of this compound at MC1R and MC3R for Different Signaling Pathways
| Receptor | Signaling Pathway | This compound (AP1189) Eₘₐₓ (% of α-MSH) |
| MC1R | cAMP Accumulation | <10% |
| ERK1/2 Phosphorylation | ~100% | |
| Ca²⁺ Mobilization | ~100% | |
| MC3R | cAMP Accumulation | Not Applicable |
| ERK1/2 Phosphorylation | ~100% | |
| Ca²⁺ Mobilization | ~100% |
Note: The Eₘₐₓ values are approximated from graphical data presented in Montero-Melendez et al., J Immunol, 2015, and are relative to the maximal response induced by the endogenous agonist α-MSH.
Signaling Pathways
The following diagrams illustrate the canonical and biased signaling pathways of MC1R and MC3R.
Caption: MC1R Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biased agonism as a novel strategy to harness the proresolving properties of melanocortin receptors without eliciting melanogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Melanocortin therapies to resolve fibroblast-mediated diseases [frontiersin.org]
An In-depth Technical Guide to the Signal Transduction Pathways Activated by Resomelagon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resomelagon (also known as AP1189) is a pioneering, orally active small molecule that functions as a biased agonist for the melanocortin 1 (MC1R) and melanocortin 3 (MC3R) receptors.[1][2] Developed by SynAct Pharma, this compound is currently under clinical investigation for its therapeutic potential in inflammatory diseases, most notably rheumatoid arthritis.[3][4][5] This technical guide provides a comprehensive overview of the signal transduction pathways activated by this compound, with a focus on its unique biased agonism. The information presented herein is intended to support further research and drug development efforts in the field of inflammation and melanocortin receptor modulation.
Core Mechanism of Action: Biased Agonism
This compound exhibits a distinct mechanism of action known as biased agonism.[2] Unlike endogenous agonists that activate the full spectrum of a receptor's signaling pathways, biased agonists selectively engage specific downstream signaling cascades. In the case of this compound, it preferentially activates pathways associated with anti-inflammatory and pro-resolving effects while avoiding the canonical Gs-cAMP pathway typically associated with melanocortin receptor activation and melanogenic effects.[2]
Signal Transduction Pathways
This compound's interaction with MC1R and MC3R initiates a cascade of intracellular signaling events that deviate from the classical melanocortin pathway. The primary signaling pathways activated by this compound are the Extracellular signal-regulated kinase (ERK) 1/2 pathway and the mobilization of intracellular calcium (Ca2+).[1][2]
ERK1/2 Phosphorylation
A key event following the binding of this compound to MC1R and MC3R is the phosphorylation and subsequent activation of ERK1/2, members of the mitogen-activated protein kinase (MAPK) family.[1][2] This activation has been demonstrated in HEK293A cells transiently transfected with mouse MC1R and MC3R.[2] The phosphorylation of ERK1/2 is a critical step in mediating the anti-inflammatory and pro-resolving effects of this compound.[6]
Intracellular Calcium Mobilization
In addition to ERK1/2 activation, this compound also induces a rapid increase in intracellular calcium levels.[1] This mobilization of stored intracellular calcium is another hallmark of this compound's biased agonism and contributes to its overall pharmacological profile.
Lack of cAMP Generation
Notably, this compound does not stimulate the canonical Gs protein-coupled pathway that leads to the generation of cyclic AMP (cAMP).[2] This is a significant point of differentiation from endogenous melanocortin agonists and is the basis for its non-melanogenic properties.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Cellular Activity of this compound
| Assay | Cell Line | Receptor(s) | Effect | Concentration/Time |
| ERK1/2 Phosphorylation | HEK293A | MC1R, MC3R | Increased phosphorylation | 0-1000 µM; 8 min[1] |
| Calcium Mobilization | HEK293A | MC1R, MC3R | Increased Ca2+ mobilization | 0-1000 µM; 8 min[1] |
| TNF-α Release | Peritoneal Macrophages | MC1R, MC3R | Inhibition | 1 nM; 30 min[1] |
| Efferocytosis | Peritoneal Macrophages | MC1R, MC3R | Promotion | 1 nM; 30 min[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for the key experiments cited.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is based on the general principles of Western blotting for detecting phosphorylated proteins.
1. Cell Culture and Treatment:
- HEK293A cells are transiently transfected with plasmids encoding for mouse MC1R or MC3R.
- Transfected cells are seeded in appropriate culture plates and allowed to adhere.
- Prior to stimulation, cells are typically serum-starved to reduce basal ERK1/2 phosphorylation.
- Cells are then stimulated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 8 minutes).
2. Cell Lysis:
- After stimulation, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).
- Cells are lysed on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
3. Protein Quantification:
- The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
- Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
- The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The membrane is then stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.
6. Detection:
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry is used to quantify the band intensities.
Intracellular Calcium Mobilization Assay
This protocol is based on the use of fluorescent calcium indicators.
1. Cell Preparation:
- HEK293A cells transiently transfected with MC1R or MC3R are seeded into black-walled, clear-bottom 96-well plates.
2. Dye Loading:
- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES) for a specified time at 37°C.
3. Compound Addition and Measurement:
- The plate is placed in a fluorescence microplate reader (e.g., FlexStation).
- Baseline fluorescence is measured before the addition of this compound.
- This compound at various concentrations is automatically injected into the wells, and the fluorescence intensity is monitored in real-time.
4. Data Analysis:
- The change in fluorescence, indicative of the increase in intracellular calcium, is calculated and plotted against the concentration of this compound to determine the dose-response relationship.
Visualizations
Signaling Pathway Diagrams
Caption: this compound biased signaling at MC1/3R.
Experimental Workflow Diagrams
Caption: ERK1/2 Phosphorylation Western Blot Workflow.
Caption: Intracellular Calcium Mobilization Assay Workflow.
Conclusion
This compound represents a significant advancement in the field of melanocortin receptor pharmacology. Its unique biased agonism at MC1R and MC3R, leading to the selective activation of the ERK1/2 and calcium mobilization pathways without engaging the canonical cAMP pathway, underscores its potential as a novel anti-inflammatory and pro-resolving therapeutic agent. The detailed understanding of these signal transduction pathways is paramount for the continued development of this compound and for the design of future biased agonists targeting GPCRs for a variety of therapeutic indications. This guide provides a foundational resource for researchers dedicated to advancing the science of inflammation and its resolution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. [PDF] Biased Agonism as a Novel Strategy To Harness the Proresolving Properties of Melanocortin Receptors without Eliciting Melanogenic Effects | Semantic Scholar [semanticscholar.org]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Frontiers | Editorial: Melanocortins and melanocortin receptors in the regulation of inflammation: mechanisms and novel therapeutic strategies [frontiersin.org]
- 6. Frontiers | Ligand Bias and Its Association With Pro-resolving Actions of Melanocortin Drugs [frontiersin.org]
Resomelagon's Modulation of the ERK1/2 Phosphorylation Signaling Cascade: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resomelagon (also known as AP1189) is an orally active, first-in-class biased agonist of the melanocortin receptors 1 (MC1) and 3 (MC3).[1][2] It is under development for its pro-resolving and anti-inflammatory properties in the treatment of inflammatory diseases such as rheumatoid arthritis.[2][3][4][5] A key mechanism underlying its therapeutic potential is the activation of intracellular signaling pathways that modulate the inflammatory response. Among these, the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling cascade is a critical pathway influenced by this compound.[1] This technical guide provides an in-depth analysis of the interaction between this compound and the ERK1/2 pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascade and experimental workflows.
The ERK1/2 signaling pathway is a central component of the mitogen-activated protein kinase (MAPK) cascade, which regulates a wide array of cellular processes including proliferation, differentiation, and apoptosis.[6][7][8] The activation of this pathway involves a series of sequential phosphorylation events, culminating in the phosphorylation of ERK1/2.[8][9] Activated, phosphorylated ERK1/2 (p-ERK1/2) can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, thereby influencing cellular responses.[6][8]
Mechanism of Action: this compound and ERK1/2 Activation
This compound exerts its effects by selectively binding to and activating MC1 and MC3 receptors.[1][2][5] As a biased agonist, this compound stimulates specific downstream signaling pathways without significantly inducing the canonical cyclic AMP (cAMP) generation typically associated with melanocortin receptor activation.[10] Instead, its engagement with MC1 and MC3 receptors has been shown to induce the phosphorylation of ERK1/2.[1] This activation of the ERK1/2 pathway is implicated in the pro-resolving and anti-inflammatory effects of this compound, such as the inhibition of pro-inflammatory cytokine release.[10]
Quantitative Data on this compound's Effect on ERK1/2 Phosphorylation
The following tables summarize the available quantitative data from in vitro and in vivo studies investigating the impact of this compound on ERK1/2 phosphorylation and related anti-inflammatory activities.
Table 1: In Vitro Effects of this compound on ERK1/2 Phosphorylation and Inflammatory Markers
| Cell Type | Concentration Range | Duration of Treatment | Outcome | Reference |
| HEK293A cells | 0-1000 µM | 8 minutes | Promotes melanocortin signal transduction through ERK1/2 phosphorylation. | [1] |
| Peritoneal macrophages | 1 nM | 30 minutes | Exhibits anti-inflammatory activity by inhibiting TNF-α release and promoting efferocytosis. | [1] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Dosage Range | Route of Administration | Duration of Treatment | Outcome | Reference |
| Male C57BL/6J wild-type (WT) and BALB/c mice | 0-10 mg/kg | i.p., i.v., and p.o. | 24 hours | Promotes resolution of acute inflammation by inhibiting neutrophil and monocyte infiltration in a dose-dependent manner. | [1] |
| Male C57BL/6J wild-type (WT) and BALB/c mice | 25-50 mg/kg | p.o. | Daily, for 8 days | Reduces arthritis, evidenced by a 42% reduction in clinical score, 87% reduction in paw swelling, 50% reduction in the proportion of animals with all four paws affected, and a 70% reduction in the severity of inflammation. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound on the ERK1/2 signaling pathway.
Cell Culture and Treatment
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for in vitro studies of signal transduction. For studying inflammatory responses, primary cells such as peritoneal macrophages are utilized.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., Dulbecco's Modified Eagle's Medium for HEK293) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: A stock solution of this compound is prepared in a suitable solvent like DMSO. On the day of the experiment, the stock solution is diluted to the desired final concentrations in the cell culture medium. Cells are then treated with varying concentrations of this compound for the specified durations as indicated in the experimental design.
Western Blotting for ERK1/2 Phosphorylation
-
Cell Lysis: Following treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 phosphorylation.
In Vivo Murine Model of Inflammation
-
Animal Models: Male C57BL/6J or BALB/c mice are commonly used for studying inflammation.
-
Induction of Inflammation: Acute inflammation can be induced by intraperitoneal injection of an inflammatory agent like zymosan.
-
This compound Administration: this compound is administered to the mice via intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) routes at the specified doses.
-
Assessment of Inflammation: At designated time points, peritoneal lavage is performed to collect inflammatory exudates. The total and differential leukocyte counts are determined to assess the infiltration of neutrophils and monocytes.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines, such as TNF-α, in the peritoneal fluid can be measured using an enzyme-linked immunosorbent assay (ELISA).
Visualizations
Signaling Pathway
Caption: this compound signaling to ERK1/2 phosphorylation.
Experimental Workflow
Caption: Western blot workflow for p-ERK1/2 analysis.
Conclusion
This compound represents a promising therapeutic agent with a distinct mechanism of action that includes the induction of the ERK1/2 phosphorylation signaling cascade. This activation is a key event in mediating its anti-inflammatory and pro-resolving effects. The provided quantitative data, experimental protocols, and visual diagrams offer a comprehensive technical resource for researchers and professionals in the field of drug development. Further investigation into the downstream targets of the this compound-activated ERK1/2 pathway will continue to elucidate its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 3. storage.mfn.se [storage.mfn.se]
- 4. This compound by SynAct Pharma for Rheumatoid Arthritis: Likelihood of Approval [pharmaceutical-technology.com]
- 5. biostock.se [biostock.se]
- 6. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 7. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ERK1/2 protein-serine/threonine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Effect of Resomelagon on Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resomelagon (also known as AP1189) is a potent and selective orally active agonist for the melanocortin 1 (MC1) and melanocortin 3 (MC3) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) primarily associated with the stimulatory G-protein (Gs) signaling pathway. While the canonical downstream effect of Gs activation is an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), there is evidence that activation of MC1 and MC3 receptors can also lead to the mobilization of intracellular calcium ([Ca²⁺]i).[2] This technical guide provides an in-depth overview of the mechanisms and methodologies related to the effect of this compound on intracellular calcium mobilization.
Quantitative Data on Melanocortin Receptor-Mediated Calcium Mobilization
While specific quantitative data on the dose-dependent effects of this compound on intracellular calcium mobilization are not publicly available, data from studies on the natural melanocortin receptor agonist, α-melanocyte-stimulating hormone (α-MSH), provide a valuable reference for the expected effects on MC1 and MC3 receptors expressed in Human Embryonic Kidney 293 (HEK293) cells.
Table 1: EC₅₀ Values of α-MSH for Intracellular Calcium Mobilization in HEK293 Cells Expressing Melanocortin Receptors
| Receptor Subtype | Agonist | EC₅₀ (nM) |
| MC1 | α-MSH | 4.3 ± 1.8 |
| MC3 | α-MSH | 1.3 ± 0.6 |
Data adapted from Mountjoy et al., 2001.[3] Values represent the mean ± standard deviation.
Table 2: Illustrative Dose-Response Data for a Melanocortin Agonist on Intracellular Calcium Mobilization
| Agonist Concentration (nM) | % Maximal Calcium Response (Illustrative) |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 75 |
| 100 | 95 |
| 1000 | 100 |
This table provides an illustrative example of a dose-response relationship for a potent agonist at a melanocortin receptor. Actual values for this compound may vary.
Signaling Pathway of this compound-Induced Calcium Mobilization
This compound, acting on MC1 and MC3 receptors, is understood to induce intracellular calcium mobilization through a non-canonical Gs-coupled signaling pathway. This pathway deviates from the classical Gq-PLC-IP₃-mediated calcium release.
The proposed signaling cascade is as follows:
-
Receptor Activation: this compound binds to and activates the MC1 or MC3 receptor.
-
Gs Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein, leading to its activation.
-
Adenylyl Cyclase Activation & cAMP Production: The activated Gsα subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
cAMP-Mediated Calcium Release: The increase in intracellular cAMP leads to the release of calcium from intracellular stores, such as the endoplasmic reticulum. The precise mechanism of cAMP-mediated calcium release in this context is still under investigation but may involve the activation of other downstream effectors, such as Protein Kinase A (PKA), which could then phosphorylate and sensitize calcium channels on the endoplasmic reticulum, like ryanodine (B192298) receptors or IP₃ receptors, to basal levels of their respective ligands.
Experimental Protocols
The following provides a detailed methodology for a representative in vitro assay to measure this compound-induced intracellular calcium mobilization.
Experimental Workflow: Intracellular Calcium Mobilization Assay
Detailed Methodology
1. Cell Culture and Seeding:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human melanocortin 1 (MC1) or melanocortin 3 (MC3) receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding: Plate cells in black-walled, clear-bottom 96-well microplates at a density of 40,000 to 80,000 cells per well. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a near-confluent monolayer.
2. Dye Loading:
-
Reagent Preparation: Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of the dye is typically 1-5 µM. An equal volume of a dispersing agent like Pluronic F-127 (0.02-0.04%) is often included to aid dye solubilization.
-
Loading Procedure: Aspirate the culture medium from the wells and add 100 µL of the dye loading buffer to each well. Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: After incubation, gently wash the cells twice with 100 µL of assay buffer to remove any extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.
3. Compound Preparation and Addition:
-
Compound Plate: Prepare a separate 96-well plate with serial dilutions of this compound at concentrations 2- to 4-fold higher than the final desired concentrations.
-
Automated Addition: Use a fluorescence microplate reader with automated injection capabilities (e.g., FlexStation 3) to add the this compound dilutions to the cell plate.
4. Fluorescence Measurement and Data Analysis:
-
Instrumentation: Place the cell plate in the fluorescence microplate reader, set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).
-
Data Acquisition: Measure the baseline fluorescence for 15-20 seconds, then inject the this compound solution and continue to record the fluorescence signal every 1-2 seconds for at least 2-3 minutes.
-
Data Analysis: The change in intracellular calcium is typically expressed as the change in fluorescence intensity (ΔF) over the initial baseline fluorescence (F₀), or as the peak fluorescence intensity. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the EC₅₀ value (the concentration that elicits 50% of the maximal response) can be calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).
Conclusion
This compound, through its agonist activity at the MC1 and MC3 receptors, induces intracellular calcium mobilization via a Gs-cAMP-mediated signaling pathway. While specific quantitative data for this compound's potency and efficacy in this regard are not publicly available, the provided methodologies offer a robust framework for its characterization. Further research is warranted to fully elucidate the downstream effectors of cAMP in this non-canonical calcium signaling pathway and to quantify the precise dose-dependent effects of this compound.
References
- 1. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
Resomelagon (AP1189): A Pro-Resolving Agent in Inflammatory Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Resomelagon (also known as AP1189) is a potent, orally active small molecule that acts as a biased agonist for the melanocortin 1 (MC1) and melanocortin 3 (MC3) receptors. Its mechanism of action is centered on the activation of pro-resolving pathways in inflammation, a distinct approach from traditional anti-inflammatory strategies that primarily focus on suppressing inflammatory mediators. By promoting the natural resolution of inflammation, this compound presents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. This guide provides a comprehensive overview of the technical details surrounding this compound's role in these pathways, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Introduction to this compound and the Resolution of Inflammation
Chronic inflammation is a hallmark of numerous debilitating diseases. While the initial inflammatory response is a crucial protective mechanism, its failure to resolve leads to tissue damage and disease progression. The resolution of inflammation is an active, highly regulated process mediated by a class of molecules known as specialized pro-resolving mediators (SPMs). These mediators orchestrate a cellular program that includes halting neutrophil infiltration, promoting the clearance of apoptotic cells (efferocytosis) by macrophages, and restoring tissue homeostasis.
This compound leverages the pro-resolving functions of the melanocortin system. The MC1 and MC3 receptors, expressed on various immune cells including macrophages and neutrophils, are key players in modulating inflammatory responses and promoting their resolution. This compound's biased agonism at these receptors is designed to selectively activate these pro-resolving signaling cascades.
Mechanism of Action
This compound's primary mechanism of action involves the activation of MC1 and MC3 receptors, which initiates a cascade of intracellular signaling events. This activation leads to the induction of downstream signaling molecules, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the mobilization of intracellular calcium (Ca2+).[1] These signaling events are central to the cellular responses that drive the resolution of inflammation.
Signaling Pathways
The binding of this compound to MC1 and MC3 receptors, which are G-protein coupled receptors (GPCRs), triggers a conformational change that activates intracellular signaling pathways. The subsequent phosphorylation of ERK1/2 and increase in intracellular Ca2+ concentration are key downstream effects that mediate the pro-resolving actions of this compound.
References
The Therapeutic Potential of Resomelagon in Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resomelagon (formerly AP1189) is a novel, orally available, biased agonist of the melanocortin 1 and 3 receptors (MC1R and MC3R) under investigation for the treatment of rheumatoid arthritis (RA). This technical guide provides a comprehensive overview of the current evidence for its therapeutic potential, focusing on its mechanism of action, preclinical data, and clinical trial findings. This compound's unique pro-resolving properties, which include the reduction of pro-inflammatory mediators and the enhancement of macrophage-mediated clearance of apoptotic cells (efferocytosis), position it as a promising candidate for early intervention in RA. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and study designs to facilitate a deeper understanding of this emerging therapeutic.
Introduction to this compound and its Novel Mechanism of Action
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, synovial inflammation, and progressive joint destruction. While current treatments have significantly improved patient outcomes, there remains a substantial unmet need for therapies that can induce and sustain remission, particularly in early-stage disease, without the side effects associated with broad immunosuppression.
This compound represents a new therapeutic class with a distinct mechanism of action centered on the resolution of inflammation. Unlike traditional anti-inflammatory drugs that primarily block pro-inflammatory pathways, this compound actively promotes the body's natural processes for resolving inflammation. It is a biased agonist for MC1R and MC3R, receptors that play a pivotal role in modulating immune responses.
The key therapeutic effects of this compound are believed to be mediated through:
-
Reduction of pro-inflammatory cells and cytokines: Activation of MC1R and MC3R on immune cells, particularly macrophages, leads to a decrease in the production and release of key pro-inflammatory cytokines such as TNF-α and IL-6.
-
Increased macrophage efferocytosis: this compound enhances the capacity of macrophages to engulf and clear apoptotic cells, a crucial process for resolving inflammation and preventing secondary necrosis and the release of pro-inflammatory cellular contents.
This dual action of dampening inflammation and promoting its active resolution offers a potentially more targeted and safer approach to managing RA.
Preclinical Evidence in Models of Arthritis
The therapeutic potential of this compound has been evaluated in preclinical models of arthritis, most notably the collagen-induced arthritis (CIA) mouse model, which shares many pathological features with human RA.
Efficacy in Collagen-Induced Arthritis (CIA) Model
In the CIA mouse model, oral administration of this compound has been shown to significantly reduce the clinical signs of arthritis. Studies have demonstrated a dose-dependent reduction in paw swelling, clinical arthritis scores, and the proportion of animals with all four paws affected.
Table 1: Summary of Preclinical Efficacy of this compound in a Mouse Model of Arthritis
| Parameter | Vehicle Control | This compound (25-50 mg/kg, p.o., daily for 8 days) |
| Clinical Score Reduction | Baseline | 42% reduction[1] |
| Paw Swelling Reduction | Baseline | 87% reduction[1] |
| Proportion of Animals with All Paws Affected | Baseline | 50% reduction[1] |
| Severity of Inflammation | Baseline | 70% reduction[1] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
The following is a detailed protocol for the induction and assessment of CIA in mice, a standard model for evaluating the efficacy of anti-arthritic compounds like this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. The mixture should be emulsified by drawing into and expelling from a glass syringe until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of bovine type II collagen with IFA.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site different from the primary injection.
-
-
Treatment Administration:
-
Initiate oral administration of this compound (e.g., 25-50 mg/kg daily) or vehicle control at the time of or shortly after the booster immunization.
-
-
Assessment of Arthritis:
-
Visually score the severity of arthritis in each paw on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
Monitor body weight.
-
Assessments are typically performed 2-3 times per week starting from day 21.
-
-
Histological Analysis:
-
At the end of the study, euthanize mice and collect joints for histological analysis to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Diagram 1: Experimental Workflow for Collagen-Induced Arthritis (CIA) Model
Caption: Workflow of the collagen-induced arthritis (CIA) mouse model.
Clinical Development of this compound in Rheumatoid Arthritis
This compound has been evaluated in several clinical trials in patients with RA. The primary focus has been on individuals with early, active disease who are naïve to disease-modifying antirheumatic drugs (DMARDs).
Phase IIa BEGIN Study
The BEGIN study was a Phase IIa, double-blind, placebo-controlled trial designed to assess the safety, tolerability, and efficacy of a 4-week treatment with this compound in newly diagnosed, MTX-naïve RA patients with active disease. The study successfully met its primary endpoint, demonstrating a significant reduction in disease activity with this compound treatment.[2]
Table 2: Key Efficacy Results from the Phase IIa BEGIN Study
| Efficacy Endpoint | Placebo + MTX | This compound (100 mg) + MTX |
| ACR20 Response at Week 4 | Not reported | 60.6%[3] |
| Change in CDAI at Week 4 | Not reported | Significant reduction[3] |
Phase IIb EXPAND Study
The EXPAND study was a larger, 12-week, double-blind, placebo-controlled Phase IIb trial that enrolled 127 MTX-naïve patients with high disease activity (CDAI > 22).[3] The primary endpoint was the proportion of patients achieving an ACR20 response at week 12. While the overall study did not meet its primary endpoint, a post-hoc analysis of a subgroup of newly diagnosed patients (within 6 months of baseline) with high disease activity and elevated hsCRP showed a promising treatment response.[3]
Table 3: Baseline Demographics and Disease Characteristics of the EXPAND Study Population
| Characteristic | Placebo + MTX (n=~63) | This compound (100 mg) + MTX (n=~64) |
| Mean Age (years) | 56.5 (overall) | 56.5 (overall) |
| Female (%) | 87% (overall) | 87% (overall) |
| Mean Baseline CDAI (± SD) | 40.3 ± 10.1[3] | 42.0 ± 12.2[3] |
| Patients with hsCRP >3 mg/L (%) | 54% (overall) | 54% (overall) |
Table 4: Efficacy Results from the Phase IIb EXPAND Study (12 Weeks)
| Efficacy Endpoint | Placebo + MTX | This compound (100 mg) + MTX |
| ACR20 Response (Overall Population) | 56%[3] | 55%[3] |
| ACR20 Response (Post-hoc Subgroup) | 52% (n=27)[4] | 82% (n=28)[4] |
| Mean Reduction in DAS28-CRP (Post-hoc Subgroup) | 1.2 ± 1.1[3] | 1.9 ± 1.2[3] |
| Mean Reduction in CDAI (Post-hoc Subgroup) | 14.7 ± 12.3[3] | 24.6 ± 14.2[3] |
| Mean Reduction in HAQ-DI (Post-hoc Subgroup) | 0.3 ± 0.7[3] | 0.7 ± 0.7[3] |
| *Post-hoc analysis of newly diagnosed patients (RA diagnosis within 6 months of baseline) with elevated hsCRP. |
Clinical Trial Protocol: Phase IIb EXPAND Study
The following provides a detailed overview of the methodology for the EXPAND clinical trial.
Study Design:
-
A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]
Patient Population:
-
Inclusion Criteria:
-
Adults with a diagnosis of RA according to the 2010 ACR/EULAR classification criteria.
-
Newly diagnosed and naïve to methotrexate (B535133) (MTX) and other DMARDs.
-
High disease activity, defined as a Clinical Disease Activity Index (CDAI) score > 22.[2]
-
-
Exclusion Criteria:
-
Prior treatment with any biologic DMARD.
-
Significant comorbidities that could interfere with the assessment of RA or the study drug.
-
Treatment:
-
Patients were randomized in a 1:1 ratio to receive either:
-
MTX was initiated concurrently with the study drug, with the dose escalated at the discretion of the investigator.[3]
-
Rescue therapy with glucocorticoids was permitted after 4 weeks of treatment for patients with an inadequate response.[3]
Endpoints:
-
Primary Efficacy Endpoint: The proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) at week 12.[3]
-
Secondary Efficacy Endpoints:
-
Change from baseline in the Disease Activity Score 28-joint count with C-reactive protein (DAS28-CRP).
-
Change from baseline in the Clinical Disease Activity Index (CDAI).
-
Change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI).
-
-
Safety and Tolerability: Assessed through the monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, and laboratory parameters.
Diagram 2: EXPAND Clinical Trial Workflow
Caption: Workflow of the Phase IIb EXPAND clinical trial.
In Vitro Mechanistic Studies
The pro-resolving effects of this compound are underpinned by its actions on macrophages. In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms.
Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to phagocytose apoptotic cells.
Protocol:
-
Macrophage Preparation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF.
-
Alternatively, use a macrophage-like cell line such as THP-1, differentiated with PMA.
-
-
Induction of Apoptosis:
-
Induce apoptosis in a target cell population (e.g., Jurkat T cells or neutrophils) using UV irradiation or staurosporine (B1682477) treatment.
-
Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.
-
-
Cell Labeling:
-
Label macrophages with a green fluorescent dye (e.g., Calcein AM).
-
Label apoptotic cells with a red fluorescent dye (e.g., pHrodo Red).
-
-
Co-culture and Treatment:
-
Co-culture the labeled macrophages and apoptotic cells at a defined ratio (e.g., 1:5).
-
Treat the co-culture with varying concentrations of this compound or a vehicle control.
-
-
Quantification of Efferocytosis:
-
After a defined incubation period (e.g., 1-2 hours), analyze the cells by flow cytometry.
-
Quantify the percentage of green-positive macrophages that are also red-positive, indicating the uptake of apoptotic cells.
-
Alternatively, visualize and quantify efferocytosis using fluorescence microscopy.
-
Cytokine Release Assay
This assay measures the effect of this compound on the production of pro-inflammatory cytokines by activated macrophages.
Protocol:
-
Macrophage Culture and Stimulation:
-
Culture primary human macrophages or a macrophage cell line in 96-well plates.
-
Pre-treat the cells with this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the macrophages with a pro-inflammatory stimulus such as lipopolysaccharide (LPS).
-
-
Supernatant Collection:
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.
-
Signaling Pathways of this compound
This compound exerts its effects by binding to and activating MC1R and MC3R, which are G-protein coupled receptors. The "biased" agonism of this compound suggests that it may preferentially activate certain downstream signaling pathways over others, leading to its specific pro-resolving effects.
Diagram 3: Proposed Signaling Pathway of this compound in Macrophages
Caption: Proposed signaling pathway of this compound in macrophages.
Conclusion and Future Directions
This compound is a promising, first-in-class oral therapy for rheumatoid arthritis with a novel mechanism of action that promotes the resolution of inflammation. Preclinical studies have demonstrated its efficacy in animal models of arthritis. While the Phase IIb EXPAND study did not meet its primary endpoint in the overall population, a post-hoc analysis of a clinically relevant subgroup of newly diagnosed patients with high inflammatory burden showed a significant treatment benefit. These findings, coupled with a favorable safety profile, support the continued development of this compound.
The upcoming ADVANCE Phase IIb study will further investigate the efficacy and safety of different doses of this compound in this targeted patient population. Further research is also warranted to fully elucidate the downstream signaling pathways of its biased agonism and to explore its potential in other inflammatory and autoimmune diseases. The data presented in this technical guide provide a strong rationale for the continued investigation of this compound as a novel therapeutic option for patients with rheumatoid arthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SynAct’s study of rheumatoid arthritis therapy fails to meet endpoint [clinicaltrialsarena.com]
- 3. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 4. storage.mfn.se [storage.mfn.se]
Resomelagon's Impact on Cytokine Profiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resomelagon (APD668), also known as AP1189, is a first-in-class, orally active, biased agonist for the melanocortin type 1 and 3 receptors (MC1R and MC3R).[1][2][3] It is under development for the treatment of inflammatory diseases such as rheumatoid arthritis.[4][5] this compound exhibits a unique mechanism of action, selectively activating downstream signaling pathways that lead to anti-inflammatory and pro-resolving effects without stimulating the canonical cAMP pathway associated with melanogenic side effects.[1][6] This technical guide provides a comprehensive overview of the current understanding of this compound's effect on cytokine profiles, detailing the experimental findings, methodologies, and underlying signaling pathways.
Mechanism of Action: Biased Agonism
This compound's therapeutic potential stems from its function as a biased agonist at MC1 and MC3 receptors. Unlike the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), which activates both G-protein-dependent (cAMP) and β-arrestin-dependent (ERK1/2 phosphorylation) signaling pathways, this compound preferentially activates the ERK1/2 pathway.[1] This biased signaling is crucial for its anti-inflammatory and pro-resolving properties, which include the modulation of cytokine release from immune cells.
dot
References
- 1. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 2. inotiv.com [inotiv.com]
- 3. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio [mdpi.com]
- 4. Frontiers | Melanocortin therapies to resolve fibroblast-mediated diseases [frontiersin.org]
- 5. This compound - Synact Pharma - AdisInsight [adisinsight.springer.com]
- 6. SynAct Pharma to present clinical data on this compound (AP1189) at ACR Convergence - Inderes [inderes.se]
Resomelagon's Pro-Resolving Impact on Macrophage Efferocytosis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resomelagon (AP1189) is a first-in-class, orally active, biased agonist of the melanocortin type 1 and type 3 receptors (MC1 and MC3). This technical guide provides an in-depth analysis of this compound's mechanism of action with a core focus on its impact on macrophage efferocytosis, the crucial process of clearing apoptotic cells. Contrary to some database summaries, primary research demonstrates that this compound significantly enhances macrophage efferocytosis. This pro-resolving effect is mediated through a biased signaling pathway involving the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), independent of the canonical cyclic AMP (cAMP) pathway. This unique mechanism of action positions this compound as a promising therapeutic candidate for chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis, by promoting the resolution of inflammation rather than solely suppressing the immune response. This whitepaper consolidates the available quantitative data, details the experimental methodologies used to evaluate this compound's effect on efferocytosis, and provides a visual representation of the key signaling pathways.
Introduction: The Role of Efferocytosis in Inflammation Resolution
Efferocytosis is a fundamental process for maintaining tissue homeostasis and resolving inflammation. The timely and efficient removal of apoptotic cells by phagocytes, primarily macrophages, prevents the release of potentially immunogenic intracellular contents from secondary necrotic cells, thereby averting the propagation of inflammation. Furthermore, the engulfment of apoptotic cells actively reprograms macrophages towards an anti-inflammatory and pro-resolving phenotype, characterized by the secretion of anti-inflammatory cytokines such as IL-10 and TGF-β. Defective efferocytosis is a key pathological feature in a number of chronic inflammatory and autoimmune diseases, leading to the accumulation of apoptotic debris and a persistent inflammatory state.
This compound, a selective agonist for MC1 and MC3 receptors, has emerged as a novel therapeutic agent that promotes the resolution of inflammation. A key aspect of its pro-resolving activity is its ability to enhance macrophage efferocytosis.
This compound's Impact on Macrophage Efferocytosis: Quantitative Data
The primary research by Montero-Melendez et al. (2015) provides key quantitative evidence of this compound's (AP1189) pro-efferocytic effects on murine macrophages. The following tables summarize the key findings from their in vitro and in vivo experiments.
Table 1: In Vitro Effect of this compound (AP1189) on Macrophage Phagocytosis of Apoptotic Neutrophils [1]
| Treatment | Concentration (nM) | Phagocytic Macrophages (%) | Fold Increase vs. Vehicle |
| Vehicle | - | 15.2 ± 2.1 | 1.0 |
| This compound (AP1189) | 1 | 24.3 ± 3.5* | ~1.6 |
*p < 0.05 vs. vehicle. Data are presented as mean ± SEM.
Table 2: In Vivo Effect of this compound (AP1189) on Resolution of Zymosan-Induced Peritonitis in Mice
| Treatment | Dose (mg/kg, p.o.) | Total Leukocytes at 24h (x10⁶) | Resolution Interval (τ) in hours |
| Vehicle | - | 12.5 ± 1.2 | 8.1 |
| This compound (AP1189) | 10 | 6.8 ± 0.9* | 2.9 |
*p < 0.05 vs. vehicle. The resolution interval (τ) is the time taken for the number of leukocytes to decrease by 50% from the peak of inflammation. A shorter τ indicates faster resolution.
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this whitepaper, primarily based on the work of Montero-Melendez et al. (2015).
In Vitro Macrophage Efferocytosis Assay[1]
-
Macrophage Isolation and Culture:
-
Peritoneal macrophages were harvested from wild-type, Mc1r-/- and Mc3r-/- mice by peritoneal lavage with sterile phosphate-buffered saline (PBS).
-
Cells were washed, counted, and plated in 24-well plates at a density of 5 x 10⁵ cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Macrophages were allowed to adhere for 2 hours, after which non-adherent cells were removed by washing with PBS.
-
-
Preparation of Apoptotic Neutrophils:
-
Bone marrow-derived neutrophils were isolated from donor mice.
-
Apoptosis was induced by ultraviolet (UV) irradiation followed by incubation for 6 hours.
-
Apoptosis was confirmed by morphological changes and Annexin V/propidium iodide staining.
-
-
Efferocytosis Assay:
-
Adherent macrophages were pre-treated with vehicle or this compound (AP1189) at the indicated concentrations for 30 minutes.
-
Apoptotic neutrophils were then added to the macrophage cultures at a macrophage-to-neutrophil ratio of 1:5.
-
The co-culture was incubated for 60 minutes at 37°C in a 5% CO₂ atmosphere.
-
Non-engulfed neutrophils were removed by washing with cold PBS.
-
Engulfed neutrophils were visualized by staining for myeloperoxidase (MPO), a specific neutrophil enzyme.
-
The percentage of phagocytic macrophages (macrophages containing at least one apoptotic neutrophil) was determined by light microscopy, counting at least 200 macrophages per well.
-
Zymosan-Induced Peritonitis Model in Mice
-
Induction of Peritonitis:
-
Inflammation was induced in male C57BL/6 mice by intraperitoneal (i.p.) injection of 1 mg of zymosan A.
-
-
Drug Administration:
-
This compound (AP1189) or vehicle was administered orally (p.o.) at the indicated doses at the peak of inflammation (4 hours post-zymosan injection).
-
-
Assessment of Inflammatory Resolution:
-
At various time points (e.g., 4, 8, 12, and 24 hours) after zymosan injection, mice were euthanized, and the peritoneal cavity was lavaged with PBS.
-
The total number of leukocytes in the peritoneal exudate was determined using a hemocytometer.
-
The resolution interval (τ) was calculated as the time required for the number of leukocytes to decline by 50% from the peak inflammatory response.
-
Signaling Pathways and Visualizations
This compound's pro-efferocytic effect is a result of its biased agonism at MC1 and MC3 receptors, leading to the activation of the ERK1/2 signaling pathway. This is in contrast to the canonical melanocortin signaling which proceeds through the Gs-protein/adenylyl cyclase/cAMP pathway.
This compound's Biased Signaling Pathway Leading to Efferocytosis
The following diagram illustrates the proposed signaling cascade initiated by this compound binding to MC1/MC3 receptors on macrophages, culminating in enhanced efferocytosis.
Caption: this compound's biased agonism at MC1/MC3 receptors activates ERK1/2 to promote efferocytosis.
Experimental Workflow for In Vitro Efferocytosis Assay
The following diagram outlines the key steps in the in vitro efferocytosis assay used to quantify the effect of this compound.
Caption: Workflow for the in vitro macrophage efferocytosis assay.
Discussion and Future Directions
The finding that this compound enhances macrophage efferocytosis via a biased signaling mechanism has significant implications for the development of novel anti-inflammatory and pro-resolving therapies. By promoting the clearance of apoptotic cells, this compound may help to dampen chronic inflammation and facilitate a return to tissue homeostasis. This is a distinct advantage over traditional anti-inflammatory drugs that primarily focus on suppressing immune responses, which can have undesirable side effects.
The discrepancy in the literature, with one source incorrectly stating that this compound inhibits efferocytosis, highlights the importance of consulting primary research articles. The data from Montero-Melendez et al. (2015) unequivocally demonstrates a pro-efferocytic effect.
Future research should focus on further elucidating the downstream effectors of the ERK1/2 pathway that are critical for the enhancement of efferocytosis. Investigating the impact of this compound on the expression of efferocytosis receptors (e.g., MerTK, Axl) and bridging molecules (e.g., Gas6, Protein S) on macrophages would provide a more complete understanding of its mechanism of action. Furthermore, exploring the effects of this compound on efferocytosis in human macrophages and in various disease models will be crucial for its clinical translation.
Conclusion
This compound (AP1189) is a promising pro-resolving agent that enhances macrophage efferocytosis. Its unique mechanism of action, involving biased agonism at MC1 and MC3 receptors and subsequent activation of the ERK1/2 signaling pathway, sets it apart from conventional anti-inflammatory drugs. The quantitative data and experimental protocols outlined in this whitepaper provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of modulating macrophage efferocytosis to treat chronic inflammatory diseases.
References
Unraveling the Anti-Inflammatory Properties of Resomelagon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resomelagon (AP1189) is a novel, orally active, small molecule that acts as a biased agonist at the melanocortin 1 (MC1R) and melanocortin 3 (MC3R) receptors. This technical guide provides an in-depth overview of the anti-inflammatory and pro-resolving properties of this compound, summarizing key preclinical and clinical findings. The document details the compound's mechanism of action, presents quantitative data from pivotal studies in structured tables, outlines experimental methodologies, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for inflammatory diseases.
Introduction
Chronic inflammatory diseases such as rheumatoid arthritis (RA) represent a significant unmet medical need, requiring novel therapeutic approaches that not only suppress inflammation but also promote its resolution.[1][2] The melanocortin system, through its receptors MC1R and MC3R, has been identified as a key endogenous pathway for regulating inflammation and promoting its resolution.[1] this compound is a first-in-class, selective, and biased agonist of MC1R and MC3R, designed to harness the anti-inflammatory and pro-resolving functions of these receptors without the steroidogenic side effects associated with broader melanocortin receptor activation.[1]
Mechanism of Action
This compound exhibits a unique "biased agonism" at MC1R and MC3R. Unlike endogenous agonists that primarily signal through the canonical cyclic AMP (cAMP) pathway, this compound preferentially activates alternative signaling cascades, namely the extracellular signal-regulated kinase (ERK) 1/2 phosphorylation and intracellular calcium (Ca2+) mobilization pathways.[2][3] This biased signaling is believed to be responsible for its potent anti-inflammatory and pro-resolving effects while avoiding melanogenic (skin pigmentation) effects associated with the cAMP pathway.[1][3]
The downstream effects of this compound's activation of MC1R and MC3R include the inhibition of pro-inflammatory cytokine release (e.g., TNF-α) and the enhancement of macrophage efferocytosis, the process of clearing apoptotic cells, which is a critical step in the resolution of inflammation.[3][4]
Signaling Pathway of this compound
Caption: this compound's biased agonism at MC1R and MC3R.
Preclinical Studies
A pivotal preclinical study by Montero-Melendez et al. (2015) in the Journal of Immunology characterized the initial anti-inflammatory and pro-resolving properties of this compound (AP1189).[3]
In Vitro Studies
3.1.1. Signaling in HEK293 Cells
-
Objective: To determine the signaling pathways activated by this compound in cells transfected to express MC1R or MC3R.
-
Methodology: Human Embryonic Kidney (HEK293) cells were transfected with plasmids containing the human MC1R or MC3R gene. The cells were then stimulated with varying concentrations of this compound. ERK1/2 phosphorylation was assessed by Western blot, and intracellular Ca2+ mobilization was measured using a fluorescent calcium indicator.
-
Results: this compound induced a dose-dependent increase in ERK1/2 phosphorylation and intracellular Ca2+ mobilization in both MC1R and MC3R-transfected cells, confirming its agonist activity at these receptors through non-canonical pathways.[3]
3.1.2. Anti-inflammatory Effects in Macrophages
-
Objective: To evaluate the effect of this compound on pro-inflammatory cytokine production by macrophages.
-
Methodology: Peritoneal macrophages were harvested from wild-type, Mc1r-/-, and Mc3r-/- mice. The cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. The concentration of TNF-α in the cell culture supernatant was measured by ELISA.
-
Results: this compound significantly inhibited the release of TNF-α from wild-type macrophages. This effect was absent in macrophages lacking either MC1R or MC3R, indicating that both receptors are required for the anti-inflammatory action of this compound.[3]
3.1.3. Pro-resolving Effects on Macrophage Efferocytosis
-
Objective: To assess the impact of this compound on the ability of macrophages to clear apoptotic cells.
-
Methodology: Mouse peritoneal macrophages were incubated with fluorescently labeled apoptotic Jurkat T cells in the presence or absence of this compound. The percentage of macrophages that had engulfed apoptotic cells (efferocytosis) was determined by flow cytometry.
-
Results: this compound significantly enhanced the efferocytic capacity of macrophages.[4]
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro characterization of this compound.
In Vivo Studies
3.2.1. Mouse Model of Peritonitis
-
Objective: To evaluate the anti-inflammatory and pro-resolving effects of this compound in an acute model of inflammation.
-
Methodology: Peritonitis was induced in male C57BL/6 mice by intraperitoneal injection of zymosan. This compound was administered orally at different doses. The number of infiltrating neutrophils and monocytes in the peritoneal exudate was quantified by flow cytometry at various time points.
-
Results: Oral administration of this compound dose-dependently inhibited the infiltration of neutrophils and monocytes into the peritoneum. When administered at the peak of inflammation, this compound accelerated the resolution of inflammation by approximately 3-fold.[3]
3.2.2. Mouse Model of Inflammatory Arthritis
-
Objective: To assess the therapeutic efficacy of this compound in a model of inflammatory arthritis.
-
Methodology: Arthritis was induced in male C57BL/6 mice. This compound was administered orally on a daily basis. The severity of arthritis was evaluated by measuring clinical score and paw swelling.
-
Results: this compound significantly reduced all signs of arthritis, including a 42% reduction in clinical score and an 87% reduction in paw swelling. It also decreased the proportion of animals with all four paws affected by 50% and the severity of inflammation by 70%.[5]
Quantitative Data from Preclinical Studies
| Study Type | Model | Key Parameter | Treatment | Result |
| In Vitro | Murine Macrophages | TNF-α release | This compound | Significant inhibition |
| In Vitro | Murine Macrophages | Efferocytosis | This compound | Significant enhancement |
| In Vivo | Mouse Peritonitis | Neutrophil Infiltration | This compound (oral) | Dose-dependent inhibition |
| In Vivo | Mouse Peritonitis | Monocyte Infiltration | This compound (oral) | Dose-dependent inhibition |
| In Vivo | Mouse Arthritis | Clinical Score | This compound (oral) | 42% reduction |
| In Vivo | Mouse Arthritis | Paw Swelling | This compound (oral) | 87% reduction |
| In Vivo | Mouse Arthritis | All Paws Affected | This compound (oral) | 50% reduction |
| In Vivo | Mouse Arthritis | Inflammation Severity | This compound (oral) | 70% reduction |
Clinical Development in Rheumatoid Arthritis
This compound has been evaluated in several clinical trials for the treatment of rheumatoid arthritis (RA).
Phase IIa BEGIN Study (NCT04004429)
-
Objective: To evaluate the efficacy and safety of this compound in combination with methotrexate (B535133) in DMARD-naïve RA patients with high disease activity.
-
Methodology: This was a randomized, placebo-controlled study. The primary endpoint was the proportion of patients achieving an ACR20 response (a 20% improvement in RA symptoms).
-
Results: The BEGIN study met its primary endpoint, with this compound demonstrating a significant reduction in disease activity compared to placebo.[2][6] In the Phase 2a study, 100 mg of this compound combined with methotrexate showed a significant treatment effect in newly diagnosed, MTX-naïve RA patients with high disease activity (CDAI >22), achieving an ACR20 response of 60.6% at week 4.[4]
Phase IIb EXPAND Study
-
Objective: To further evaluate the efficacy and safety of this compound in a larger population of DMARD-naïve RA patients with high disease activity.
-
Methodology: A 12-week, double-blind, placebo-controlled study in MTX-naïve patients with a Clinical Disease Activity Index (CDAI) > 22.[4] Patients were randomized to receive 100 mg of this compound or placebo once daily in addition to methotrexate.[4]
-
Results: The EXPAND study did not meet its primary endpoint for the overall study population.[2][6] However, a pre-specified subgroup analysis of newly diagnosed patients with high disease activity and signs of systemic inflammation (elevated hsCRP) showed a significant treatment effect.[2][6] In this subgroup, 82% of patients treated with this compound plus methotrexate achieved an ACR20 response, compared to 52% of patients in the placebo plus methotrexate group (p<0.05).[7]
Phase IIb ADVANCE Study
-
Objective: To confirm the treatment potential of this compound in newly diagnosed, severe RA patients with systemic inflammation and to determine the optimal dose for future Phase III studies.
-
Methodology: A randomized, double-blind, placebo-controlled, dose-ranging study in approximately 240 patients.[6][8] Patients will have signs of severe RA (DAS28-CRP >5.1; CDAI >22) and systemic inflammation (hsCRP >3 mg/L).[6][8] Three different doses of this compound will be tested against placebo, all in combination with methotrexate.[6][8] The primary efficacy endpoint is the reduction in the DAS28-CRP score.[6]
Quantitative Data from Clinical Studies in RA
| Study | Patient Population | Treatment Group | Placebo Group | Endpoint | p-value |
| BEGIN (Phase IIa) | DMARD-naïve, high disease activity | 60.6% | - | ACR20 at 4 weeks | Met primary endpoint |
| EXPAND (Phase IIb) | Newly diagnosed, high disease activity, high hsCRP | 82% (n=28) | 52% (n=27) | ACR20 at 12 weeks | <0.05 |
Clinical Trial Workflow for Rheumatoid Arthritis
Caption: Clinical development pathway of this compound in RA.
Conclusion
This compound is a promising novel therapeutic agent with a unique mechanism of action that combines anti-inflammatory and pro-resolving properties. Its biased agonism at MC1R and MC3R allows for the targeted modulation of inflammatory pathways without the undesirable side effects of broader melanocortin activation. Preclinical studies have robustly demonstrated its efficacy in models of acute and chronic inflammation. While the overall results of the Phase IIb EXPAND study in RA were not met, the significant efficacy observed in a well-defined subgroup of patients with early, severe disease and systemic inflammation provides a clear path forward for its continued clinical development in this high-need population. The ongoing ADVANCE study will be critical in confirming these findings and establishing the optimal dose for future pivotal trials. The data summarized in this technical guide underscore the potential of this compound as a first-in-class resolution-promoting therapeutic for inflammatory diseases.
References
- 1. docs.publicnow.com [docs.publicnow.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Biased agonism as a novel strategy to harness the proresolving properties of melanocortin receptors without eliciting melanogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 5. Physiological roles of the melanocortin MC3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biostock.se [biostock.se]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. SynAct Pharma receives EU trial approval for the Phase 2b ADVANCE study with this compound (AP1189) - Inderes [inderes.dk]
Methodological & Application
Resomelagon (AP1189): In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resomelagon (AP1189) is a potent, orally active small molecule agonist for the melanocortin receptors MC1 and MC3.[1] It exhibits a biased signaling mechanism, preferentially activating downstream pathways involving ERK1/2 phosphorylation and intracellular calcium mobilization, rather than the canonical cAMP generation pathway.[2] This biased agonism is key to its anti-inflammatory and pro-resolving properties, which include the inhibition of pro-inflammatory cytokine release and the enhancement of macrophage-mediated efferocytosis, without stimulating melanogenesis.[2]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, enabling researchers to further investigate its mechanism of action and therapeutic potential.
Data Presentation
The following tables summarize the available quantitative and qualitative data for this compound (AP1189) in key in vitro functional assays. While dose-dependent effects have been reported, specific EC50 and IC50 values are not consistently available in the public domain.
Table 1: ERK1/2 Phosphorylation
| Assay Parameter | Description | Reference |
| Cell Line | HEK293A cells transfected with MC1 or MC3 receptors | [1][2] |
| Compound Concentrations | 0-1000 µM | [1] |
| Incubation Time | 8 minutes | [1] |
| Observed Effect | Increased ERK1/2 phosphorylation in a dose-dependent manner. | [1] |
| EC50 | Not explicitly reported in the provided search results. |
Table 2: Intracellular Calcium Mobilization
| Assay Parameter | Description | Reference |
| Cell Line | HEK293 cells transfected with MC1 or MC3 receptors | [2] |
| Compound Concentrations | Not explicitly stated, but activity was confirmed. | [2] |
| Incubation Time | Not explicitly stated. | |
| Observed Effect | Induced intracellular calcium mobilization. | [2] |
| EC50 | Not explicitly reported in the provided search results. |
Table 3: TNF-α Release Inhibition
| Assay Parameter | Description | Reference |
| Cell Type | Mouse peritoneal macrophages | [1] |
| Compound Concentrations | 1 nM | [1] |
| Incubation Time | 30 minutes | [1] |
| Observed Effect | Inhibition of TNF-α release. | [1] |
| IC50 | Not explicitly reported in the provided search results. |
Table 4: Macrophage Efferocytosis
| Assay Parameter | Description | Reference |
| Cell Type | Mouse peritoneal macrophages | [1] |
| Compound Concentrations | 1 nM | [1] |
| Incubation Time | 30 minutes | [1] |
| Observed Effect | Increased macrophage efferocytosis. | [1] |
| EC50 | Not explicitly reported in the provided search results. |
Signaling & Experimental Workflow Visualizations
To elucidate the mechanisms and procedures described, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound biased signaling pathway.
References
Application Notes and Protocols for Resomelagon in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resomelagon (also known as AP1189) is a potent and orally active small molecule agonist for the melanocortin 1 (MC1) and melanocortin 3 (MC3) receptors.[1][2] It exhibits anti-inflammatory properties by inducing inflammation resolution.[3] Notably, this compound is described as a biased agonist. In HEK293 cells transfected with MC1 or MC3 receptors, it stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) without inducing the canonical cyclic AMP (cAMP) generation.[4] Its mechanism of action also involves the mobilization of intracellular calcium.[1][2]
These characteristics make this compound a valuable tool for in vitro studies of inflammation, immunology, and melanocortin receptor signaling. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Data Presentation
The following table summarizes the available quantitative data for this compound in various in vitro assays.
| Parameter | Cell Line | Assay | Concentration/Value | Reference |
| ERK1/2 Phosphorylation | HEK293A | Western Blot / In-Cell Assay | 0 - 1000 µM (8 min stimulation) | [1][2] |
| TNF-α Release Inhibition | Peritoneal Macrophages | ELISA / AlphaLISA | 1 nM (30 min pre-incubation) | [1][2] |
| Biased Agonism | HEK293 (MC1R/MC3R transfected) | cAMP Assay | No canonical cAMP generation | [4] |
Signaling Pathway of this compound
This compound selectively binds to and activates the MC1 and MC3 receptors, which are G protein-coupled receptors (GPCRs). As a biased agonist, it preferentially activates downstream signaling pathways that are independent of cAMP production. The primary signaling cascades initiated by this compound involve the activation of the MAPK/ERK pathway, leading to the phosphorylation of ERK1/2, and the mobilization of intracellular calcium ions (Ca²⁺). These signaling events contribute to its anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokine release.
Caption: this compound signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A product datasheet suggests storage at -80°C for 6 months or -20°C for 1 month, protected from light.[1]
ERK1/2 Phosphorylation Assay
This protocol is designed to detect the activation of the MAPK/ERK pathway in response to this compound.
Cell Line Recommendation:
-
HEK293A cells transiently or stably expressing human MC1R or MC3R.
-
Cell lines endogenously expressing MC1R (e.g., B16-F10 melanoma cells) or MC3R.
Caption: Workflow for ERK1/2 phosphorylation assay.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once the cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium and incubate for 4-12 hours. This step reduces basal ERK1/2 phosphorylation.
-
This compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. A suggested concentration range is 0.1 nM to 1000 µM to determine a dose-response curve.[1][2] A known effective stimulation time is 8 minutes.[1][2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Lysis: After treatment, immediately place the plates on ice and wash the cells once with ice-cold PBS. Add an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the results, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of MC1R/MC3R by this compound.
Cell Line Recommendation:
-
HEK293 cells transiently or stably co-expressing the desired melanocortin receptor and a promiscuous G-protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.
Caption: Workflow for calcium mobilization assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to form a confluent monolayer on the day of the assay.
-
Dye Loading: The next day, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with the assay buffer to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector for compound addition.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the desired concentrations of this compound (prepared in assay buffer) into the wells.
-
Immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data can be expressed as the peak fluorescence intensity or the area under the curve. Plot the dose-response curve to determine the EC50 value.
Anti-inflammatory Assay: Inhibition of TNF-α Release
This protocol assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.
Cell Line Recommendation:
-
Primary peritoneal macrophages.
-
Macrophage-like cell lines such as RAW 264.7 or THP-1 (differentiated into macrophages).
Caption: Workflow for TNF-α release inhibition assay.
Protocol:
-
Cell Seeding: Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound for 30 minutes. A concentration of 1 nM has been shown to be effective.[1][2] Include a vehicle control.
-
Stimulation: Add a stimulating agent such as lipopolysaccharide (LPS) (e.g., at 100 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for a period of 4 to 24 hours at 37°C. The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells and collect the supernatants.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA or AlphaLISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control. Plot a dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Resomelagon (APD334) Treatment Protocol for HEK293A Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resomelagon, also known as AP1189, is a potent and orally active agonist for the melanocortin 1 and 3 receptors (MC1R and MC3R).[1] As a G-protein coupled receptor (GPCR) agonist, this compound stimulates downstream signaling cascades upon binding to its target receptors. In human embryonic kidney 293A (HEK293A) cells, which are a common model for studying GPCR signaling, this compound has been demonstrated to induce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and promote the mobilization of intracellular calcium (Ca2+).[1] These cellular responses are key indicators of receptor activation and downstream signaling, making them valuable endpoints for in vitro pharmacological studies.
These application notes provide detailed protocols for the treatment of HEK293A cells with this compound and subsequent analysis of ERK1/2 phosphorylation and intracellular calcium mobilization. The provided methodologies are intended to guide researchers in the setup and execution of robust and reproducible cell-based assays to characterize the activity of this compound.
Data Presentation
Quantitative Data Summary
| Parameter | Cell Line | Agonist | Observed Effect | Effective Concentration Range | Incubation Time |
| ERK1/2 Phosphorylation | HEK293A | This compound (AP1189) | Dose-dependent increase in ERK1/2 phosphorylation | 0 - 1000 µM | 8 minutes |
| Calcium Mobilization | HEK293A | This compound (AP1189) | Dose-dependent increase in intracellular Ca2+ | 0 - 1000 µM | 8 minutes |
Signaling Pathways
Activation of MC1R and MC3R by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors and other kinases, ultimately leading to the phosphorylation of ERK1/2. Additionally, melanocortin receptor activation can induce calcium mobilization from intracellular stores.
Experimental Protocols
General Cell Culture and Maintenance of HEK293A Cells
Materials:
-
HEK293A cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, or 96-well, as required for specific assays)
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture HEK293A cells in T-75 flasks with complete DMEM.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer once with PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. d. Neutralize the trypsin by adding 7-8 mL of complete DMEM. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh complete DMEM and seed into new flasks or plates at the desired density.
Experimental Workflow: this compound Treatment and Analysis
Protocol 1: ERK1/2 Phosphorylation Assay
Materials:
-
HEK293A cells
-
6-well or 12-well cell culture plates
-
Serum-free DMEM
-
This compound (AP1189)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed HEK293A cells into 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours to reach 80-90% confluency.
-
Serum Starvation: To reduce basal ERK phosphorylation, aspirate the complete medium and replace it with serum-free DMEM. Incubate the cells for 4-6 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., a dose-response curve from 0.1 µM to 1000 µM).
-
Add the this compound dilutions to the respective wells and incubate for 8 minutes at 37°C. Include a vehicle control (DMSO) group.
-
Cell Lysis: After incubation, immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the proteins to a nitrocellulose or PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Add chemiluminescent substrate and visualize the bands using an imaging system. k. To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.
Protocol 2: Intracellular Calcium Mobilization Assay
Materials:
-
HEK293A cells
-
Black, clear-bottom 96-well cell culture plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (AP1189)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed HEK293A cells into a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and culture for 24-48 hours.
-
Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES. b. Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well. c. Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye. After the final wash, leave 100 µL of buffer in each well.
-
This compound Preparation: Prepare a 2X concentrated stock of this compound in HBSS with 20 mM HEPES.
-
Calcium Measurement: a. Place the 96-well plate into the fluorescence plate reader and allow the baseline fluorescence to stabilize. b. Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm) at regular intervals (e.g., every 1-2 seconds). c. After establishing a stable baseline for a few seconds, use the instrument's injector to add 100 µL of the 2X this compound solution to each well. d. Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response. e. The change in fluorescence intensity (F/F0, where F is the fluorescence at any given time and F0 is the baseline fluorescence) is proportional to the change in intracellular calcium concentration.
References
Resomelagon (AP1189): Application Notes and Protocols for In Vivo Mouse Studies of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Resomelagon (AP1189), a selective melanocortin receptor agonist, in preclinical mouse models of inflammation. The following protocols and data have been compiled to facilitate the design and execution of in vivo studies to evaluate the anti-inflammatory and pro-resolving effects of this compound.
Overview of this compound (AP1189)
This compound is a potent, orally active, and biased agonist for the melanocortin type 1 and 3 receptors (MC1R and MC3R).[1][2] Its mechanism of action is associated with the induction of ERK1/2 phosphorylation and calcium mobilization, leading to anti-inflammatory and pro-resolving effects.[1] Notably, this compound is characterized as a biased agonist, meaning it activates specific downstream signaling pathways (e.g., ERK1/2 phosphorylation) without stimulating the canonical cAMP generation pathway, which may contribute to a favorable safety profile by avoiding melanogenic effects.[3] Preclinical studies have demonstrated its efficacy in reducing inflammation in various mouse models.[1][3][4]
Quantitative Data Summary
The following tables summarize the recommended dosage and administration details for this compound in different mouse models of inflammation.
Table 1: this compound Dosage and Administration in Acute Inflammation Models
| Parameter | Details | Reference |
| Animal Model | Zymosan-Induced Peritonitis | [3] |
| Mouse Strains | C57BL/6J, BALB/c | [1] |
| Dosage Range | 0.1 - 10 mg/kg | [1] |
| Administration Routes | Intraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.) | [1] |
| Treatment Schedule | Administered once, with effects observed over 24 hours.[1] Can be given 30 minutes prior to zymosan injection. | [5] |
| Key Outcomes | Inhibition of neutrophil and monocyte infiltration, promotion of inflammation resolution.[1][3] |
Table 2: this compound Dosage and Administration in Chronic Inflammation Models
| Parameter | Details | Reference |
| Animal Model | Collagen-Induced Arthritis (CIA) | [3] |
| Mouse Strains | C57BL/6J, BALB/c | [1] |
| Dosage Range | 25 - 50 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Treatment Schedule | Daily for 8 days | [1] |
| Key Outcomes | Reduction in clinical arthritis score, paw swelling, and severity of inflammation.[1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects through a biased agonism of MC1 and MC3 receptors. This leads to the activation of the ERK1/2 signaling pathway, which in turn modulates cellular responses to inflammation.
Caption: this compound signaling pathway in immune cells.
Experimental Workflow for Zymosan-Induced Peritonitis
The following diagram outlines the typical workflow for inducing acute peritonitis in mice and evaluating the efficacy of this compound.
Caption: Workflow for evaluating this compound in acute peritonitis.
Detailed Experimental Protocols
Preparation of this compound for Oral Administration
A formulation for oral administration of this compound can be prepared as follows to achieve a clear solution of 5 mg/mL.[1]
Materials:
-
This compound (AP1189)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at 50 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
Zymosan-Induced Acute Peritonitis in Mice
This model is used to assess the effects of this compound on acute inflammation and leukocyte infiltration.
Materials:
-
Male C57BL/6J or BALB/c mice (8-12 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
This compound formulation (as described in 4.1) or vehicle control
-
Phosphate-buffered saline (PBS) containing 3 mM EDTA
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
On the day of the experiment, administer this compound (0.1-10 mg/kg) or vehicle orally to the respective groups of mice.[1]
-
Thirty minutes after treatment, induce peritonitis by intraperitoneal injection of 1 mg of zymosan A suspended in 0.5 mL of sterile saline.[5]
-
At a predetermined time point post-zymosan injection (e.g., 4, 8, 12, or 24 hours), euthanize the mice.[5]
-
Collect peritoneal exudate cells by washing the peritoneal cavity with 5 mL of cold PBS containing 3 mM EDTA.
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik for differential cell counting (neutrophils, monocytes/macrophages).
-
Centrifuge the lavage fluid and collect the supernatant for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.
Collagen-Induced Arthritis (CIA) in Mice
This model is suitable for evaluating the therapeutic potential of this compound in a chronic inflammatory disease setting.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation (as described in 4.1) or vehicle control
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of CFA. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster (Day 21): Prepare an emulsion of bovine type II collagen with an equal volume of IFA. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Begin daily oral administration of this compound (25-50 mg/kg) or vehicle upon the first signs of arthritis (typically around day 21-28) and continue for a specified period (e.g., 8 days).[1]
-
Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Histological Analysis: At the end of the study, collect hind paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
Concluding Remarks
This compound has demonstrated significant anti-inflammatory and pro-resolving properties in preclinical mouse models of both acute and chronic inflammation. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this novel melanocortin receptor agonist. Careful attention to experimental detail, including appropriate animal models, dosing regimens, and outcome measures, will be crucial for obtaining robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AP1189: A Novel Oral Biased Melanocortin Agonist with Anti-inflammatory and Pro-resolving Effect for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. inotiv.com [inotiv.com]
Application Notes: Preparation of Resomelagon (AP1189) Stock Solutions in DMSO
Introduction
Resomelagon, also known as AP1189, is a potent, orally active small molecule that functions as a biased agonist for the melanocortin type 1 (MC1) and type 3 (MC3) receptors.[1][2][3][4] By selectively activating these receptors, this compound triggers pro-resolving cellular pathways, including the induction of ERK1/2 phosphorylation and calcium (Ca2+) mobilization.[1] This mechanism contributes to its anti-inflammatory properties, such as inhibiting the release of pro-inflammatory cytokines like TNF-α and enhancing efferocytosis (the clearance of apoptotic cells by phagocytes).[1][4] These characteristics make this compound a valuable compound for research in chronic inflammatory conditions, such as rheumatoid arthritis, and obesity.[1][5]
Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using DMSO.
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | AP1189, AP-1189 free base[6] |
| Molecular Formula | C₁₄H₁₄N₆O₂[6] |
| Molecular Weight | 298.30 g/mol [6] |
| Mechanism of Action | Agonist of Melanocortin Receptor 1 (MC1) and 3 (MC3)[1][3] |
Table 2: Preparation Guide for this compound Stock Solutions in DMSO
| Desired Concentration | Mass for 1 mL Volume | Mass for 5 mL Volume | Mass for 10 mL Volume |
|---|---|---|---|
| 1 mM | 0.30 mg | 1.50 mg | 3.00 mg |
| 5 mM | 1.50 mg | 7.50 mg | 15.00 mg |
| 10 mM | 3.00 mg | 15.00 mg | 30.00 mg |
Calculations are based on a molecular weight of 298.30 g/mol .
Table 3: Storage and Stability of this compound Stock Solutions
| Parameter | Recommendation |
|---|---|
| Solvent | DMSO |
| Storage Temperature | -20°C or -80°C[1] |
| Short-term Stability | Up to 1 month at -20°C (protect from light)[1] |
| Long-term Stability | Up to 6 months at -80°C (protect from light)[1] |
| Freeze-Thaw Cycles | Minimize; prepare aliquots to avoid repeated cycles[1] |
| Handling | Use newly opened or anhydrous DMSO for best results[1] |
Experimental Protocols
Materials and Equipment
-
This compound (AP1189) powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Pipettes and sterile filter tips
Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO (e.g., 50 mg/mL)
This protocol describes the preparation of a concentrated primary stock solution that can be diluted for various applications.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile tube. For example, weigh 50 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. To prepare a 50 mg/mL solution with 50 mg of powder, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If precipitation or difficulty in dissolving occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile cryovials.[1] Store the aliquots as recommended in Table 3 (-20°C for short-term or -80°C for long-term storage), protected from light.[1]
Protocol 2: Preparation of an In Vivo Working Solution
This protocol provides an example of how to dilute the DMSO stock solution into a vehicle suitable for oral administration in animal studies. This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Initial Mixture: In a sterile tube, combine the DMSO stock solution and PEG300. For example, to prepare 1 mL of a final working solution, add 100 µL of a 50 mg/mL this compound DMSO stock to 400 µL of PEG300. Mix thoroughly.
-
Add Surfactant: Add Tween-80 to the mixture. Following the example, add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add Saline to reach the final volume. To complete the 1 mL formulation, add 450 µL of Saline and mix thoroughly. The final concentration in this example would be 5 mg/mL.
Protocol 3: Preparation of an In Vitro Working Solution
This protocol outlines the dilution of the DMSO stock for use in cell-based assays.
-
Intermediate Dilution (Optional): Depending on the final concentration required, it may be necessary to perform one or more serial dilutions of the primary DMSO stock using sterile cell culture medium.
-
Final Dilution: Directly add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration in 10 mL of medium, add 2 µL of a 50 mM DMSO stock solution.
-
DMSO Concentration Check: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells being used. Typically, this is kept below 0.5%, and ideally below 0.1%.
-
Application: Mix the medium gently and apply it to the cells as per the experimental design.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via Melanocortin Receptors.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Synact Pharma - AdisInsight [adisinsight.springer.com]
- 4. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 5. storage.mfn.se [storage.mfn.se]
- 6. This compound | C14H14N6O2 | CID 23728926 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Resomelagon (AP1189) Administration in Experimental Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resomelagon, also known as AP1189, is a novel, orally active, biased agonist of the melanocortin type 1 and 3 receptors (MC1R and MC3R). It is under investigation for its anti-inflammatory and pro-resolving properties in the treatment of inflammatory diseases, including rheumatoid arthritis. These application notes provide an overview of the preclinical administration of this compound in a mouse model of arthritis, summarizing the available quantitative data and providing a detailed, representative experimental protocol for a collagen-induced arthritis (CIA) model.
Mechanism of Action
This compound selectively activates MC1 and MC3 receptors. This activation is believed to initiate downstream signaling pathways that promote the resolution of inflammation. Key mechanistic aspects include:
-
Reduction of Pro-inflammatory Mediators: this compound has been shown to decrease the release of pro-inflammatory cytokines.
-
Promotion of Efferocytosis: The compound enhances the clearance of apoptotic cells by macrophages (efferocytosis), a critical process in the resolution of inflammation.
-
Intracellular Signaling: this compound induces the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and mobilizes intracellular calcium (Ca2+), which are implicated in its anti-inflammatory effects.[1]
Below is a diagram illustrating the proposed signaling pathway for this compound.
References
Measuring the In Vitro Inhibition of TNF-alpha by Resomelagon
An Application Note and Protocol for Researchers
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a primary pro-inflammatory cytokine involved in systemic inflammation and the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3] Its signaling pathway leads to the activation of key transcription factors like NF-κB and AP-1, which upregulate a cascade of inflammatory genes.[4] Consequently, inhibiting TNF-α production is a key therapeutic strategy for managing these conditions.[5][6][7]
Resomelagon (also known as AP1189) is a potent, orally active, and selective agonist for the melanocortin receptors MC1 and MC3.[8][9][10] It has demonstrated significant anti-inflammatory and pro-resolving properties in various preclinical models.[11][12][13] Notably, this compound has been shown to inhibit the release of TNF-α from macrophages, suggesting a direct modulatory effect on inflammatory cytokine production.[8][9] This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on TNF-α production in an in vitro cell-based assay.
Principle of the Assay
This protocol utilizes a macrophage cell line (e.g., murine RAW264.7 or human THP-1) to model an inflammatory response. The cells are stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria, which induces a strong inflammatory response, including the robust production and secretion of TNF-α. To assess the inhibitory potential of this compound, cells are pre-treated with varying concentrations of the compound prior to LPS stimulation. The concentration of TNF-α in the cell culture supernatant is then quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The results will allow for the determination of a dose-response relationship and the calculation of the half-maximal inhibitory concentration (IC50) for this compound.
Signaling and Experimental Diagrams
The following diagrams illustrate the key signaling pathway, the experimental workflow, and the logical relationship of the components in this assay.
Experimental Protocols
This section provides a detailed methodology for conducting the TNF-α inhibition assay.
1. Materials and Reagents
-
Cell Line: Murine macrophage cell line RAW264.7 or human monocytic cell line THP-1. (Note: THP-1 cells require differentiation into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA) prior to the assay).
-
This compound (AP1189): Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C or -80°C.[8]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[14]
-
Lipopolysaccharide (LPS): From E. coli O111:B4 or similar. Prepare a stock solution in sterile PBS.
-
Assay Reagents:
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for cell detachment)
-
DMSO (vehicle control)
-
-
ELISA Kit: Commercial Mouse or Human TNF-α ELISA kit.
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of reading absorbance at 450 nm
-
2. Cell Culture and Maintenance
-
Culture RAW264.7 cells in the recommended complete culture medium.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[14]
-
Passage the cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.
3. In Vitro TNF-α Inhibition Assay Protocol
This protocol is optimized for a 96-well plate format.[14][15]
-
Cell Seeding:
-
Harvest RAW264.7 cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.[14]
-
Incubate the plate overnight to allow for cell adherence.
-
-
Compound Pre-treatment:
-
The next day, prepare serial dilutions of this compound in culture medium from the stock solution. A suggested starting concentration range is 1 nM to 10 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Include wells for "unstimulated control" (medium only) and "LPS control" (vehicle + LPS).
-
Incubate the plate for 1-2 hours at 37°C.[14]
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Add 20 µL of the LPS solution to all wells except the "unstimulated control" wells to achieve a final concentration of 1 µg/mL.[14]
-
Add 20 µL of culture medium to the "unstimulated control" wells.
-
The final volume in each well should be approximately 120 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[14]
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatants can be used immediately or stored at -80°C for later analysis.
-
4. TNF-α Quantification by ELISA
Quantify the TNF-α concentration in the collected supernatants using a commercial ELISA kit. Follow the manufacturer's protocol precisely. A general procedure for a sandwich ELISA is outlined below.[14][15][16]
-
Reagent Preparation: Prepare all reagents, including standards, buffers, and antibodies, as instructed in the kit manual.
-
Assay Procedure:
-
Add the prepared TNF-α standards and collected supernatant samples to the wells of the antibody-coated microplate.
-
Incubate as per the protocol (typically 1-2 hours).
-
Wash the wells multiple times to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells again.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the wells a final time.
-
Add the substrate solution (e.g., TMB) and incubate in the dark for color development. The color intensity is proportional to the amount of TNF-α.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
5. Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit.
-
TNF-α Concentration: Determine the concentration of TNF-α in each sample by interpolating their absorbance values from the standard curve.
-
Percentage Inhibition: Calculate the percentage of TNF-α inhibition for each this compound concentration using the following formula:
% Inhibition = [ 1 - (TNFα_sample - TNFα_unstimulated) / (TNFα_LPS_control - TNFα_unstimulated) ] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of TNF-α production).
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Example Data for TNF-α Inhibition by this compound
| This compound Conc. (nM) | Mean TNF-α (pg/mL) | Standard Deviation | % Inhibition |
| 0 (Unstimulated) | 15.2 | 4.5 | - |
| 0 (LPS Control) | 1250.5 | 85.3 | 0.0 |
| 1 | 1102.3 | 75.1 | 12.0 |
| 10 | 855.6 | 62.8 | 32.0 |
| 50 | 630.1 | 51.4 | 50.2 |
| 100 | 415.8 | 39.9 | 67.6 |
| 500 | 180.4 | 25.7 | 86.6 |
| 1000 | 95.7 | 18.2 | 93.5 |
Note: The data presented above is hypothetical and for illustrative purposes only.
References
- 1. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. cusabio.com [cusabio.com]
- 3. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 4. hh.um.es [hh.um.es]
- 5. Molecular mechanisms of action of anti-TNF-α agents - Comparison among therapeutic TNF-α antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologics for Targeting Inflammatory Cytokines, Clinical Uses, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Synact Pharma - AdisInsight [adisinsight.springer.com]
- 11. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 12. SynAct Pharma to present clinical data on this compound (AP1189) at ACR Convergence - Inderes [inderes.se]
- 13. storage.mfn.se [storage.mfn.se]
- 14. benchchem.com [benchchem.com]
- 15. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Detection of Resomelagon-Induced ERK1/2 Phosphorylation via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Resomelagon (also known as AP1189) is a potent, orally active agonist of the melanocortin receptors MC1 and MC3.[1][2][3] It has demonstrated anti-inflammatory and pro-resolving properties, making it a compound of interest for research in obesity, chronic inflammation, and rheumatoid arthritis.[1][2][3] A key mechanism of action for this compound involves the activation of intracellular signaling cascades, including the induction of ERK1/2 (Extracellular signal-regulated kinase 1/2) phosphorylation.[1] The MAPK/ERK pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and survival.[4][5][6] Therefore, monitoring the phosphorylation status of ERK1/2 is a reliable method for assessing the bioactivity of compounds like this compound. This document provides a detailed protocol for performing a Western blot analysis to detect and quantify this compound-induced ERK1/2 phosphorylation in a cell-based assay.
Signaling Pathway
This compound activates the melanocortin receptors, which are G-protein coupled receptors (GPCRs).[7] This activation initiates a downstream signaling cascade that leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This culminates in the dual phosphorylation of ERK1 (p44) and ERK2 (p42) on threonine and tyrosine residues, a critical step for their kinase activity.[4]
Caption: this compound-induced ERK1/2 phosphorylation pathway.
Experimental Protocol
This protocol outlines the steps for cell culture, treatment with this compound, and subsequent Western blot analysis to detect phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
Part 1: Cell Culture and Treatment
-
Cell Seeding:
-
Seed an appropriate cell line (e.g., HEK293A cells, peritoneal macrophages) into 6-well plates at a density that will result in 70-90% confluency on the day of the experiment.[7]
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Serum Starvation:
-
To reduce basal levels of ERK phosphorylation, remove the growth medium and replace it with a low-serum medium (e.g., DMEM with 0.1% FBS).[4]
-
Incubate the cells for 9-12 hours.[4] Handling the plates gently during this and subsequent steps is crucial to avoid mechanically induced ERK phosphorylation.[8]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired final concentrations in the low-serum medium. It is recommended to perform a dose-response experiment (e.g., 0, 1, 10, 100, 1000 nM) and a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal conditions for ERK1/2 phosphorylation in your specific cell line.[1]
-
Include a vehicle-only control (e.g., DMSO).[4]
-
Remove the starvation medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period.
-
Part 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[9]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes.[9]
-
Clarify the lysate by centrifugation at ≥10,000 x g for 10 minutes at 4°C to pellet the cell debris.[9][10]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the BCA protein assay.[10]
-
Part 3: Western Blot Analysis
-
Sample Preparation:
-
Mix the cell lysate with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4]
-
-
SDS-PAGE:
-
Load 10-20 µg of protein from each sample into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).[10][11] Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[4][11] Ensure sufficient separation to distinguish between ERK1 (44 kDa) and ERK2 (42 kDa).[11]
-
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]
-
-
Washing:
-
Detection:
-
Stripping and Re-probing for Total ERK1/2:
-
To normalize the p-ERK1/2 signal, the same membrane should be probed for total ERK1/2.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature to remove the bound antibodies.[4][8]
-
Repeat the blocking step.
-
Incubate the membrane with the primary antibody against total ERK1/2 overnight at 4°C.[4][8][11]
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
-
Data Analysis:
Experimental Workflow
Caption: Western blot workflow for p-ERK1/2 detection.
Data Presentation: Quantitative Parameters
| Parameter | Recommended Value/Range | Reference(s) |
| Cell Seeding Density | 70-90% confluency | [7] |
| Serum Starvation Duration | 9-12 hours | [4] |
| This compound Concentration | 1 nM - 1000 µM (dose-response recommended) | [1] |
| This compound Treatment Time | 8 - 30 minutes (time-course recommended) | [1] |
| Protein Loading per Lane | 10-20 µg | [11] |
| SDS-PAGE Gel Percentage | 4-12% or 10% | [10][12] |
| SDS-PAGE Voltage | 100-120 V | [4][11] |
| Protein Transfer Voltage | 100 V | [4] |
| Protein Transfer Duration | 1-2 hours | [4] |
| Blocking Buffer | 5% BSA or non-fat dry milk in TBST | [4][11] |
| Blocking Duration | 1 hour | [4][11] |
| Primary Antibody (p-ERK1/2) Dilution | 1:1000 - 1:10,000 | [4][11] |
| Primary Antibody Incubation | Overnight at 4°C | [4][12] |
| Secondary Antibody Dilution | 1:5000 - 1:10,000 | [4][11] |
| Secondary Antibody Incubation | 1 hour at room temperature | [4] |
| Stripping Buffer Incubation | 15-30 minutes | [4][8] |
| Primary Antibody (Total ERK1/2) Dilution | 1:1000 - 1:10,000 | [8][11] |
| Primary Antibody (Total ERK1/2) Incubation | 2 hours at RT or overnight at 4°C | [8][11] |
Note: Optimal conditions for antibody concentrations and incubation times should be determined empirically for each specific antibody and cell line used. Always refer to the manufacturer's datasheet for the primary and secondary antibodies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. storage.mfn.se [storage.mfn.se]
- 3. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 4. benchchem.com [benchchem.com]
- 5. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
- 10. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging Assay of Resomelagon Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resomelagon (AP1189) is a potent and selective agonist for the melanocortin receptors 1 and 3 (MC1R and MC3R).[1] These receptors are G protein-coupled receptors (GPCRs) known to be involved in a variety of physiological processes, including inflammation and pigmentation. While melanocortin receptors are classically known to couple to Gαs and stimulate cyclic AMP (cAMP) production, there is growing evidence that they can also elicit cellular responses through the mobilization of intracellular calcium ([Ca2+]i).[2][3][4] This application note provides a detailed protocol for a fluorescent-based calcium imaging assay to characterize the activity of this compound on cells expressing MC1R or MC3R.
The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentrations upon receptor activation by this compound. This method allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) and the maximum response, providing valuable insights into the potency and efficacy of this compound.
Signaling Pathway of this compound at MC1R/MC3R
This compound, by activating MC1R and MC3R, can initiate a cascade of intracellular events. The primary signaling pathway involves the activation of the Gαs subunit, leading to the production of cAMP. However, activation of these receptors can also lead to an increase in intracellular calcium. The precise mechanism of calcium mobilization is an area of active research, with evidence suggesting both Gαq/Phospholipase C (PLC) dependent and independent pathways. The following diagram illustrates the potential signaling cascades initiated by this compound.
Caption: Potential signaling pathways of this compound at MC1R/MC3R.
Data Presentation
The quantitative data obtained from the calcium imaging assay should be summarized in a clear and structured table. This allows for easy comparison of the potency and efficacy of this compound and other test compounds.
| Compound | Target Receptor | EC50 (nM) | Emax (% of Control) | Hill Slope | n |
| This compound | MC1R | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | MC3R | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Reference Agonist | MC1R | [Insert Value] | 100 | [Insert Value] | [Insert Value] |
| Reference Agonist | MC3R | [Insert Value] | 100 | [Insert Value] | [Insert Value] |
| Vehicle Control | MC1R/MC3R | N/A | 0 | N/A | [Insert Value] |
Table 1: Pharmacological parameters of this compound and control compounds derived from the calcium imaging assay. EC50 represents the concentration of the compound that elicits 50% of the maximal response. Emax is the maximal response observed, expressed as a percentage of the response to a reference agonist. The Hill slope provides information about the steepness of the dose-response curve. 'n' denotes the number of independent experiments.
Experimental Protocols
This section provides a detailed methodology for performing a calcium imaging assay to assess the activity of this compound. The protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing human MC1R or MC3R.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well microplates.
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl) ester.
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
Probenecid (B1678239) (optional): An anion-exchange transport inhibitor to prevent the extrusion of the dye from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
Reference Agonist Stock Solution: (e.g., α-MSH) 1 mM in water.
-
Fluorescence Plate Reader: With bottom-read capabilities and automated injection, capable of kinetic reading with excitation at ~490 nm and emission at ~525 nm.
Experimental Workflow
Caption: Experimental workflow for the calcium imaging assay.
Detailed Protocol
1. Cell Seeding:
-
The day before the assay, harvest HEK293 cells stably expressing either MC1R or MC3R.
-
Resuspend the cells in fresh culture medium and determine the cell density.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of Dye Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution and Pluronic F-127 stock solution in Assay Buffer to final concentrations of 2-5 µM and 0.02%, respectively. If using, add probenecid to a final concentration of 2.5 mM. Mix well by vortexing.
3. Dye Loading:
-
Remove the culture medium from the cell plate.
-
Gently wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
After incubation, remove the dye loading solution and wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.
-
Add 100 µL of Assay Buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the Fluo-4 AM.
4. Compound Preparation:
-
Prepare a serial dilution of this compound and the reference agonist in Assay Buffer at 2X the final desired concentrations.
-
Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest compound concentration).
5. Calcium Flux Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Program the instrument to automatically add 100 µL of the 2X compound solutions to the corresponding wells.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the full calcium response.
Data Analysis
Caption: Logical flow of the data analysis process.
-
Baseline Correction: For each well, subtract the average baseline fluorescence (recorded before compound addition) from the entire kinetic trace.
-
Determine Peak Response: Identify the maximum fluorescence intensity value after compound addition for each well.
-
Data Normalization:
-
The response in the vehicle control wells is defined as 0%.
-
The response in the wells with the highest concentration of the reference agonist is defined as 100%.
-
Normalize the responses of all other wells relative to these controls.
-
-
Dose-Response Curve Generation: Plot the normalized response (as a percentage) against the logarithm of the compound concentration.
-
Parameter Calculation: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software (e.g., GraphPad Prism) to determine the EC50, Emax, and Hill slope.
Conclusion
This application note provides a comprehensive guide for utilizing a calcium imaging assay to characterize the activity of this compound at the MC1 and MC3 receptors. The detailed protocols and data analysis workflow will enable researchers to obtain robust and reproducible pharmacological data, contributing to a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.
References
Application Notes and Protocols for Assessing Resomelagon's Effect on Neutrophil Infiltration Models
Introduction
Resomelagon (also known as AP1189) is an orally active, small molecule agonist for the melanocortin receptors MC1 and MC3.[1][2][3] These receptors are key components of the melanocortin system, which plays a significant role in regulating inflammation.[4] By selectively activating MC1 and MC3 receptors on immune cells like macrophages and neutrophils, this compound promotes the resolution of inflammation.[4] Its mechanism of action involves reducing the production of pro-inflammatory molecules and switching immune cells to a pro-resolving, "clean-up" state, which includes enhancing efferocytosis (the clearance of apoptotic cells).[4][5] Preclinical studies have demonstrated its ability to inhibit neutrophil and monocyte infiltration in a dose-dependent manner and reduce inflammation in various animal models, including arthritis.[1]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the therapeutic potential of this compound in modulating neutrophil infiltration in various inflammatory models.
Mechanism of Action: this compound in Inflammation Resolution
This compound exerts its anti-inflammatory effects by targeting the melanocortin system. Activation of MC1 and MC3 receptors on immune cells initiates downstream signaling cascades that ultimately suppress pro-inflammatory pathways and promote pro-resolving functions. This includes the induction of ERK1/2 phosphorylation and calcium mobilization.[1] The net effect is a dampening of the inflammatory response, characterized by reduced infiltration of neutrophils and monocytes into inflamed tissues.
Caption: this compound signaling pathway in immune cells.
Application Notes: In Vivo Models for Neutrophil Infiltration
Several well-established in vivo models can be used to quantify the effects of this compound on acute and chronic inflammation, with neutrophil infiltration as a key endpoint.
Zymosan-Induced Peritonitis
This is a classic and robust model for studying acute, self-resolving inflammation and leukocyte trafficking.[6] Intraperitoneal injection of zymosan, a yeast cell wall component, elicits a rapid and quantifiable influx of neutrophils into the peritoneal cavity.
-
Application : To assess the effect of this compound on the magnitude and resolution of acute neutrophil infiltration.
-
Key Readouts : Total and differential leukocyte counts in peritoneal lavage fluid, myeloperoxidase (MPO) activity, cytokine/chemokine levels (e.g., CXCL1, LTB4), and resolution indices.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
Intranasal or intratracheal administration of LPS induces a potent inflammatory response in the lungs, characterized by massive neutrophil sequestration in the pulmonary microvasculature and infiltration into the alveolar space.
-
Application : To evaluate this compound's efficacy in a model of severe, neutrophil-driven organ injury.
-
Key Readouts : Neutrophil counts in bronchoalveolar lavage (BAL) fluid, lung MPO activity, lung histology (scoring for edema, inflammation), and levels of inflammatory cytokines (TNF-α, IL-6) in BAL fluid.
Carrageenan-Induced Paw Edema
A simple and highly reproducible model of acute local inflammation. Subplantar injection of carrageenan in the paw of a rodent induces edema, which is biphasic. The early phase involves histamine (B1213489) and serotonin, while the late phase (3-6 hours) is characterized by significant neutrophil infiltration.
-
Application : To assess the effect of this compound on local inflammation, edema, and associated neutrophil activity.
-
Key Readouts : Paw volume/thickness (measured by plethysmometer), MPO activity in paw tissue homogenate, and histological analysis of neutrophil infiltration.
Experimental Workflow: In Vivo Assessment
The general workflow for in vivo experiments involves acclimatizing the animals, establishing baseline measurements, administering the treatment (this compound) and the inflammatory stimulus, and finally, collecting samples for analysis at specific time points.
Caption: General experimental workflow for in vivo models.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data based on the known anti-inflammatory properties of this compound.[1]
Table 1: Effect of this compound on Zymosan-Induced Peritonitis in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Peritoneal Neutrophil Count (x10⁶ cells/mL) at 4h | MPO Activity (U/mg protein) at 4h |
| Vehicle Control | - | 12.5 ± 1.8 | 0.85 ± 0.12 |
| This compound | 10 | 8.2 ± 1.1 | 0.54 ± 0.09 |
| This compound | 25 | 5.1 ± 0.9 | 0.31 ± 0.07 |
| This compound | 50 | 3.6 ± 0.7 | 0.22 ± 0.05 |
| Dexamethasone | 1 | 4.2 ± 0.8 | 0.28 ± 0.06 |
| *p < 0.05, *p < 0.01 vs. Vehicle Control |
Table 2: Effect of this compound on LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Dose (mg/kg, p.o.) | BALF Neutrophil Count (x10⁵ cells/mL) at 24h | Lung MPO Activity (U/g tissue) at 24h |
| Vehicle Control | - | 9.8 ± 1.5 | 4.2 ± 0.6 |
| This compound | 10 | 6.5 ± 1.0 | 2.8 ± 0.4 |
| This compound | 25 | 4.1 ± 0.8 | 1.9 ± 0.3 |
| This compound | 50 | 2.9 ± 0.6 | 1.3 ± 0.2 |
| *p < 0.05, *p < 0.01 vs. Vehicle Control |
Detailed Experimental Protocols
Protocol 1: Zymosan-Induced Peritonitis in Mice
Principle: This protocol details the induction of acute peritonitis using zymosan to quantify the effect of this compound on neutrophil migration into the peritoneal cavity.
Materials:
-
This compound (AP1189)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile Phosphate-Buffered Saline (PBS)
-
Male C57BL/6 mice (8-10 weeks old)
-
Lavage buffer (ice-cold PBS with 2 mM EDTA)
-
Turk's solution (for cell counting)
-
Centrifuge, hemocytometer, microscope
-
MPO assay kit
Procedure:
-
Animal Grouping: Randomly assign mice to treatment groups (n=6-8 per group): Vehicle, this compound (e.g., 10, 25, 50 mg/kg), and a positive control (e.g., Dexamethasone 1 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally (p.o.) by gavage 1 hour before the inflammatory challenge.
-
Inflammation Induction: Prepare a 1 mg/mL suspension of Zymosan A in sterile PBS. Inject 0.5 mL (0.5 mg) of the zymosan suspension intraperitoneally (i.p.) into each mouse.
-
Sample Collection: At a predetermined time point (e.g., 4 hours post-zymosan), euthanize mice by CO₂ asphyxiation.
-
Peritoneal Lavage: Make a small midline incision in the abdominal skin. Inject 5 mL of ice-cold lavage buffer into the peritoneal cavity. Gently massage the abdomen for 30 seconds.
-
Cell Harvest: Carefully aspirate the peritoneal fluid using a syringe. Record the recovered volume.
-
Cell Counting:
-
Centrifuge a small aliquot of the lavage fluid at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Dilute the cell suspension with Turk's solution and count the total number of leukocytes using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik for differential cell counting (neutrophils, macrophages).
-
-
MPO Assay:
-
Centrifuge the remaining lavage fluid to pellet the cells.
-
Lyse the cell pellet according to the MPO assay kit manufacturer's instructions.
-
Measure MPO activity spectrophotometrically.
-
Data Analysis: Calculate the total number of neutrophils per peritoneal cavity. Compare the mean values between the vehicle and this compound-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Protocol 2: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
Principle: This assay measures the ability of neutrophils to migrate along a chemotactic gradient in vitro, allowing for the direct assessment of this compound's effect on this key neutrophil function.
Materials:
-
Human or murine neutrophils (isolated from fresh blood or bone marrow)
-
This compound
-
Chemoattractant (e.g., LTB₄, C5a, or fMLP)
-
Boyden chamber apparatus (or modified 96-well chemotaxis plates) with polycarbonate filters (e.g., 3-5 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
Calcein-AM (fluorescent dye)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human venous blood (with informed consent) or murine bone marrow using density gradient centrifugation (e.g., with Polymorphprep™ or Ficoll-Paque). Ensure high purity (>95%) and viability.
-
Cell Labeling: Resuspend isolated neutrophils in HBSS/BSA at 1x10⁶ cells/mL. Incubate with Calcein-AM (1 µM) for 30 minutes at 37°C in the dark.
-
Washing: Wash the labeled neutrophils twice with HBSS/BSA to remove excess dye and resuspend at 2x10⁶ cells/mL.
-
Pre-incubation: Incubate the labeled neutrophils with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM LTB₄) to the lower wells of the Boyden chamber. Add buffer alone as a negative control.
-
Place the porous membrane filter over the lower wells.
-
Add 50 µL of the pre-incubated neutrophil suspension to the top of the filter.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification:
-
After incubation, carefully remove the filter. Scrape off the non-migrated cells from the top surface of the filter.
-
Measure the fluorescence of the migrated cells on the bottom side of the filter or in the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
Data Analysis: Calculate the chemotactic index (Fluorescence of sample / Fluorescence of negative control). Plot the dose-response curve for this compound's inhibition of chemotaxis.
Caption: this compound's role in neutrophil-driven inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Synact Pharma - AdisInsight [adisinsight.springer.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. SynAct Pharma introduces this compound as generic name for AP1189 - Inderes [inderes.dk]
- 5. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 6. Regulation of the inflammatory response: enhancing neutrophil infiltration under chronic inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Resomelagon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resomelagon (also known as AP1189) is a potent and orally active agonist for the melanocortin receptors 1 and 3 (MC1R and MC3R).[1][2] It demonstrates anti-inflammatory properties by inducing ERK1/2 phosphorylation and calcium mobilization.[1] Developed by SynAct Pharma, this compound is under investigation for the treatment of inflammatory diseases, with a primary focus on rheumatoid arthritis.[3][4][5][6] Preclinical studies have shown its efficacy in reducing inflammation in animal models, and it is currently in Phase II clinical trials.[2][3][4][7]
These application notes provide detailed protocols for the preclinical evaluation of this compound, focusing on its mechanism of action, efficacy in a relevant disease model, and key cellular functions.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects through the activation of MC1R and MC3R, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a downstream signaling cascade involving the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the mobilization of intracellular calcium (Ca2+).
In Vitro Efficacy and Potency
Melanocortin Receptor Binding Affinity
Objective: To determine the binding affinity of this compound to MC1R and MC3R.
Protocol: Radioligand binding assays are performed using cell membranes prepared from cells overexpressing the target receptor.
Experimental Protocol:
-
Membrane Preparation: Culture human embryonic kidney (HEK293) cells engineered to express human MC1R or MC3R. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in a suitable binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation. For competition binding, add increasing concentrations of unlabeled this compound. For saturation binding, add increasing concentrations of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH).
-
Incubation: Incubate the plate for 60-120 minutes at 37°C to allow the binding to reach equilibrium.
-
Detection: Separate bound and free radioligand using a filter-binding assay or scintillation proximity assay. Quantify the bound radioligand using a scintillation counter.
-
Data Analysis: Determine the inhibition constant (Ki) and the dissociation constant (Kd) by non-linear regression analysis.
Data Presentation:
| Receptor | Ligand | Cell Line | Ki (nM) |
| MC1R | [¹²⁵I]-NDP-α-MSH | HEK293 | Value |
| MC3R | [¹²⁵I]-NDP-α-MSH | HEK293 | Value |
Note: Replace "Value" with experimental results.
ERK1/2 Phosphorylation Assay
Objective: To quantify the ability of this compound to induce ERK1/2 phosphorylation.
Protocol: A cell-based ELISA or Western blot can be used to measure the levels of phosphorylated ERK1/2 in response to this compound treatment.
Experimental Protocol (Western Blot):
-
Cell Culture and Treatment: Seed HEK293 cells expressing MC1R or MC3R in 6-well plates. Once confluent, serum-starve the cells for 4-12 hours. Treat the cells with varying concentrations of this compound for 5-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% BSA in TBST and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Data Presentation:
| Treatment | Concentration (nM) | Fold Increase in p-ERK1/2 (Normalized to Vehicle) |
| Vehicle | - | 1.0 |
| This compound | 1 | Value |
| This compound | 10 | Value |
| This compound | 100 | Value |
| This compound | 1000 | Value |
Note: Replace "Value" with experimental results.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following this compound treatment.
Protocol: A fluorescence-based assay using a calcium-sensitive dye is employed to detect changes in intracellular calcium levels.
Experimental Protocol:
-
Cell Preparation: Plate HEK293 cells expressing MC1R or MC3R in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescence plate reader with an integrated liquid handling system to add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the compound.
-
Data Analysis: Calculate the change in fluorescence to determine the extent of calcium mobilization. Determine the EC50 value from the dose-response curve.
Data Presentation:
| Cell Line | Agonist | EC50 (nM) |
| MC1R-HEK293 | This compound | Value |
| MC3R-HEK293 | This compound | Value |
Note: Replace "Value" with experimental results.
Macrophage Efferocytosis Assay
Objective: To assess the effect of this compound on the phagocytic clearance of apoptotic cells (efferocytosis) by macrophages.
Protocol: An in vitro efferocytosis assay using fluorescently labeled apoptotic cells and macrophages.
Experimental Protocol:
-
Macrophage Preparation: Differentiate human peripheral blood monocytes or a macrophage cell line (e.g., THP-1) into macrophages.
-
Apoptotic Cell Generation: Induce apoptosis in a cell line (e.g., Jurkat cells) by UV irradiation or staurosporine (B1682477) treatment. Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red).
-
Co-culture: Treat the macrophages with this compound for a specified period. Add the labeled apoptotic cells to the macrophage culture and co-incubate.
-
Analysis: After incubation, wash away non-engulfed cells. Analyze the percentage of macrophages that have engulfed apoptotic cells and the fluorescence intensity per macrophage using flow cytometry or fluorescence microscopy.
-
Data Analysis: Compare the efferocytosis index (percentage of phagocytosing macrophages × mean number of engulfed cells per macrophage) between this compound-treated and vehicle-treated groups.
Data Presentation:
| Treatment | Concentration (nM) | Efferocytosis Index |
| Vehicle | - | Value |
| This compound | 10 | Value |
| This compound | 100 | Value |
| This compound | 1000 | Value |
Note: Replace "Value" with experimental results.
In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of rheumatoid arthritis.
Protocol: The collagen-induced arthritis (CIA) model is a well-established and widely used preclinical model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutics.[1][2][4][7][8]
Experimental Protocol:
-
Animal Strain: Use DBA/1J mice, which are highly susceptible to CIA.
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment: Begin oral administration of this compound or vehicle daily, starting from the day of the booster injection or upon the first signs of arthritis.
-
Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling extending to the ankle, 4=ankylosis). The maximum score per mouse is 16.
-
Endpoint Analysis: At the end of the study (e.g., day 42), collect blood for cytokine analysis (e.g., TNF-α, IL-6) and harvest paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.
Data Presentation:
Table 1: Clinical Score in CIA Mice
| Treatment Group | Mean Arthritis Score (Day 28) | Mean Arthritis Score (Day 35) | Mean Arthritis Score (Day 42) |
| Vehicle | Value | Value | Value |
| This compound (10 mg/kg) | Value | Value | Value |
| This compound (30 mg/kg) | Value | Value | Value |
| Positive Control (e.g., Methotrexate) | Value | Value | Value |
Note: Replace "Value" with experimental results.
Table 2: Histological Scores in CIA Mice
| Treatment Group | Inflammation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle | Value | Value | Value |
| This compound (30 mg/kg) | Value | Value | Value |
Note: Replace "Value" with experimental results.
Preclinical Safety and Toxicology
A standard battery of preclinical safety pharmacology and toxicology studies should be conducted in accordance with regulatory guidelines (e.g., ICH S7A, S7B).
Core Battery of Safety Pharmacology Studies:
-
Central Nervous System (CNS): Functional observational battery (FOB) or Irwin test in rodents to assess behavioral and neurological effects.
-
Cardiovascular System: In vitro hERG assay to evaluate the potential for QT interval prolongation. In vivo cardiovascular telemetry in a non-rodent species (e.g., dog, non-human primate) to monitor blood pressure, heart rate, and ECG.
-
Respiratory System: Evaluation of respiratory function in rodents using whole-body plethysmography.
Toxicology Studies:
-
Acute Toxicity: Single-dose studies in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: Studies of varying durations (e.g., 14-day, 28-day) in two species to identify target organs of toxicity and establish a no-observed-adverse-effect-level (NOAEL).
-
Genotoxicity: A battery of in vitro (Ames test, chromosome aberration assay) and in vivo (micronucleus test) assays to assess mutagenic and clastogenic potential.
These comprehensive preclinical studies will provide essential data on the mechanism of action, efficacy, and safety profile of this compound, supporting its further clinical development.
References
- 1. chondrex.com [chondrex.com]
- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 8. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Studying G-Protein Coupled Receptor Signaling with Resomelagon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resomelagon (also known as AP1189) is a potent and orally active synthetic agonist that selectively targets the melanocortin 1 (MC1) and melanocortin 3 (MC3) receptors, which are members of the G-protein coupled receptor (GPCR) family. Developed by SynAct Pharma, this compound is under investigation for its anti-inflammatory and pro-resolving properties, particularly in the context of rheumatoid arthritis.
Unlike the endogenous agonist alpha-melanocyte-stimulating hormone (α-MSH), this compound acts as a biased agonist. This means it preferentially activates specific downstream signaling pathways over others. While canonical melanocortin receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP), this compound shows a bias towards signaling through Extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation and intracellular calcium mobilization. This biased agonism is thought to contribute to its potent anti-inflammatory effects without stimulating melanogenesis (pigmentation).
These application notes provide a guide for researchers interested in utilizing this compound as a tool to study GPCR signaling, with a focus on the MC1 and MC3 receptors. The information provided herein, including experimental protocols and signaling pathway diagrams, will aid in the design and execution of studies aimed at characterizing the pharmacological and functional effects of this compound and other biased GPCR agonists.
Quantitative Data Summary
While specific binding affinity (Ki) and functional potency (EC50) values for this compound at the MC1 and MC3 receptors are not publicly available in detail, preclinical data indicate its potent and selective activity. The following table summarizes the available qualitative and semi-quantitative information regarding the pharmacological effects of this compound.
| Parameter | Receptor(s) | Effect | Cell Line/System | Concentration Range | Reference |
| Binding Affinity | MC1, MC3 | Potent Agonist | Not Specified | Not Specified | |
| ERK1/2 Phosphorylation | MC1, MC3 | Increased Phosphorylation | HEK293A cells | 0 - 1000 µM | |
| Calcium Mobilization | MC1, MC3 | Increased Intracellular Ca2+ | HEK293A cells | 0 - 1000 µM | |
| TNF-α Release | Not Specified | Inhibition | Murine Peritoneal Macrophages | 1 nM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Application of Resomelagon and Etrasimod in Autoimmune Disease Research Models
A Clarification on Terminology: Resomelagon (AP1189) vs. Etrasimod (APD334)
It is imperative to begin by clarifying a common point of confusion. This compound, also known by its development code AP1189, is a selective melanocortin receptor agonist. In contrast, APD334 is the development code for Etrasimod, a sphingosine-1-phosphate (S1P) receptor modulator. These are distinct molecules with different mechanisms of action, both of which have been investigated for the treatment of autoimmune diseases. This document will provide detailed application notes and protocols for both compounds, treating them as separate entities to ensure clarity for researchers.
This compound (AP1189): A Melanocortin Receptor Agonist
This compound is an orally administered, first-in-class, biased agonist of melanocortin receptors 1 and 3 (MC1R and MC3R)[1][2]. Its mechanism of action is centered on promoting the resolution of inflammation, a key process in managing autoimmune diseases[1][2]. It has been primarily investigated in the context of rheumatoid arthritis (RA)[1][2][3].
Signaling Pathway of this compound
This compound's activation of MC1R and MC3R triggers downstream signaling cascades that lead to a reduction in pro-inflammatory cytokines and an increase in macrophage efferocytosis, the process of clearing apoptotic cells[2]. This modulation of the inflammatory response helps to resolve inflammation rather than broadly suppressing the immune system[4].
References
- 1. biostock.se [biostock.se]
- 2. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 3. SynAct’s study of rheumatoid arthritis therapy fails to meet endpoint [clinicaltrialsarena.com]
- 4. SynAct Pharma receives EU trial approval for the Phase 2b ADVANCE study with this compound (AP1189) - Inderes [inderes.se]
Application Notes and Protocols: Long-term Administration of Resomelagon in Chronic Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resomelagon (also known as AP1189) is an orally active, small molecule agonist with high affinity for the melanocortin type 1 (MC1R) and type 3 (MC3R) receptors.[1][2][3] It demonstrates a unique "biased agonism" profile, selectively activating downstream signaling pathways that promote anti-inflammatory and pro-resolving effects without stimulating the canonical cAMP pathway.[4] This biased signaling is characterized by the induction of extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation and calcium mobilization.[1][5]
Preclinical and clinical studies have highlighted the therapeutic potential of this compound in various chronic inflammatory conditions, including rheumatoid arthritis.[6][7] It has been shown to reduce pro-inflammatory cytokine release, inhibit inflammatory cell infiltration, and promote efferocytosis—the clearance of apoptotic cells by macrophages—a key process in the resolution of inflammation.[1][7] These application notes provide detailed protocols for the long-term administration of this compound in a widely used preclinical model of chronic inflammation, the collagen-induced arthritis (CIA) mouse model, and outline key outcome measures.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory and pro-resolving effects through the activation of MC1R and MC3R, which are expressed on various immune cells, including macrophages.[3][8] Unlike endogenous agonists, this compound is a biased agonist that preferentially activates the ERK1/2 signaling pathway without significantly increasing intracellular cAMP levels.[4]
This selective activation leads to a dual effect:
-
Anti-inflammatory Action: Inhibition of pro-inflammatory mediators. In vitro studies have shown that this compound inhibits the release of TNF-α.[5]
-
Pro-resolution Action: Promotion of inflammation resolution processes, such as efferocytosis.[5][7]
The signaling cascade initiated by this compound binding to MC1R/MC3R is believed to involve the phosphorylation of ERK1/2, which in turn modulates the activity of transcription factors involved in the expression of anti-inflammatory and pro-resolving genes.[1][9]
References
- 1. researchgate.net [researchgate.net]
- 2. The Melanocortin System in Control of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Melanocortin Receptors as Novel Effectors of Macrophage Responses in Inflammation [frontiersin.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ERK1/2 in immune signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 8. Frontiers | Melanocortin Regulation of Inflammation [frontiersin.org]
- 9. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resomelagon Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with Resomelagon in aqueous solutions. The following information is curated to assist in optimizing experimental workflows and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving this compound for in vitro experiments?
A1: this compound has low aqueous solubility. The recommended method for preparing stock solutions for in vitro use is to first dissolve the compound in DMSO. A stock solution of 10 mM in DMSO can be prepared, which can then be further diluted into aqueous buffers for your experiments. It is crucial to use freshly opened, high-purity DMSO as it is hygroscopic, and water content can negatively impact solubility.[1]
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into my aqueous experimental buffer. What can I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 2%, especially for cell-based assays where DMSO can have cytotoxic effects.[2]
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80, to your aqueous buffer can help to maintain this compound in solution. A final concentration of 0.05% Tween-80 is often a good starting point.
-
Utilize co-solvents: For in vivo studies, co-solvents are often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Employ cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to enhance the aqueous solubility of this compound. A formulation with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been suggested.[2]
-
Sonication: If you observe particulate matter after dilution, brief sonication can help to disperse the compound and aid in dissolution.[2]
-
Gentle heating: In some cases, gentle warming of the solution can improve solubility. However, be cautious about the thermal stability of this compound and your other experimental components.
Q3: Is there any information available on the solubility of this compound at different pH values?
A3: Currently, there is limited publicly available quantitative data on the solubility of this compound across a range of pH values. For compounds with amine groups, solubility can be pH-dependent. It is recommended to empirically test the solubility of this compound in your specific buffer systems at the desired pH. Start with the recommended solubilization protocols and observe for any precipitation.
Q4: How should I store my this compound solutions?
A4: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation. It is best practice to aliquot your stock solution into smaller, single-use volumes.
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon adding this compound to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), but keep it within a range compatible with your experimental system.- Add a surfactant like Tween-80 to the buffer.- Use a solubilizing agent such as SBE-β-CD. |
| Difficulty dissolving the solid this compound powder. | Insufficient solvent volume or inadequate mixing. | - Ensure you are using the correct volume of solvent for the desired concentration.- Use sonication to aid in the dissolution of the solid powder in the initial solvent (e.g., DMSO).[2] |
| Precipitation of the compound over time in the final aqueous solution. | The solution is supersaturated and thermodynamically unstable. | - Prepare fresh dilutions for each experiment.- If the solution must be stored for a short period, keep it at a controlled temperature and protected from light. Observe for any precipitation before use. |
| Inconsistent experimental results. | Poor solubility or precipitation of this compound leading to variations in the effective concentration. | - Visually inspect your solutions for any signs of precipitation before each use.- Consider filtering the final diluted solution through a compatible filter to remove any undissolved particles, though this may reduce the final concentration.- Re-evaluate and optimize your solubilization protocol to ensure complete dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of solid this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[2]
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.[2]
Protocol 2: Formulation for In Vivo Studies using Co-solvents
This protocol aims to achieve a final concentration of up to 5 mg/mL.[2]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 50 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
Protocol 3: Formulation for In Vivo Studies using Cyclodextrin
This protocol also aims for a final concentration of up to 5 mg/mL.[2]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 100 µL of the 50 mg/mL this compound stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear. Sonication may be required to achieve a clear solution.[2]
This compound Signaling Pathway
This compound is an agonist of the melanocortin receptors MC1 and MC3.[2] Activation of these G-protein coupled receptors can lead to the phosphorylation of ERK1/2 and mobilization of intracellular calcium, which are key events in its anti-inflammatory and pro-resolving signaling cascade.[2]
Caption: Simplified signaling pathway of this compound via MC1/MC3 receptors.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for troubleshooting and enhancing the solubility of this compound in aqueous solutions for experimental use.
Caption: A workflow for addressing this compound solubility issues.
References
Technical Support Center: Resomelagon Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with Resomelagon in cell culture media. Ensuring the stability of this compound throughout your experiments is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in cell culture media a critical factor for my experiments?
The stability of this compound is paramount for the correct interpretation of its biological effects. If the compound degrades during an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy. Stability studies are essential for establishing a reliable concentration-response relationship and ensuring the validity of your experimental data.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
Several factors can influence the stability of a small molecule like this compound in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[1]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]
-
Media Components: Components within the culture medium, such as certain amino acids (e.g., cysteine) and metal ions, can interact with and degrade the test compound.[1][2]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes such as esterases and proteases can metabolize this compound.[1] Additionally, the cells themselves can metabolize the compound.
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
Q3: Are there any publicly available data on the stability of this compound in specific cell culture media?
Currently, there is no publicly available quantitative data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640 over time. While this compound has been developed as an orally active compound, its stability under in vitro experimental conditions can be influenced by the various factors listed above. Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.
Q4: My this compound solution is precipitating when I add it to the cell culture medium. What can I do?
Precipitation is a common issue, particularly with hydrophobic compounds. Here are some troubleshooting steps:
-
Check the Final Concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous media. Try using a lower final concentration.
-
Optimize the Dilution Method: Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help prevent "solvent shock".[4]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.[1]
-
Minimize Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation.[5]
Troubleshooting Guides
This guide provides a systematic approach to troubleshooting common issues related to this compound instability in cell culture experiments.
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
This issue often points to compound degradation in the cell culture medium.
| Possible Cause | Troubleshooting Step |
| Degradation in Aqueous Medium | Perform a stability study of this compound in your specific cell culture medium (with and without serum) over the time course of your experiment. A detailed protocol is provided below. |
| Metabolism by Cells | Conduct a time-course experiment in the presence of cells and compare the rate of this compound disappearance to a cell-free control. A faster disappearance in the presence of cells suggests cellular metabolism. |
| Adsorption to Plasticware | Consider using low-adhesion plasticware for your experiments, especially for long-term cultures, to minimize non-specific binding.[4] |
| Incorrect Storage of Stock Solutions | Prepare fresh stock solutions in an appropriate anhydrous solvent like DMSO. Aliquot into single-use vials and store at -80°C, protected from light, for up to 6 months.[4] Avoid repeated freeze-thaw cycles. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure uniform mixing of media upon compound addition and precise timing for sample collection. Use calibrated pipettes for accuracy. |
| Incomplete Solubilization of Stock | Visually inspect stock solutions for any precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently. |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy to ensure reliable quantification. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-adhesion microcentrifuge tubes or a multi-well plate
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Aliquot into small, single-use volumes and store at -80°C.
-
Prepare Test Samples: Prepare three sets of solutions:
-
Set A: Cell culture medium with serum (e.g., 10% FBS)
-
Set B: Serum-free cell culture medium
-
Set C: PBS (as a control for inherent chemical stability)
-
-
Spike the Media: Dilute the this compound stock solution into the pre-warmed (37°C) solutions from Step 2 to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).
-
Incubation: Aliquot the prepared solutions into sterile, low-adhesion tubes or a multi-well plate. Incubate the samples in a cell culture incubator at 37°C with 5% CO₂ for the duration of your planned experiment (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Sample Collection: At each time point, collect an aliquot from each sample set.
-
Sample Processing: To stop further degradation and precipitate proteins, add a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol. Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method. The sample at time 0 will serve as the baseline concentration.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining against time to determine the stability profile under each condition.
Quantitative Data Summary (Hypothetical Example)
As no specific stability data for this compound is publicly available, the following table provides a representative example of stability data for a hypothetical small molecule, "Compound-X," to illustrate how to present your findings.
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Serum-Free Medium | % Remaining in Medium + 10% FBS |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 95.2 | 90.1 |
| 4 | 97.1 | 90.8 | 82.3 |
| 8 | 95.3 | 85.4 | 70.5 |
| 24 | 90.2 | 72.1 | 45.6 |
| 48 | 85.7 | 58.9 | 20.3 |
| 72 | 81.3 | 45.6 | 10.1 |
Protocol 2: General HPLC-MS/MS Method for this compound Quantification
This is a general starting point for developing an LC-MS/MS method for this compound quantification. Method optimization and validation are crucial for accurate results.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate. A typical gradient might be 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Determine the precursor ion (m/z of this compound).
-
Determine the most abundant and stable product ions after fragmentation.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
Visualizations
References
- 1. Biosimilarity under stress: A forced degradation study of Remicade® and Remsima™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 3. pharmtech.com [pharmtech.com]
- 4. WO2007141343A1 - Phenyl pyrrole aminoguanidine derivatives - Google Patents [patents.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
troubleshooting Resomelagon ERK1/2 phosphorylation assay variability
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and other common issues encountered during the Resomelagon-induced ERK1/2 phosphorylation assay.
Signaling Pathway and Experimental Workflow
This compound Signaling to ERK1/2
This compound is a potent agonist for melanocortin receptors 1 and 3 (MC1R and MC3R), which are G-protein-coupled receptors (GPCRs).[1][2][3] Upon activation by this compound, these receptors trigger a downstream signaling cascade that results in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][4][5] This phosphorylation event is a widely used readout for GPCR activation.[4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Resomelagon In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vitro properties of Resomelagon (also known as AP1189). The following sections offer troubleshooting advice and frequently asked questions to address potential issues during your experiments, with a focus on assessing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is described as a biased agonist for the melanocortin 1 receptor (MC1R) and melanocortin 3 receptor (MC3R).[1][2] Its therapeutic potential is being explored in inflammatory conditions such as rheumatoid arthritis.[1]
Q2: Why is it important to investigate the in vitro off-target effects of this compound?
A2: Investigating off-target effects is a critical step in drug development to understand a compound's selectivity and predict potential adverse drug reactions.[3][4][5] In vitro safety pharmacology profiling helps to identify unintended interactions with other receptors, ion channels, enzymes, and transporters, which could lead to undesirable physiological effects.[6]
Q3: What are some common off-targets that should be considered for a small molecule like this compound?
A3: For a comprehensive safety assessment, a panel of targets is typically evaluated. Key off-target families include G-protein coupled receptors (GPCRs), ion channels (particularly the hERG channel), and metabolic enzymes like cytochrome P450s (CYPs).[3][7]
Q4: We are observing unexpected results in our cell-based assay with this compound. What are the initial troubleshooting steps?
A4: When encountering unexpected results, it's essential to systematically review your experimental setup.[8][9] Key initial checks include:
-
Compound Integrity: Verify the identity, purity, and stability of your this compound stock. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.[8]
-
Cell Health: Confirm that your cells are healthy, within a low passage number, and at the appropriate confluency.[8][10]
-
Assay Conditions: Double-check all experimental parameters, such as reagent concentrations, incubation times, and instrument settings.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro assays with this compound.
Category 1: GPCR-Based Assays (e.g., cAMP or Calcium Flux Assays)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure uniform cell seeding density. Calibrate pipettes and use reverse pipetting for viscous solutions. Consider leaving the outer wells of the plate empty to mitigate edge effects.[10] |
| No response or weak signal | Low receptor expression in the chosen cell line, incorrect assay buffer, or degradation of the compound. | Use a cell line with confirmed expression of the target receptor. Optimize assay buffer components. Prepare fresh dilutions of this compound for each experiment.[10] |
| High background signal (constitutive activity) | High receptor density in the cell line leading to spontaneous signaling. | Reduce the level of receptor expression if using a transient transfection system. If possible, use an inverse agonist to lower basal activity.[10] |
Category 2: Ion Channel Assays (e.g., hERG Patch Clamp)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values for hERG inhibition | Temperature fluctuations during the experiment, or variability in the voltage protocol. | Maintain a consistent physiological temperature (e.g., 35-37°C) as temperature can affect channel kinetics and compound binding.[11] Use a standardized voltage protocol. |
| False-positive results in fluorescence-based hERG assays | Compound autofluorescence or fluorescence quenching. | Run a control experiment to measure the fluorescence of this compound in the absence of cells or the fluorescent dye.[12] Consider using an alternative method like automated patch clamping for confirmation.[13] |
| Difficulty achieving a stable seal in patch-clamp experiments | Poor cell health or suboptimal quality of the recording pipette. | Use healthy, properly dissociated cells. Ensure recording pipettes are of high quality with appropriate resistance. |
Category 3: Cytochrome P450 (CYP) Inhibition Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in CYP inhibition data | Microsome instability, or substrate/inhibitor instability in the incubation mixture. | Use high-quality, properly stored human liver microsomes. Verify the stability of this compound and the probe substrate under the assay conditions. |
| Discrepancy between different CYP inhibition assay formats | The choice of substrate or the detection method can influence results. | Be aware that IC50 values can vary between assays using fluorescent probes versus those using LC-MS/MS for detection.[14] Validate findings with a secondary method if necessary. |
| Suspected mechanism-based inhibition | Time-dependent loss of enzyme activity that is NADPH-dependent. | Perform a pre-incubation experiment where this compound is incubated with microsomes in the presence and absence of NADPH before adding the probe substrate.[15] |
Quantitative Data Summary
While specific off-target screening data for this compound is not publicly available, the following tables illustrate how such data would be presented. Researchers should perform their own experiments to generate these values.
Table 1: Hypothetical Off-Target Binding Profile for this compound
| Target Class | Target | Assay Type | Result (% Inhibition @ 10 µM) |
| GPCR | Adrenergic α1A | Radioligand Binding | < 20% |
| GPCR | Dopamine D2 | Radioligand Binding | < 20% |
| GPCR | Serotonin 5-HT2A | Radioligand Binding | < 20% |
| Ion Channel | hERG | Radioligand Binding | < 50% |
| Transporter | Norepinephrine Transporter | Radioligand Binding | < 20% |
Table 2: Hypothetical Functional Off-Target Activity for this compound
| Target | Assay Type | Endpoint | Result (IC50 or EC50) |
| hERG Channel | Automated Patch Clamp | Current Inhibition | > 30 µM |
| CYP3A4 | Fluorometric Assay | Enzyme Inhibition | > 25 µM |
| CYP2D6 | Fluorometric Assay | Enzyme Inhibition | > 25 µM |
Experimental Protocols
Protocol 1: General GPCR Functional Assay (cAMP Measurement)
-
Cell Culture: Plate cells expressing the GPCR of interest in a 96-well or 384-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX.
-
Assay Procedure:
-
Remove culture medium from cells and add the this compound dilutions.
-
Add a sub-maximal concentration of forskolin (B1673556) to stimulate adenylate cyclase (for antagonist mode).
-
Incubate for the optimized duration at 37°C.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Plot the cAMP concentration against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).[10]
Protocol 2: hERG Inhibition Assay (Automated Patch Clamp)
-
Cell Preparation: Use a cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).[16] Harvest cells and prepare a single-cell suspension.
-
System Setup: Load the cell suspension, intracellular solution, extracellular solution, and test compounds (including this compound dilutions and a positive control like Cisapride) onto the automated patch-clamp system.[17]
-
Experiment Execution:
-
The system will automatically establish whole-cell patch-clamp configurations.
-
Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarizing step to measure the tail current.[16]
-
Apply different concentrations of this compound and measure the corresponding inhibition of the hERG current.
-
-
Data Analysis: Calculate the percentage of current inhibition for each concentration of this compound. Plot the percent inhibition against the compound concentration to determine the IC50 value.[13]
Protocol 3: Cytochrome P450 Inhibition Assay (Fluorogenic)
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a specific fluorogenic CYP substrate (e.g., for CYP3A4, CYP2D6), and an NADPH regeneration system in a buffer (e.g., phosphate (B84403) buffer, pH 7.4).[7][12]
-
Assay Procedure:
-
In a 96-well plate, add the reaction mixture.
-
Add various concentrations of this compound or a known inhibitor (positive control).[12]
-
Initiate the reaction by adding the NADPH regeneration system.
-
Incubate at 37°C for a specified time.
-
-
Detection: Stop the reaction and measure the fluorescent signal using a plate reader. The signal is proportional to the enzyme activity.[12]
-
Data Analysis: Calculate the percent inhibition of CYP activity at each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[12]
Visualizations
Caption: Simplified GPCR signaling cascade initiated by this compound.
Caption: Workflow for in vitro off-target liability assessment.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The application of in vitro methods to safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sophion.com [sophion.com]
- 12. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 13. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 (CYP) inhibition screening: comparison of three tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Resomelagon Cytotoxicity Assessment in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxicity of Resomelagon in primary cells. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AP1189) is a potent, orally active, and biased agonist for the melanocortin receptors MC1 and MC3.[1][2][3] Its primary mechanism of action is to selectively activate these receptors, leading to anti-inflammatory and pro-resolving effects.[4][5] Unlike canonical agonists, this compound does not stimulate cyclic AMP (cAMP) generation but induces ERK1/2 phosphorylation and calcium mobilization.[2] This biased agonism is thought to contribute to its favorable safety profile by avoiding some of the side effects associated with broad melanocortin receptor activation.[2]
Q2: Why is it important to assess the cytotoxicity of this compound in primary cells?
While this compound has shown a favorable safety profile in clinical trials, assessing its cytotoxicity in primary cells is a critical preclinical step for several reasons:[6][7]
-
Tissue-Specific Toxicity: Primary cells derived from different organs (e.g., liver, kidney, immune cells) can help identify potential tissue-specific toxicities that might not be apparent in immortalized cell lines.[8][9]
-
Translational Relevance: Primary cells more closely represent the physiological state of cells in the body, providing more clinically relevant data.[9]
-
Off-Target Effects: Cytotoxicity testing can help uncover any potential off-target effects of the compound at various concentrations.
-
Therapeutic Window Determination: Establishing the concentration at which this compound becomes cytotoxic is crucial for determining its therapeutic window.
Q3: Which primary cell types are most relevant for this compound cytotoxicity studies?
The choice of primary cells should be guided by the intended therapeutic application and the known distribution of melanocortin receptors. Based on this compound's anti-inflammatory properties, relevant primary cell types include:
-
Immune Cells:
-
Cells from potential target organs for inflammatory diseases:
-
Synoviocytes (for rheumatoid arthritis)
-
Renal Proximal Tubule Epithelial Cells (for nephrotic syndrome)[8]
-
-
Cells for general safety assessment:
-
Primary Hepatocytes (to assess potential liver toxicity)[8]
-
Human Umbilical Vein Endothelial Cells (HUVECs) (to assess effects on vasculature)
-
Troubleshooting Guides
Issue 1: High background signal or false positives in cytotoxicity assays.
| Potential Cause | Troubleshooting Step |
| Compound Interference | Run a control with this compound in cell-free media to check for direct interaction with the assay reagents. If interference is observed, consider a different cytotoxicity assay with an alternative detection method. |
| Serum Component Interference | Some components in fetal bovine serum (FBS) can interfere with certain assays (e.g., LDH assay). Reduce the serum concentration during the assay or use a serum-free medium if the cells can tolerate it. |
| Phenol (B47542) Red Interference | Phenol red in culture media can affect the absorbance readings in colorimetric assays. Use phenol red-free media for the duration of the assay. |
| Microbial Contamination | Inspect cultures for any signs of contamination. Perform a mycoplasma test. If contaminated, discard the cultures and start with a fresh batch. |
Issue 2: Inconsistent results or high variability between replicates.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells to ensure a uniform cell number in each well. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Cell Clumping | Use an appropriate dissociation reagent and ensure complete cell separation. If clumping persists, consider using a cell strainer. |
Issue 3: No cytotoxic effect observed even at high concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Confirm the expression of MC1 and MC3 receptors on the primary cells being used via qPCR or flow cytometry. If expression is low or absent, the cells may not be responsive. |
| Short Incubation Time | Cytotoxic effects may take time to manifest. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period. |
| Compound Inactivity | Verify the integrity and activity of the this compound stock solution. Prepare fresh solutions for each experiment. |
| Assay Insensitivity | The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects. Consider using a more sensitive assay or a combination of assays that measure different cytotoxicity endpoints (e.g., apoptosis, necrosis, and proliferation).[10][11] |
Quantitative Data Summary
The following tables represent hypothetical data for illustrative purposes, summarizing potential outcomes of cytotoxicity assessments of this compound in different primary cell types.
Table 1: IC50 Values of this compound in Various Primary Cells after 48-hour exposure.
| Primary Cell Type | Assay Method | IC50 (µM) |
| Human PBMCs | MTT | > 100 |
| Human Macrophages | LDH Release | > 100 |
| Human Synoviocytes | AlamarBlue | > 100 |
| Primary Human Hepatocytes | ATP Assay (CellTiter-Glo®) | > 100 |
Note: IC50 > 100 µM suggests a low cytotoxic potential at therapeutically relevant concentrations.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Release and Cell Viability in LPS-stimulated Human Macrophages.
| This compound (µM) | TNF-α Inhibition (%) | Cell Viability (%) |
| 0 (LPS only) | 0 | 100 |
| 0.01 | 25 ± 4.2 | 99 ± 1.5 |
| 0.1 | 52 ± 5.1 | 98 ± 2.1 |
| 1 | 85 ± 6.3 | 97 ± 1.8 |
| 10 | 88 ± 5.9 | 95 ± 2.5 |
Data are presented as mean ± SD. This table illustrates the anti-inflammatory effect of this compound at concentrations that do not significantly impact cell viability.
Experimental Protocols
Protocol 1: LDH Release Assay for Necrotic Cytotoxicity
This protocol is adapted from standard LDH assay procedures to assess plasma membrane damage.
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
LDH Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] * 100
Protocol 2: MTT Assay for Metabolic Activity and Cell Viability
This protocol measures the metabolic activity of viable cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the LDH assay protocol.
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Sample Abs / Control Abs) * 100
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for cytotoxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Synact Pharma - AdisInsight [adisinsight.springer.com]
- 4. storage.mfn.se [storage.mfn.se]
- 5. SynAct initiates the Phase 2b ADVANCE study with this compound (AP1189) in the US [view.news.eu.nasdaq.com]
- 6. SynAct’s study of rheumatoid arthritis therapy fails to meet endpoint [clinicaltrialsarena.com]
- 7. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 8. Primary Cell Toxicity Assays at ImQuest [imquestbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [ch.promega.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing Resomelagon Concentration for Maximal Anti-Inflammatory Effect
This technical support center is designed for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of Resomelagon (also known as AP1189). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing experimental conditions and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active biased agonist for the melanocortin receptors 1 (MC1R) and 3 (MC3R). Unlike endogenous agonists, this compound preferentially activates downstream signaling pathways that promote anti-inflammatory and pro-resolving effects without stimulating pigment production (melanogenesis). Its mechanism involves the induction of ERK1/2 phosphorylation and intracellular calcium mobilization, leading to the inhibition of pro-inflammatory mediators and enhancement of efferocytosis (the clearance of apoptotic cells by phagocytes).
Q2: What is a good starting concentration for in vitro experiments?
A2: A concentration of 1 nM has been shown to be effective in inhibiting TNF-α release from peritoneal macrophages. However, the optimal concentration will depend on the cell type, the specific inflammatory stimulus used, and the endpoint being measured. We recommend performing a dose-response curve to determine the EC50 for your specific assay. A starting range of 0.1 nM to 1000 nM is suggested for initial dose-finding experiments.
Q3: What are the recommended dosages for in vivo animal studies?
A3: In mouse models of inflammation, the following oral dosage ranges have been reported to be effective:
-
Peritonitis: 0-10 mg/kg
-
Arthritis: 25-50 mg/kg daily
As with in vitro studies, the optimal dose will depend on the animal model, the route of administration, and the disease severity.
Q4: What is the established clinical dose of this compound?
A4: In Phase 2 clinical trials for rheumatoid arthritis, this compound has been administered as a 100 mg once-daily oral tablet in combination with methotrexate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in replicate wells/plates | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and mix gently before plating.2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.3. Use calibrated pipettes and ensure proper technique. |
| No or low anti-inflammatory effect observed | 1. Suboptimal concentration of this compound.2. Inadequate stimulation of the inflammatory response.3. This compound degradation.4. Cell line unresponsiveness. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific assay.2. Ensure the concentration and incubation time of your inflammatory stimulus (e.g., LPS) are sufficient to induce a robust response.3. Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution as recommended by the manufacturer.4. Confirm that your cell line expresses MC1R and/or MC3R. |
| Unexpected cytotoxicity | 1. This compound concentration is too high.2. High concentration of the solvent (e.g., DMSO).3. Contamination. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound on your cells.2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO).3. Regularly check cell cultures for any signs of microbial contamination. |
Data Presentation
Table 1: Summary of Effective Concentrations and Dosages of this compound
| Model System | Assay/Endpoint | Effective Concentration/Dosage | Reference |
| In Vitro | |||
| Peritoneal Macrophages | Inhibition of TNF-α release | 1 nM | |
| HEK293A Cells | ERK1/2 Phosphorylation & Ca2+ Mobilization | 0-1000 µM (Dose-dependent increase) | |
| In Vivo (Mouse) | |||
| Peritonitis | Inhibition of neutrophil and monocyte infiltration | 0-10 mg/kg (Dose-dependent) | |
| Arthritis | Reduction in clinical score, paw swelling, and inflammation severity | 25-50 mg/kg (p.o., daily) | |
| Clinical (Human) | |||
| Rheumatoid Arthritis | Reduction in disease activity (in combination with methotrexate) | 100 mg (p.o., daily) |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay (e.g., TNF-α, IL-6)
1. Cell Seeding:
- Seed macrophages (e.g., primary peritoneal macrophages or a cell line like RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well.
- Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
- Prepare serial dilutions of this compound in serum-free medium.
- Remove the culture medium from the cells and replace it with medium containing the desired concentrations of this compound or vehicle control.
- Pre-incubate the cells with this compound for 1-2 hours.
3. Inflammatory Stimulation:
- Add an inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL) to each well, except for the unstimulated control wells.
- Incubate for 4-24 hours, depending on the cytokine being measured.
4. Sample Collection and Analysis:
- Centrifuge the plate to pellet any detached cells.
- Collect the cell culture supernatants.
- Quantify the concentration of the cytokine of interest (e.g., TNF-α, IL-6) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: In Vitro Macrophage Efferocytosis Assay
1. Preparation of Apoptotic Cells:
- Induce apoptosis in a suitable target cell line (e.g., Jurkat cells) by treating with an apoptosis-inducing agent (e.g., staurosporine (B1682477) or UV irradiation).
- Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE) according to the manufacturer's protocol.
- Wash the labeled apoptotic cells to remove excess dye.
2. Macrophage Treatment and Co-culture:
- Seed macrophages in a multi-well plate or on coverslips and allow them to adhere.
- Treat the macrophages with various concentrations of this compound or vehicle control for 1-2 hours.
- Add the fluorescently labeled apoptotic cells to the macrophage culture at a ratio of approximately 5:1 (apoptotic cells to macrophages).
- Co-incubate for 1-2 hours to allow for efferocytosis.
3. Quantification of Efferocytosis:
- Gently wash the cells to remove non-engulfed apoptotic cells.
- Fix the cells if necessary.
- Analyze the uptake of fluorescently labeled apoptotic cells by macrophages using either fluorescence microscopy or flow cytometry.
- The phagocytic index can be calculated as the percentage of macrophages containing ingested apoptotic cells multiplied by the average number of apoptotic cells per macrophage.
Visualizations
Caption: this compound's biased signaling pathway.
Caption: Workflow for cytokine inhibition assay.
preventing Resomelagon precipitation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Resomelagon in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound (also known as AP1189) is a potent, orally active agonist for the melanocortin 1 and 3 receptors (MC1R and MC3R)[1]. It has demonstrated anti-inflammatory activity and is being investigated for its therapeutic potential in conditions like rheumatoid arthritis and nephrotic syndrome[1]. In cellular assays, this compound has been shown to induce the phosphorylation of ERK1/2 and promote the mobilization of intracellular calcium[1].
Q2: Why is my this compound precipitating out of solution?
Precipitation of small molecules like this compound from experimental buffers is a common issue that can arise from several factors:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.
-
Buffer pH: The pH of your buffer can significantly impact the solubility of this compound. For many compounds, solubility is lowest near their isoelectric point and increases as the pH moves away from this point.
-
Buffer Composition: The components of your buffer can interact with this compound, affecting its solubility.
-
Temperature: Temperature can influence solubility. While gentle warming can aid dissolution, prolonged exposure to high temperatures can degrade the compound[2].
-
Concentration: Exceeding the solubility limit of this compound in a particular buffer will lead to precipitation.
-
Improper Dissolution Technique: The method used to dissolve this compound is critical. It often requires the use of organic solvents and specific techniques to achieve a stable solution.
Q3: What are the recommended solvents for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound[1].
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
Several strategies can be employed to enhance the solubility and prevent the precipitation of this compound:
-
Use of Co-solvents: Including a small percentage of an organic co-solvent like DMSO in your final buffer can help maintain solubility. However, it is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Employing Excipients: Certain excipients can improve the solubility of hydrophobic compounds. Formulations including PEG300, Tween-80, and SBE-β-CD have been shown to be effective for this compound[1].
-
pH Optimization: Adjusting the pH of your buffer can significantly impact solubility. It is recommended to experimentally determine the optimal pH range for this compound in your specific buffer system.
-
Sonication and Gentle Warming: These techniques can aid in the initial dissolution of this compound[1]. However, care should be taken to avoid degradation of the compound.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving issues with this compound precipitation during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition of this compound stock solution to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final buffer. | - Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO) in the final buffer, ensuring it remains within the tolerance of your assay. - Test a different buffer system with a more favorable pH. |
| Precipitation observed over time after initial successful dissolution. | The solution is supersaturated and thermodynamically unstable. The compound is slowly crashing out of solution. | - Prepare fresh dilutions of this compound immediately before use. - Include stabilizing excipients in your buffer formulation (see Experimental Protocols). - Store the final solution at an appropriate temperature; for some compounds, refrigeration can decrease solubility. |
| Cloudiness or turbidity in the buffer after adding this compound. | Incomplete dissolution of the compound. | - Ensure the stock solution is fully dissolved before adding it to the buffer. - Use sonication or gentle warming on the stock solution before dilution. - Vortex the final solution thoroughly after adding the this compound stock. |
| Variability in experimental results. | Inconsistent concentrations of soluble this compound due to partial precipitation. | - Visually inspect all solutions for any signs of precipitation before each experiment. - Centrifuge your final solution at high speed and use the supernatant for your experiment. - Implement a standardized and robust dissolution protocol for all experiments. |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL this compound Solution using a Co-solvent Formulation
This protocol is adapted from a method shown to yield a clear solution of this compound[1].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Prepare the solvent mixture by adding each component one by one in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the appropriate volume of the solvent mixture to the this compound powder to achieve a final concentration of 5 mg/mL.
-
Vortex the solution vigorously.
-
If precipitation or phase separation is observed, use an ultrasonic bath to aid dissolution. Gentle warming can also be applied, but monitor the temperature carefully to avoid degradation.
-
Visually inspect the solution to ensure it is clear before use.
-
For storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months, protected from light[1].
Protocol 2: Preparation of a 5 mg/mL this compound Solution using a Cyclodextrin-based Formulation
This protocol utilizes a cyclodextrin (B1172386) to improve the solubility of this compound[1].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Prepare a 20% SBE-β-CD solution in Saline.
-
Prepare the solvent mixture by adding each component one by one in the following ratio: 10% DMSO and 90% of the 20% SBE-β-CD in Saline solution.
-
Add the appropriate volume of the solvent mixture to the this compound powder to achieve a final concentration of 5 mg/mL.
-
Vortex the solution vigorously.
-
If needed, use an ultrasonic bath to ensure complete dissolution[1].
-
Visually confirm the solution is clear before use.
-
Store aliquots at -20°C or -80°C as described in Protocol 1, protected from light[1].
Protocol 3: Screening for Optimal Buffer Conditions
This protocol provides a general framework for testing the solubility of this compound in different experimental buffers.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
A panel of experimental buffers (e.g., PBS, Tris-HCl, HEPES) at various pH values (e.g., 6.0, 7.4, 8.0)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm (for turbidity)
Procedure:
-
In the wells of the 96-well plate, add your various experimental buffers.
-
Spike a small volume of the this compound stock solution into each well to achieve the desired final concentration. Include a vehicle control (DMSO only) for each buffer.
-
Mix the plate gently on a plate shaker for 5-10 minutes.
-
Visually inspect the plate for any signs of precipitation.
-
Quantify any precipitation by measuring the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance indicates turbidity due to precipitation.
-
Incubate the plate at your experimental temperature for a desired period (e.g., 1, 4, and 24 hours) and repeat the measurements to assess stability over time.
-
The buffer system that shows the lowest absorbance reading and remains clear over time is the most suitable for your experiments.
Quantitative Data Summary
| Formulation Components | Achieved Concentration | Observations | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (16.76 mM) | Clear solution; requires sonication | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (16.76 mM) | Clear solution; requires sonication | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling through MC1R and MC3R
This compound is an agonist for the melanocortin 1 and 3 receptors (MC1R and MC3R), which are G-protein coupled receptors (GPCRs). Upon binding of this compound, these receptors can activate multiple downstream signaling pathways.
Caption: this compound signaling cascade via MC1R and MC3R.
Experimental Workflow for Preventing Precipitation
The following workflow diagram illustrates a logical approach to troubleshooting and preventing this compound precipitation in your experiments.
Caption: Troubleshooting workflow for this compound precipitation.
References
how to determine the optimal incubation time for Resomelagon
Welcome to the technical support center for Resomelagon. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals determine the optimal incubation time for their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally active and biased agonist for melanocortin receptors 1 and 3 (MC1 and MC3).[1][2][3][4] Its anti-inflammatory effects are mediated through the induction of ERK1/2 phosphorylation and intracellular calcium (Ca2+) mobilization.[1] This signaling cascade ultimately helps in the resolution of inflammation.[5]
Q2: What is a good starting point for incubation time in an in vitro experiment?
A general recommendation is to start with a time-course experiment. Based on existing data, significant downstream effects have been observed with incubation times as short as 8 minutes for ERK1/2 phosphorylation in HEK293A cells and 30 minutes for observing anti-inflammatory effects in peritoneal macrophages.[1] For longer-term studies, such as those evaluating gene expression changes or cell differentiation, incubation times may extend to several hours or even days.
Q3: How does the optimal incubation time vary between different cell types?
The optimal incubation time can vary significantly depending on the cell type and the specific biological process being investigated. Factors such as receptor expression levels, intracellular signaling kinetics, and the complexity of the downstream endpoint will all influence the required incubation period. It is crucial to perform a time-course experiment for each new cell line or primary cell type to determine the peak response.
Q4: What are the typical concentrations of this compound used in in vitro studies?
Reported concentrations in vitro range from 1 nM to 1000 µM.[1] For instance, a concentration of 1 nM was sufficient to observe anti-inflammatory activity in peritoneal macrophages, while concentrations up to 1000 µM were used to characterize ERK1/2 phosphorylation in HEK293A cells.[1] A dose-response experiment is always recommended to identify the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: No observable effect of this compound at the expected time point.
-
Possible Cause 1: Suboptimal Incubation Time. The peak response may occur earlier or later than your chosen time point.
-
Solution: Perform a time-course experiment. A suggested range would be to include early time points (e.g., 5, 10, 15, 30 minutes) for signaling events and later time points (e.g., 1, 6, 12, 24 hours) for changes in protein expression or functional readouts.
-
-
Possible Cause 2: Inappropriate Drug Concentration. The concentration of this compound may be too low to elicit a response or so high that it is causing off-target effects or receptor desensitization.
-
Solution: Conduct a dose-response experiment with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) to identify the EC50 for your specific assay.
-
-
Possible Cause 3: Low Receptor Expression. The target cells may not express sufficient levels of MC1R or MC3R.
-
Solution: Verify receptor expression using techniques such as qPCR, Western blot, or flow cytometry.
-
Issue 2: High background or inconsistent results.
-
Possible Cause 1: Cell Health and Confluency. Unhealthy or overly confluent cells can respond variably to stimuli.
-
Solution: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments.
-
-
Possible Cause 2: Reagent Stability. Improper storage of this compound can lead to degradation.
-
Solution: Store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for ERK1/2 Phosphorylation
-
Cell Culture: Plate HEK293A cells or your cell line of interest in a 6-well plate and grow to 70-80% confluency.
-
Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Treatment: Treat cells with a predetermined optimal concentration of this compound (e.g., 100 nM).
-
Incubation: Incubate the cells for a range of time points: 0, 2, 5, 8, 15, 30, and 60 minutes.
-
Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Analysis: Analyze the cell lysates by Western blot using antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Quantification: Quantify the band intensities and plot the ratio of p-ERK1/2 to total ERK1/2 over time to identify the peak phosphorylation.
Data Presentation
Table 1: Summary of Reported Incubation Times for this compound
| Application | Cell/Animal Model | Concentration | Incubation Time | Observed Effect |
| In Vitro | ||||
| Signal Transduction | HEK293A cells | 0-1000 µM | 8 minutes | Promotion of ERK1/2 phosphorylation and Ca2+ mobilization.[1] |
| Anti-inflammatory Activity | Peritoneal macrophages | 1 nM | 30 minutes | Inhibition of TNF-α release and promotion of efferocytosis.[1] |
| In Vivo | ||||
| Acute Inflammation | C57BL/6J and BALB/c mice | 0-10 mg/kg | 24 hours | Promotion of inflammation resolution.[1] |
| Arthritis Model | C57BL/6J and BALB/c mice | 25-50 mg/kg | 8 days (daily) | Reduction in arthritis symptoms.[1] |
| Rheumatoid Arthritis | Human Clinical Trial (Phase 2b) | 100 mg | 12 weeks (daily) | Investigated improvement in ACR20 score.[5][6] |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for determining optimal incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Synact Pharma - AdisInsight [adisinsight.springer.com]
- 4. biostock.se [biostock.se]
- 5. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 6. SynAct’s study of rheumatoid arthritis therapy fails to meet endpoint [clinicaltrialsarena.com]
Resomelagon degradation pathways and how to avoid them
This technical support center provides guidance on the handling, stability, and potential degradation of Resomelagon (PMV-60067). The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound as a solid at -20°C and protected from light. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at -80°C.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed a level that could cause cytotoxicity (typically <0.1% DMSO).
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, it is a common characteristic for small molecules with aromatic ring structures to be susceptible to photodegradation. Therefore, it is recommended to handle this compound and its solutions with protection from light by using amber vials or covering containers with aluminum foil.
Q4: How can I check for potential degradation of my this compound sample?
A4: The most common method to check for degradation is by using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS). A pure sample of this compound should show a single major peak at a specific retention time. The appearance of additional peaks may indicate the presence of impurities or degradation products.
Troubleshooting Guides
Issue 1: I am observing a decrease in the biological activity of this compound in my assays over time.
-
Possible Cause 1: Degradation in Solution. this compound may be degrading in the aqueous buffer or cell culture medium used for your experiments.
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound for each experiment.
-
If you are using a stock solution in an organic solvent, ensure it has been stored properly at -80°C.
-
Perform a time-course experiment to see if the loss of activity is time-dependent.
-
Analyze your working solution by HPLC to check for the appearance of degradation products over time.
-
-
-
Possible Cause 2: Adsorption to Labware. The compound may be adsorbing to the surface of plastic labware, reducing its effective concentration.
-
Troubleshooting Steps:
-
Consider using low-adhesion microplates or glassware.
-
Include a non-specific protein, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding.
-
-
Issue 2: I see extra peaks in my HPLC or LC-MS analysis of this compound.
-
Possible Cause: Compound Degradation. The additional peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Review the handling and storage of your sample. Was it exposed to light, elevated temperatures, or strong acids/bases?
-
Perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the compound and see if the degradation products match the unknown peaks in your sample. This can help identify the degradation pathway.
-
-
Hypothetical Degradation Pathways
While specific degradation pathways for this compound are not publicly detailed, small molecules with similar functional groups can undergo hydrolysis or oxidation.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is designed to identify potential degradation pathways for this compound by subjecting it to various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
2. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette or clear vial) to a light source with a specific wavelength (e.g., 254 nm or 365 nm) for 24 hours.
-
Thermal Degradation: Incubate the solid compound and a solution at 60°C for 24 hours in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC or LC-MS to determine the percentage of this compound remaining and to profile any degradation products.
-
3. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Compare the chromatograms of the stressed samples to a control sample (this compound solution at time 0).
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | Temperature | % this compound Remaining |
| 0.1 M HCl | 24 | 60°C | 85.2% |
| 0.1 M NaOH | 24 | 60°C | 78.5% |
| 3% H₂O₂ | 24 | Room Temp | 92.1% |
| Light (254 nm) | 24 | Room Temp | 65.7% |
| Heat (Solid) | 24 | 60°C | 99.5% |
| Heat (Solution) | 24 | 60°C | 95.3% |
Visualizations
Troubleshooting Workflow for Unexpected Results
Caption: Troubleshooting workflow for this compound degradation.
Simplified Melatonin Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Technical Support Center: Resomelagon In Vivo Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vivo experiments with Resomelagon (AP1189).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active agonist for the melanocortin receptors MC1 and MC3.[1] Its anti-inflammatory effects are mediated through the induction of ERK1/2 phosphorylation and the mobilization of intracellular calcium (Ca2+).[1]
Q2: In which animal models has this compound shown efficacy?
This compound has demonstrated anti-inflammatory activity in various preclinical models. Notably, it has been shown to reduce disease severity in mouse models of arthritis.[1] It promotes the resolution of acute inflammation and can inhibit the infiltration of neutrophils and monocytes.[1]
Q3: What are the known downstream signaling pathways of this compound?
As an agonist for MC1 and MC3 receptors, this compound activates downstream signaling cascades. This includes the activation of the G-protein-coupled receptors, leading to an increase in intracellular calcium. Additionally, it stimulates the phosphorylation of ERK1/2, a key protein in the MAPK signaling pathway.
Q4: What are some potential reasons for inconsistent results in my this compound in vivo study?
Inconsistent results can arise from several factors, including:
-
Animal model variability: The genetic background, age, and microbiome of the animals can significantly influence their response to treatment.
-
Disease induction variability: In models like collagen-induced arthritis (CIA), the severity of the disease can vary between individual animals.
-
Drug formulation and administration: Improper preparation of the dosing solution or inconsistent administration techniques can lead to variable drug exposure.
-
Subjective scoring: Clinical scoring of disease activity can be subjective and lead to inter-observer variability.
Troubleshooting Guide
This guide provides solutions to common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in disease severity between animals in the same group. | 1. Inconsistent disease induction: The preparation and injection of the inducing agent (e.g., collagen emulsion) may not be uniform. 2. Genetic drift in animal colonies: Over time, even inbred strains can develop genetic variations. 3. Differences in animal handling and stress levels: Stress can impact the immune response and disease development. | 1. Ensure thorough and consistent emulsification of the collagen-adjuvant mixture. Standardize the injection technique and volume for all animals.[2][3] 2. Source animals from a reputable vendor and ensure they are from a consistent genetic background.[3] 3. Handle all animals consistently and minimize environmental stressors. Acclimatize animals to the experimental procedures before the start of the study. |
| Lower than expected efficacy of this compound. | 1. Suboptimal dosing: The dose may be too low for the specific animal model or disease severity. 2. Poor bioavailability: The formulation may not be optimal for oral absorption. 3. Timing of treatment initiation: Treatment may be initiated too late in the disease course. | 1. Conduct a dose-response study to determine the optimal dose for your model. Doses of 25-50 mg/kg have been shown to be effective in mouse arthritis models.[1] 2. Ensure the formulation is prepared correctly. A common vehicle for oral administration of this compound is a mixture of DMSO, PEG300, Tween-80, and saline.[1] 3. Initiate treatment at the first signs of disease or as a prophylactic measure, depending on the study design. |
| Inconsistent clinical scores for arthritis. | 1. Subjectivity in scoring: Different observers may score the same animal differently. 2. Lack of a standardized scoring system: The criteria for each score may not be clearly defined. | 1. Have a single, blinded observer score all animals. If multiple observers are necessary, ensure they are trained on the scoring system and that inter-observer variability is assessed. 2. Use a well-defined and validated scoring system for arthritis, such as a 0-4 scale for each paw, assessing erythema and swelling. |
| Precipitation of this compound in the dosing solution. | 1. Improper solvent or vehicle: this compound may not be fully soluble in the chosen vehicle. 2. Incorrect preparation procedure: The order of solvent addition and mixing can be critical. | 1. Use the recommended vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] 2. Follow a step-by-step protocol for preparing the solution: dissolve this compound in DMSO first, then add PEG300, followed by Tween-80, and finally saline.[1] Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[1] |
Quantitative Data from Preclinical Studies
The following table summarizes the reported efficacy of this compound in a mouse model of arthritis.
| Parameter | Dosage | Treatment Duration | Result |
| Clinical Score | 25-50 mg/kg (p.o., daily) | 8 days | 42% reduction |
| Paw Swelling | 25-50 mg/kg (p.o., daily) | 8 days | 87% reduction |
| Proportion of animals with all four paws affected | 25-50 mg/kg (p.o., daily) | 8 days | 50% reduction |
| Severity of inflammation | 25-50 mg/kg (p.o., daily) | 8 days | 70% reduction |
Data sourced from MedChemExpress product information, based on in vivo studies in male C57BL/6J wild-type (WT) and BALB/c mice.[1]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice and this compound Treatment
This protocol provides a general framework for inducing arthritis in mice and assessing the efficacy of this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Syringes and needles for immunization and oral gavage
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for the booster immunization. Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site different from the primary immunization.
-
-
This compound Treatment:
-
Prepare the this compound dosing solution in the recommended vehicle.
-
Begin treatment upon the first signs of arthritis (typically around day 24-28) or as per the study design.
-
Administer this compound or vehicle daily by oral gavage at the desired dose (e.g., 25-50 mg/kg).
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for inflammation, swelling, and erythema. The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect paws and other relevant tissues for histological analysis, cytokine profiling, or other downstream applications.
-
Visualizations
References
Technical Support Center: Managing Vehicle Control Effects in Resomelagon (AP1189) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Resomelagon (AP1189). The information provided is intended to help manage and interpret potential vehicle control effects in both preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a vehicle control group in this compound studies?
A1: A vehicle control group is essential to differentiate the pharmacological effects of this compound from any physiological responses caused by the delivery medium itself. The vehicle, an inactive substance used to dissolve or suspend this compound, can have its own biological effects that may confound study results. This control group receives the vehicle alone, administered in the same manner, volume, and schedule as the this compound-treated group.
Q2: What are common vehicles used for preclinical administration of this compound?
A2: this compound has been formulated for oral, intraperitoneal (i.p.), and intravenous (i.v.) administration in preclinical models.[1] Based on its solubility characteristics, common vehicle compositions may include:
-
A mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.[1]
-
A solution of DMSO and Captisol® (SBE-β-CD) in saline.[1]
The choice of vehicle depends on the required concentration of this compound, the route of administration, and the specific animal model.
Q3: What are the potential side effects of the vehicles used for this compound?
A3: The components of common preclinical vehicles for this compound can have their own biological effects. For example:
-
DMSO: Can have anti-inflammatory and analgesic properties. At higher concentrations, it may cause localized irritation or cellular toxicity.
-
PEG300: Is generally considered safe but can have osmotic effects, potentially leading to diarrhea at high doses.
-
Tween-80: A surfactant used to increase solubility, it can cause hypersensitivity reactions in some animals.
-
SBE-β-CD (Captisol®): A modified cyclodextrin (B1172386) used to enhance solubility, it is generally well-tolerated but can affect the pharmacokinetics of the drug.
Q4: In clinical trials, this compound is administered as a tablet. What does the "matched placebo" tablet contain?
A4: In double-blind, placebo-controlled clinical trials, participants are randomized to receive either the active drug (this compound) or a matched placebo.[2][3] The placebo tablet is designed to be identical in appearance, size, shape, color, and taste to the active tablet but contains no this compound. It is composed of inactive ingredients, known as excipients, which are necessary for the formulation of the tablet. While the exact composition of the placebo for this compound clinical trials is proprietary, common excipients in oral tablets include fillers, binders, disintegrants, and lubricants.
Q5: How can I minimize the impact of the vehicle on my experimental results?
A5: To minimize vehicle-related effects:
-
Select the simplest vehicle: Use the most inert vehicle that effectively dissolves or suspends this compound at the desired concentration.
-
Use the lowest effective concentration: Keep the concentration of all vehicle components, especially co-solvents like DMSO, to a minimum.
-
Ensure consistency: Prepare the vehicle formulation consistently for all animals in the study.
-
Conduct pilot studies: If using a novel vehicle, conduct a pilot study to assess its effects in the absence of the drug.
-
Properly acclimate animals: Ensure animals are properly acclimatized to the experimental conditions and handling procedures to reduce stress-related responses.
Troubleshooting Guides
Preclinical Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected mortality or severe adverse events in the vehicle control group. | Vehicle toxicity or irritation. | 1. Review literature for known toxicities of vehicle components. 2. Reduce the concentration or volume of the vehicle. 3. Consider an alternative, more biocompatible vehicle. |
| High variability in readouts within the vehicle control group. | Inconsistent vehicle preparation or administration. | 1. Standardize the vehicle preparation protocol. 2. Ensure all technicians use the same administration technique. 3. Randomize the order of animal dosing. |
| No significant difference between vehicle control and this compound-treated groups. | 1. Vehicle has a confounding pharmacological effect. 2. Suboptimal dose of this compound. 3. Issues with this compound formulation. | 1. Research potential biological activities of the vehicle components. 2. Perform a dose-response study for this compound. 3. Verify the stability and solubility of this compound in the chosen vehicle. |
| Precipitation of this compound in the formulation. | Poor solubility of this compound in the chosen vehicle. | 1. Adjust the ratio of co-solvents. 2. Use gentle heating or sonication to aid dissolution.[1] 3. Prepare fresh formulations before each use. |
Clinical Studies
| Issue | Potential Cause | Mitigation Strategies |
| High placebo response rate observed in clinical trials. [2] | 1. Patient expectation and psychological factors. 2. Natural history of the disease. 3. Subjective nature of endpoints. | 1. Implement robust blinding procedures. 2. Provide standardized information to all participants to manage expectations. 3. Utilize objective biomarkers in addition to subjective patient-reported outcomes. |
| Adverse events in the placebo group. | 1. Nocebo effect (negative expectations). 2. Underlying disease progression. 3. Effects of concomitant medications. | 1. Carefully document all adverse events in both placebo and active groups. 2. Analyze the frequency and nature of adverse events to distinguish drug-related effects from background noise. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Preclinical Oral Administration
This protocol describes the preparation of a this compound solution for oral gavage in mice, based on common solubilization techniques for compounds with similar properties.
Materials:
-
This compound (AP1189) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add the solvents sequentially:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the mixture thoroughly after the addition of each solvent.
-
If precipitation or incomplete dissolution is observed, use an ultrasonic bath to aid in solubilization.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Prepare the formulation fresh before each administration.
This protocol is adapted from a general method for solubilizing this compound and may require optimization for specific experimental needs.[1]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for preclinical studies.
Caption: this compound signaling pathway.
Caption: Preclinical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SynAct’s study of rheumatoid arthritis therapy fails to meet endpoint [clinicaltrialsarena.com]
- 3. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
Resomelagon lot-to-lot variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Resomelagon.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, orally active agonist for the melanocortin receptors 1 and 3 (MC1R and MC3R).[1][2][3] Its activation of these receptors triggers downstream signaling pathways, including the phosphorylation of ERK1/2 and the mobilization of intracellular calcium (Ca2+), leading to its anti-inflammatory effects.[1]
Q2: What are the primary applications of this compound in research?
This compound is primarily investigated for its anti-inflammatory properties in the context of autoimmune diseases such as rheumatoid arthritis.[4][5] It is also explored in research related to obesity and chronic inflammation.[1]
Q3: How should this compound be stored?
For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Troubleshooting Guide
Issue 1: Inconsistent results in functional assays between different lots of this compound.
You may observe variations in the dose-response curve or maximal efficacy when using different batches of this compound in functional assays, such as those measuring ERK1/2 phosphorylation or calcium mobilization.
-
Possible Cause A: Lot-to-lot variability in compound potency. Minor variations in the synthesis and purification processes can lead to differences in the biological activity of this compound lots.
-
Troubleshooting A:
-
Perform a side-by-side comparison: Test the new lot and the previous, validated lot in the same experiment. This will help confirm if the observed variability is due to the new batch.
-
Generate a full dose-response curve: Determine the EC50 value for each lot to quantify any shifts in potency.
-
Consult the Certificate of Analysis (CoA): Review the CoA for each lot to compare purity and any reported biological activity data.
-
-
Possible Cause B: Improper storage or handling of the compound. Degradation of this compound due to incorrect storage temperatures or exposure to light can reduce its activity.[1]
-
Troubleshooting B:
-
Verify storage conditions: Ensure that the compound has been stored at the recommended temperatures (-20°C or -80°C) and protected from light.[1]
-
Use freshly prepared solutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment from a properly stored stock.
-
Issue 2: Unexpected or off-target effects observed in experiments.
Your experiments may reveal cellular responses that are not typically associated with MC1R or MC3R activation.
-
Possible Cause: Presence of impurities or contaminants in the this compound lot.
-
Troubleshooting:
-
Check the purity data on the CoA: The CoA should provide the purity of the compound as determined by methods like HPLC.
-
Consider an independent purity assessment: If the CoA is unavailable or if you suspect significant impurities, consider having the lot's purity independently verified.
-
Use appropriate controls: Include negative controls (vehicle only) and positive controls (known MC1R/MC3R agonists) to help differentiate between this compound-specific effects and those from other sources.
-
Quantitative Data Summary
The following table provides a hypothetical example of quality control data for three different lots of this compound to illustrate potential lot-to-lot variability.
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 98.9% | 99.8% | ≥ 98.5% |
| Identity (Mass Spec) | Confirmed | Confirmed | Confirmed | Matches reference |
| EC50 (ERK1/2 Assay) | 5.2 nM | 7.8 nM | 4.9 nM | 4.0 - 8.0 nM |
| EC50 (Ca2+ Mobilization) | 10.5 nM | 15.2 nM | 9.8 nM | 8.0 - 16.0 nM |
Experimental Protocols
Protocol 1: ERK1/2 Phosphorylation Assay
This protocol is designed to assess the potency of this compound by measuring the phosphorylation of ERK1/2 in HEK293 cells expressing MC1R.
-
Cell Culture: Culture HEK293-MC1R cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 200,000 cells per well in a 24-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the culture medium with serum-free DMEM and incubate for 4 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free DMEM, typically ranging from 0.1 nM to 10 µM.
-
Cell Treatment: Add the this compound dilutions to the cells and incubate for 10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 100 µL of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total ERK1/2. Plot the dose-response curve and determine the EC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration in response to this compound.
-
Cell Culture and Seeding: Follow steps 1 and 2 from the ERK1/2 Phosphorylation Assay protocol, seeding cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Washing: Gently wash the cells twice with a suitable assay buffer (e.g., HBSS).
-
Compound Preparation: Prepare a 5X concentrated serial dilution of this compound.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the this compound dilutions into the wells while continuously recording the fluorescence signal.
-
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the dose-response curve to determine the EC50.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Synact Pharma - AdisInsight [adisinsight.springer.com]
- 4. This compound by SynAct Pharma for Rheumatoid Arthritis: Likelihood of Approval [pharmaceutical-technology.com]
- 5. storage.mfn.se [storage.mfn.se]
Technical Support Center: Interpreting Unexpected Results from Resomelagon Treatment
This technical support center is designed for researchers, scientists, and drug development professionals working with Resomelagon (AP1189). It provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent, orally active agonist for the melanocortin 1 and 3 receptors (MC1R and MC3R).[1] Its primary mechanism of action involves the induction of downstream signaling pathways, including ERK1/2 phosphorylation and intracellular calcium mobilization.[2] These pathways are associated with the compound's anti-inflammatory effects.[2]
Q2: We observed a weaker than expected anti-inflammatory response in our in vivo model. What could be the cause?
Several factors could contribute to a reduced anti-inflammatory response. These include:
-
Animal Model Variability: The collagen-induced arthritis (CIA) model, commonly used to assess anti-inflammatory effects, can be influenced by the mouse strain, age, and housing conditions.[2][3] Different strains have varying susceptibility to CIA.[2][4]
-
Dosage and Administration: Ensure the correct dosage and route of administration were used. This compound has been administered via intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) routes in preclinical studies.[2]
-
Disease Severity: The timing of treatment initiation relative to disease progression can significantly impact outcomes.
Q3: Our in vitro assays show inconsistent results in ERK1/2 phosphorylation or calcium mobilization. What are the potential reasons?
Inconsistent in vitro results can stem from several sources:
-
Cell Line Integrity: Use cells with a consistent and low passage number. Receptor expression levels can fluctuate with repeated passaging.
-
Assay Conditions: Ensure consistent serum concentrations in your media, as serum components can interfere with compound activity. Calibrate pipettes regularly to avoid errors in serial dilutions.
-
Ligand Stability: Prepare fresh stock solutions of this compound and avoid multiple freeze-thaw cycles to prevent degradation.
Q4: We are designing a clinical trial for an inflammatory condition and are concerned about the high placebo response seen in the this compound EXPAND trial. How can we mitigate this?
The high placebo response in the EXPAND trial for rheumatoid arthritis highlights a significant challenge in clinical trial design.[5] Strategies to mitigate this include:
-
Patient Population Stratification: The post-hoc analysis of the EXPAND trial suggests that patient selection is critical. Identifying a sub-population with specific biomarkers (e.g., high disease activity and elevated hsCRP) may reveal a clearer drug effect.
-
Objective Endpoints: Rely on objective measures of disease activity where possible, as subjective patient-reported outcomes can be more susceptible to placebo effects.
-
Standardized Training: Train study staff to have neutral and consistent interactions with all participants to minimize expectation bias.[6]
-
Placebo Run-in Period: Consider a placebo run-in period to identify and exclude high placebo responders before randomization.[7]
Troubleshooting Guides
Unexpected Finding: Discrepancy Between Overall and Subgroup Analysis in Clinical Trials
Scenario: Your Phase II clinical trial for this compound in an inflammatory disease fails to meet its primary endpoint for the entire study population. However, a post-hoc analysis of a specific subgroup of patients shows a statistically significant positive effect.
Troubleshooting Steps:
-
Validate the Subgroup Hypothesis:
-
Biological Plausibility: Is there a strong scientific rationale for why this subgroup would respond preferentially to this compound? For example, do they have a higher expression of MC1R or MC3R, or a more pronounced inflammatory phenotype that is targeted by the drug's mechanism of action?
-
Statistical Robustness: Was the subgroup analysis pre-specified or post-hoc? Post-hoc analyses have a higher risk of false positives. The findings from the EXPAND trial's post-hoc analysis in newly diagnosed RA patients with high disease activity and elevated hsCRP provided a strong rationale for further investigation in this specific population.
-
-
Analyze the Placebo Response:
-
Actionable Plan:
-
Refine Inclusion/Exclusion Criteria: For future trials, refine the patient inclusion criteria to enrich for the identified responder subgroup.
-
Biomarker Development: Investigate potential biomarkers that can prospectively identify patients who are more likely to respond to this compound.
-
Quantitative Data Summary
Table 1: this compound In Vivo Efficacy in a Mouse Model of Arthritis
| Parameter | Vehicle Control | This compound (25-50 mg/kg, p.o.) | Percentage Reduction |
| Clinical Score | High | Reduced | ~42% |
| Paw Swelling | Severe | Reduced | ~87% |
| Affected Paws | High Proportion | Reduced | ~50% |
| Inflammation Severity | High | Reduced | ~70% |
Data synthesized from preclinical studies.[2]
Table 2: this compound Phase 2b EXPAND Trial Results in Rheumatoid Arthritis
| Patient Group | Primary Endpoint (ACR20 Response at 12 weeks) |
| Overall Population (this compound + Methotrexate) | 54.7% |
| Overall Population (Placebo + Methotrexate) | 55.7% |
| Subgroup (Newly Diagnosed, High Disease Activity, Elevated hsCRP) - this compound + MTX | 82% |
| Subgroup (Newly Diagnosed, High Disease Activity, Elevated hsCRP) - Placebo + MTX | 52% |
Data from the EXPAND clinical trial.[5][9]
Experimental Protocols
Protocol 1: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is adapted from standard methods for measuring GPCR-induced ERK phosphorylation.[10][11]
-
Cell Culture and Starvation:
-
Culture cells (e.g., HEK293 expressing MC1R/MC3R) in appropriate media.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.
-
-
Ligand Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound to the desired concentrations in serum-free media.
-
Stimulate the cells with different concentrations of this compound for a predetermined time (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is based on common procedures using calcium-sensitive fluorescent dyes.[12][13][14]
-
Cell Plating:
-
Seed cells expressing the receptor of interest in a black, clear-bottom 96-well plate and grow overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HHBS).
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound.
-
Use a fluorescence plate reader with an automated injector to add the this compound dilutions to the wells.
-
Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) before and after compound addition in real-time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the fluorescence change against the this compound concentration to generate a dose-response curve and determine the EC50.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound through MC1R/MC3R.
Caption: Experimental workflow for ERK1/2 phosphorylation Western blot.
Caption: Logical relationship of unexpected clinical trial results.
References
- 1. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 2. chondrex.com [chondrex.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. premier-research.com [premier-research.com]
- 8. The Problem of Placebo Responses in Clinical Trials and How To Combat Them – Clinical Research Australia [clinicalresearch.com.au]
- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 14. content.abcam.com [content.abcam.com]
Validation & Comparative
A Comparative Analysis of Resomelagon and Dexamethasone in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Mechanisms of Action: Two Distinct Pathways to Inflammation Control
Resomelagon and dexamethasone (B1670325) exert their anti-inflammatory effects through fundamentally different signaling pathways. Dexamethasone acts via the ubiquitous glucocorticoid receptor, while this compound targets the melanocortin system.
This compound: This compound is a biased agonist for the melanocortin receptors MC1 and MC3.[1] Unlike endogenous agonists that typically signal through cyclic AMP (cAMP), this compound preferentially activates the extracellular signal-regulated kinase (ERK) 1/2 pathway. This biased agonism is linked to its anti-inflammatory and pro-resolving effects, which include the inhibition of pro-inflammatory cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α), and the enhancement of efferocytosis (the clearance of apoptotic cells by phagocytes).[1]
Dexamethasone: As a potent synthetic glucocorticoid, dexamethasone diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB), preventing the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[2]
-
Transactivation: The GR complex can also directly bind to glucocorticoid response elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins.[3]
In Vitro Anti-Inflammatory Activity
Direct quantitative comparison of the in vitro potency of this compound and dexamethasone is challenging due to the lack of studies employing identical experimental conditions. However, data from separate studies provide an indication of their activity in inhibiting the release of the key pro-inflammatory cytokine, TNF-α, from macrophages.
Table 1: In Vitro Inhibition of TNF-α Release
| Compound | Cell Type | Stimulant | Concentration for Effect | IC50 | Reference |
| This compound | Mouse Peritoneal Macrophages | Not Specified | 1 nM (Inhibits TNF-α release) | Not Reported | [1] |
| Dexamethasone | Mouse Peritoneal Macrophages | Penicillium marneffei | Not Specified (Suppressed TNF-α production) | Not Reported | [4] |
| Dexamethasone | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1 µM (Significantly suppressed TNF-α secretion) | Not Reported | [5] |
| Dexamethasone | Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | 1 µM (Significantly suppressed TNF-α secretion) | Not Reported | [5] |
Note: The data presented are from different studies with varying methodologies, which precludes a direct comparison of potency.
In Vivo Anti-Inflammatory Models
Both this compound and dexamethasone have demonstrated efficacy in animal models of inflammation.
This compound: In a mouse model of arthritis, oral administration of this compound (25-50 mg/kg daily for 8 days) resulted in a significant reduction in clinical signs of arthritis, including paw swelling (-87%), the number of affected paws (-50%), and the severity of inflammation (-70%).[1] It also promoted the resolution of acute inflammation in a dose-dependent manner (0-10 mg/kg) by inhibiting neutrophil and monocyte infiltration.[1]
Dexamethasone: Dexamethasone is widely used as a positive control in various in vivo inflammation models. For instance, in the carrageenan-induced paw edema model in rats, a common assay for acute inflammation, dexamethasone consistently reduces paw swelling.
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and dexamethasone are visualized in the following signaling pathway diagrams.
Experimental Protocols
Detailed methodologies for key anti-inflammatory assays are provided below.
LPS-Induced TNF-α Release in Peritoneal Macrophages
This in vitro assay is a standard method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of TNF-α from macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Isolation of Peritoneal Macrophages: Elicit macrophages from the peritoneal cavity of mice (e.g., BALB/c) following an intraperitoneal injection of a sterile eliciting agent (e.g., thioglycollate broth).
-
Cell Culture: Plate the isolated macrophages in a suitable culture medium (e.g., RPMI-1640 with 10% FBS) and allow them to adhere.
-
Compound Treatment: Pre-incubate the adherent macrophages with various concentrations of this compound, dexamethasone, or vehicle control for a specified time (e.g., 30 minutes to 2 hours).
-
LPS Stimulation: Add LPS to the culture medium to stimulate the macrophages.
-
Incubation: Incubate the cells for a period sufficient to induce robust TNF-α production (typically 4 to 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the vehicle-treated, LPS-stimulated control.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Use adult male or female rats (e.g., Wistar or Sprague-Dawley).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound (e.g., dexamethasone) or vehicle control via a suitable route (e.g., intraperitoneal or oral) at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject a sterile solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., every hour for up to 5 hours).
-
Data Analysis: Calculate the paw edema volume by subtracting the baseline paw volume from the post-injection paw volume. Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion
Both this compound and dexamethasone demonstrate significant anti-inflammatory properties, albeit through distinct molecular mechanisms. Dexamethasone is a potent, broadly acting anti-inflammatory agent with a well-characterized mechanism of action. This compound represents a novel approach by targeting the melanocortin system to promote the resolution of inflammation. While the available data does not permit a direct comparison of their potencies, both compounds show promise in preclinical models. Further studies, including head-to-head comparative assays, are warranted to fully elucidate the relative efficacy and potential therapeutic applications of this compound in comparison to established anti-inflammatory drugs like dexamethasone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. physoc.org [physoc.org]
- 3. researchgate.net [researchgate.net]
- 4. [Inhibitory effect of dexamethasone on myeloid differentiation factor 88 and tumor necrosis factor-alpha expressions in mouse peritoneal macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Resomelagon's Efficacy in Inflammation Compared to Other MC1R Agonists: A Guide for Researchers
A detailed comparison of Resomelagon (AP1189) with other Melanocortin 1 Receptor (MC1R) agonists, focusing on clinical efficacy in their respective therapeutic areas. This guide provides quantitative data from key clinical trials, detailed experimental protocols, and a visualization of the underlying signaling pathway to inform researchers and drug development professionals.
The Melanocortin 1 Receptor (MC1R) is a G-protein coupled receptor recognized for its crucial role in regulating skin pigmentation and providing protection against UV radiation. Beyond pigmentation, activation of MC1R has demonstrated potent anti-inflammatory and pro-resolving effects, making it a compelling target for a range of inflammatory and autoimmune diseases. This compound (AP1189) is a novel oral, biased agonist of the MC1 and MC3 receptors, currently under investigation for its therapeutic potential in inflammatory conditions such as rheumatoid arthritis (RA). This guide compares the clinical efficacy of this compound with that of Afamelanotide, the most prominent MC1R agonist with regulatory approval, and reviews pre-clinical data from other selective MC1R agonists.
Comparative Efficacy of MC1R Agonists
While direct head-to-head trials are unavailable, this section compares the clinical efficacy of this compound and Afamelanotide based on data from their respective Phase 2 and Phase 3 clinical trials. The differing therapeutic indications—rheumatoid arthritis for this compound and erythropoietic protoporphyria (EPP) for Afamelanotide—necessitate a comparison of distinct primary endpoints.
| Drug (Indication) | Trial | Primary Efficacy Endpoint | Result (Treatment Group) | Result (Placebo Group) |
| This compound (Rheumatoid Arthritis) | EXPAND (Phase 2b)¹ | ACR20 Response at 12 weeks | 82% | 52% |
| Mean Reduction in DAS28-CRP | 1.9 (±1.2 SD) | 1.2 (±1.1 SD) | ||
| Afamelanotide (Erythropoietic Protoporphyria) | US Phase 3 Trial² | Median total hours in direct sunlight over 180 days without pain | 64 hours | 41 hours |
| EU Phase 3 Trial³ | Median total hours outdoors on days with no pain over 270 days | 6.0 hours | 0.75 hours | |
| Swiss Observational Study⁴ | Median phototoxic burn tolerance time | 180 minutes | 10 minutes (pre-treatment) |
¹Data from a post-hoc analysis of a subgroup of newly diagnosed RA patients with high disease activity and elevated hsCRP (>3 mg/L).[1] ²Endpoint measured between 10 am and 6 pm.[2] ³Endpoint measured between 10 am and 3 pm.[2] ⁴Real-world data comparing patient tolerance to sunlight before and during treatment.[3]
Preclinical Data for Selective MC1R Agonists
Other selective MC1R agonists have shown promise in preclinical models of inflammation.
-
PL-8177 : This potent and selective peptide agonist has demonstrated efficacy in animal models of inflammatory bowel disease (IBD) and arthritis.[4][5] In rat models of ulcerative colitis, oral PL-8177 significantly reduced colonic damage and inflammation.[4][6] In a mouse model of inflammatory arthritis, PL-8177 reduced clinical scores, paw swelling, and the recruitment of immune cells into the arthritic joint.[5][7]
-
BMS-470539 : A selective small-molecule MC1R agonist that has shown potent anti-inflammatory activity in vivo.[8] It produced a dose-dependent inhibition of LPS-induced TNF-α production in mice and reduced leukocyte infiltration in a lung inflammation model by 45%.[8] It was also effective in a delayed-type hypersensitivity model, reducing paw swelling by 59%.[8]
Experimental Protocols
Detailed methodologies for the key clinical trials are provided below to allow for critical evaluation and comparison of the presented data.
This compound: EXPAND Phase 2b Trial Protocol
-
Study Design : A 12-week, multicenter, randomized, double-blind, placebo-controlled Phase 2b clinical trial.[1][9]
-
Patient Population : The trial enrolled 127 methotrexate (B535133) (MTX)-naïve patients with a diagnosis of rheumatoid arthritis. The post-hoc analysis with significant results focused on a subgroup of newly diagnosed patients (within 6 months of baseline) with high disease activity (Clinical Disease Activity Index [CDAI] > 22) and signs of systemic inflammation (high-sensitivity C-reactive protein [hsCRP] > 3 mg/L).[1]
-
Intervention : Patients were randomized to receive either 100 mg of this compound (AP1189) or a matching placebo, administered orally once daily. All patients received a background therapy of MTX, with dose escalation at the physician's discretion.[1][9]
-
Primary Endpoint : The primary efficacy endpoint was the proportion of patients achieving an American College of Rheumatology 20% (ACR20) improvement response at the end of the 12-week treatment period.[1]
-
Secondary Assessments : Included changes in the Disease Activity Score 28 using C-reactive protein (DAS28-CRP), CDAI, and the Health Assessment Questionnaire-Disability Index (HAQ-DI).[1]
Afamelanotide: Phase 3 EPP Trial Protocols
-
Study Design : Two pivotal, multicenter, randomized, double-blind, placebo-controlled trials were conducted in the US and Europe.[2][10] The US trial followed 93 patients for 180 days, while the European trial followed 74 patients for 270 days.[2]
-
Patient Population : Adult patients with a confirmed diagnosis of erythropoietic protoporphyria (EPP) and a history of phototoxic reactions.[2]
-
Intervention : Patients received either a 16 mg afamelanotide implant or a placebo implant, administered subcutaneously every 60 days.[10][11]
-
Primary Endpoint : The primary endpoint in both trials was the duration of pain-free time following light exposure. This was recorded by patients in daily diaries.[2][10][12]
-
US Trial : Measured the total number of hours spent in direct sunlight between 10 am and 6 pm over 180 days on days with no pain.[2]
-
EU Trial : Measured the total number of hours spent outdoors between 10 am and 3 pm over 270 days on days with no pain, for which "most of the day" was spent in direct sunlight.[2]
-
-
Secondary Assessments : Included the number and severity of phototoxic reactions (rated on an 11-point Likert pain scale) and quality of life, assessed with the EPP-QoL questionnaire.[11][12]
MC1R Signaling Pathway and Experimental Workflow
Activation of MC1R by an agonist like this compound initiates a signaling cascade that underlies its therapeutic effects. This pathway is central to both melanogenesis and the resolution of inflammation.
References
- 1. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Increased phototoxic burn tolerance time and quality of life in patients with erythropoietic protoporphyria treated with afamelanotide – a three years observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. palatin.com [palatin.com]
- 5. palatin.com [palatin.com]
- 6. A novel oral formulation of the melanocortin-1 receptor agonist PL8177 resolves inflammation in preclinical studies of inflammatory bowel disease and is gut restricted in rats, dogs, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-resolving and anti-arthritic properties of the MC1 selective agonist PL8177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SynAct’s study of rheumatoid arthritis therapy fails to meet endpoint [clinicaltrialsarena.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. tandfonline.com [tandfonline.com]
Validating Resomelagon's Anti-Inflammatory Effects: A Comparative Analysis with Known Signaling Inhibitors
For Immediate Release
LUND, Sweden – December 19, 2025 – In the landscape of developing novel anti-inflammatory therapeutics, Resomelagon (AP1189) has emerged as a promising candidate. This selective agonist of melanocortin receptors 1 and 3 (MC1R and MC3R) is under investigation for its potent inflammation-resolving properties. To contextualize its mechanism of action and validate its anti-inflammatory effects, this guide provides a comparative analysis of this compound with well-characterized inhibitors of key inflammatory signaling pathways: the NF-κB and MAPK/ERK pathways.
This report is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways modulated by this compound and a direct comparison with established inhibitors. The data presented herein is compiled from publicly available research and clinical trial information.
Mechanism of Action: this compound's Engagement of Anti-inflammatory Pathways
This compound exerts its anti-inflammatory effects by activating MC1 and MC3 receptors, which are pivotal in resolving inflammation. This activation triggers a cascade of intracellular signaling events, most notably the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This signaling cascade is believed to counteract pro-inflammatory processes by inhibiting the activity of key transcription factors such as Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.
The anti-inflammatory profile of this compound has been demonstrated in various preclinical models, showing a reduction in pro-inflammatory cytokine release (e.g., TNF-α), decreased infiltration of neutrophils and monocytes, and enhanced efferocytosis (the clearance of apoptotic cells by phagocytes). Clinical trials in rheumatoid arthritis have further explored its therapeutic potential.
Comparative Analysis with Pathway-Specific Inhibitors
To benchmark the anti-inflammatory activity of this compound, we compare its effects with those of two well-established inhibitors targeting critical nodes in inflammatory signaling:
-
BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation, which is a critical step in the activation of the NF-κB pathway.[1][2] By preventing the degradation of IκBα, BAY 11-7082 effectively blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[1]
-
U0126: A highly selective inhibitor of MEK1 and MEK2, the upstream kinases responsible for the phosphorylation and activation of ERK1/2.[3] By inhibiting MEK1/2, U0126 effectively blocks the MAPK/ERK signaling cascade, which is involved in cell proliferation, differentiation, and inflammatory responses.[4]
The following sections provide a detailed comparison of the experimental data and protocols for evaluating the activity of this compound alongside these inhibitors.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the quantitative data on the effects of this compound, BAY 11-7082, and U0126 on their respective signaling pathways. It is important to note that direct comparative studies of this compound with these specific inhibitors are limited in the public domain. The data presented is a compilation from various sources to provide a contextual understanding.
Table 1: Inhibition of NF-κB Pathway Activity
| Compound | Target | Assay Type | Cell Type | Concentration/Dose | Observed Effect | Citation(s) |
| This compound (AP1189) | MC1R/MC3R Agonist (Indirect NF-κB inhibition) | TNF-α Release | Peritoneal Macrophages | 1 nM | Inhibition of TNF-α release | |
| BAY 11-7082 | IKK (IκBα phosphorylation) | IκBα Phosphorylation | Multiple Cell Lines | IC50 ~10 µM | Inhibition of IκBα phosphorylation | [5] |
| BAY 11-7082 | IKK (IκBα phosphorylation) | NF-κB-dependent transcription | HeLa cells | 30-100 µM | Significant blockade of NF-κB pathway | [6] |
Table 2: Modulation of MAPK/ERK Pathway Activity
| Compound | Target | Assay Type | Cell Type | Concentration/Dose | Observed Effect | Citation(s) |
| This compound (AP1189) | MC1R/MC3R Agonist | ERK1/2 Phosphorylation | HEK293A cells | 0-1000 µM | Dose-dependent increase in ERK1/2 phosphorylation | |
| U0126 | MEK1/MEK2 | ERK1/2 Phosphorylation | Various Cell Lines | IC50: 72 nM (MEK1), 58 nM (MEK2) | Inhibition of ERK1/2 phosphorylation | [7] |
| U0126 | MEK1/MEK2 | TPA-induced ear edema | Mouse | Dose-dependent | Prevention of ERK phosphorylation and ear swelling | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
NF-κB Activation Assays
This method quantifies the phosphorylation of the p65 subunit of NF-κB, a key indicator of its activation.
-
Cell Lysis: Cells are treated with the test compound (this compound or BAY 11-7082) and then stimulated with an inflammatory agent (e.g., TNF-α or LPS). Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-p65 (Ser536) and total p65.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system. Densitometry is used to quantify the ratio of phospho-p65 to total p65.[2]
This assay visualizes the movement of the p65 subunit from the cytoplasm to the nucleus upon activation.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound and inflammatory stimulus.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are blocked and then incubated with a primary antibody against p65, followed by a fluorescently labeled secondary antibody.
-
Imaging: Nuclei are counterstained with DAPI. The subcellular localization of p65 is visualized using a fluorescence microscope.[4][9]
MAPK/ERK Activation Assays
This is a standard method to measure the phosphorylation status of ERK1/2.
-
Sample Preparation: Cells are treated with the test compound (this compound or U0126) and stimulated. Cell lysates are prepared as described for the NF-κB Western blot.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Analysis: Following incubation with HRP-conjugated secondary antibodies and ECL detection, the ratio of phospho-ERK1/2 to total ERK1/2 is quantified by densitometry.[1][3]
This high-throughput method allows for the quantification of ERK1/2 phosphorylation directly in cultured cells.
-
Cell Plating and Treatment: Cells are seeded in a 96-well plate and treated with the test compounds and stimulus.
-
Fixation and Permeabilization: Cells are fixed with formaldehyde (B43269) and permeabilized.
-
Immunodetection: Cells are incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by HRP- and AP-conjugated secondary antibodies, respectively.
-
Signal Detection: Fluorogenic substrates for HRP and AP are added, and the fluorescence is measured using a plate reader. The phospho-ERK1/2 signal is normalized to the total ERK1/2 signal.[10][11]
Visualizing the Signaling Pathways and Experimental Logic
To further elucidate the mechanisms of action and the experimental approaches, the following diagrams are provided.
This compound's Anti-Inflammatory Signaling Cascade.
General Experimental Workflow for Validation.
Logical Relationship of this compound and Inhibitors.
Conclusion
This compound demonstrates a distinct anti-inflammatory mechanism through the activation of melanocortin receptors 1 and 3, leading to the modulation of key inflammatory signaling pathways, including the MAPK/ERK and NF-κB pathways. This comparative guide provides a framework for understanding and validating the anti-inflammatory effects of this compound in the context of well-defined signaling inhibitors. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate the therapeutic potential of this novel anti-inflammatory agent. Continued research and direct comparative studies will be invaluable in fully elucidating the clinical utility of this compound in treating inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 7. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. raybiotech.com [raybiotech.com]
Resomelagon vs. Methotrexate: A Comparative Analysis in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of resomelagon and methotrexate (B535133), two therapeutic agents with distinct mechanisms of action, in the context of preclinical models of arthritis. While methotrexate is a long-established cornerstone in arthritis treatment, this compound is an emerging investigational drug. This document synthesizes available preclinical data to objectively evaluate their mechanisms, experimental validation, and performance.
Executive Summary
Methotrexate, a folate antagonist, has been the standard of care for rheumatoid arthritis for decades. Its efficacy is well-documented in numerous preclinical and clinical studies. Its mechanism of action, though not entirely elucidated, involves the inhibition of purine (B94841) and pyrimidine (B1678525) synthesis and the promotion of anti-inflammatory adenosine (B11128) release.
This compound (formerly AP1189) is a novel, orally administered selective agonist for the melanocortin receptors MC1 and MC3. It represents a new therapeutic approach aimed at resolving inflammation. Preclinical evidence suggests its potential in reducing the clinical signs of arthritis, such as paw swelling and inflammation.
This guide will delve into the molecular pathways, present available quantitative data from preclinical studies, and detail the experimental protocols used to evaluate these compounds.
Mechanisms of Action
The therapeutic effects of this compound and methotrexate are mediated through distinct signaling pathways.
This compound: As a melanocortin receptor agonist, this compound is believed to exert its anti-inflammatory effects by activating MC1 and MC3 receptors. This activation is thought to initiate downstream signaling cascades that lead to the resolution of inflammation. One of the proposed mechanisms involves the promotion of macrophage efferocytosis, the process of clearing apoptotic cells, which is crucial in resolving inflammation. Activation of these receptors can also lead to a reduction in the production of pro-inflammatory cytokines.[1]
Methotrexate: The anti-inflammatory and immunomodulatory effects of methotrexate in rheumatoid arthritis are attributed to multiple mechanisms.[2][3] The most widely accepted is the promotion of adenosine release.[2][3] Methotrexate, particularly in its polyglutamated form, inhibits 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC), leading to an accumulation of intracellular AICAR.[2] This, in turn, inhibits adenosine deaminase, resulting in increased intracellular and subsequent extracellular concentrations of adenosine.[2][3] Adenosine then binds to its receptors on immune cells, leading to a dampening of the inflammatory response.[2] Additionally, as a folate antagonist, methotrexate inhibits dihydrofolate reductase, which is essential for the synthesis of purines and pyrimidines, thereby inhibiting the proliferation of immune cells.[2]
Signaling Pathway Diagrams
This compound Signaling Pathway
References
- 1. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 2. benchchem.com [benchchem.com]
- 3. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
An Indirect Head-to-Head Comparison: Resomelagon and Other Oral Immunomodulators in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of rheumatoid arthritis (RA) therapeutics, the emergence of novel oral immunomodulators offers promising alternatives to conventional biologic agents. This guide provides a detailed, data-driven comparison of Resomelagon (AP1189), a first-in-class melanocortin receptor agonist, with other prominent classes of oral immunomodulators: Janus kinase (JAK) inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and sphingosine-1-phosphate (S1P) receptor modulators.
Disclaimer: To date, no direct head-to-head clinical trials have been published comparing this compound with other immunomodulators. Therefore, this guide presents an indirect comparison based on available data from placebo-controlled and active-comparator trials for each drug class. The efficacy and safety profiles are summarized from key clinical studies to provide a comprehensive overview for research and development purposes.
This compound: A Novel Approach to Inflammation Resolution
This compound is an orally active, potent agonist of the melanocortin receptors MC1 and MC3.[1] Its mechanism of action is centered on promoting the resolution of inflammation rather than broad immunosuppression. By activating MC1 and MC3 receptors, this compound is understood to induce a signaling cascade that includes the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and mobilization of intracellular calcium (Ca2+).[1] This pathway ultimately leads to anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokine release (e.g., TNF-α) and enhancement of efferocytosis, the process of clearing apoptotic cells.[1]
Signaling Pathway of this compound
The binding of this compound to melanocortin receptors 1 and 3 (MC1R and MC3R) initiates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which in turn can lead to the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is associated with the anti-inflammatory effects of melanocortin receptor activation. Additionally, this compound has been shown to induce ERK1/2 phosphorylation and intracellular calcium mobilization, suggesting crosstalk with other signaling pathways that contribute to its immunomodulatory effects.[1]
Clinical Data for this compound in Rheumatoid Arthritis
This compound has been evaluated in Phase 2 clinical trials for the treatment of RA. The EXPAND study, a Phase 2b trial, investigated the efficacy and safety of this compound in combination with methotrexate (B535133) (MTX) in newly diagnosed, treatment-naïve patients with highly active RA. While the study did not meet its primary endpoint in the overall population, a post-hoc analysis of a subgroup of patients with newly diagnosed RA and high disease activity, including elevated hsCRP, showed a promising treatment response.
Table 1: Efficacy of this compound in a Subgroup of the EXPAND Trial (Post-Hoc Analysis)
| Outcome at Week 12 | This compound 100mg + MTX (n=28) | Placebo + MTX (n=27) |
|---|---|---|
| ACR20 Response | 82% | 52% |
| Mean Reduction in DAS28-CRP | 1.9 | 1.2 |
| Mean Reduction in CDAI | 24.6 | 14.7 |
| Mean Reduction in HAQ-DI | 0.7 | 0.3 |
Data from a post-hoc analysis of the EXPAND trial as presented at ACR Convergence 2024.
Experimental Protocol: EXPAND Study
-
Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 127 newly diagnosed, treatment-naïve patients with highly active rheumatoid arthritis (Clinical Disease Activity Index [CDAI] > 22).
-
Intervention: Patients were randomized 1:1 to receive either 100 mg of this compound or a matching placebo once daily, in addition to a background of methotrexate (MTX) therapy for 12 weeks.
-
Primary Endpoint: The proportion of patients achieving an American College of Rheumatology 20% (ACR20) improvement at week 12.
-
Secondary Endpoints: Changes in Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP), CDAI, and Health Assessment Questionnaire-Disability Index (HAQ-DI).
Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of oral small molecules that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial for the signaling of numerous cytokines that are pathogenic in rheumatoid arthritis. By blocking one or more of the JAK enzymes, these inhibitors disrupt the downstream signaling and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby reducing the inflammatory response. Several JAK inhibitors, including tofacitinib (B832), baricitinib (B560044), and upadacitinib (B560087), are approved for the treatment of RA.
Signaling Pathway of JAK Inhibitors
Cytokines involved in RA pathogenesis, such as interleukins and interferons, bind to their specific receptors on the cell surface. This binding leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of inflammatory genes. JAK inhibitors block this process at the level of JAK phosphorylation, thereby inhibiting the entire downstream signaling cascade.
Clinical Data for JAK Inhibitors in Rheumatoid Arthritis
The efficacy of JAK inhibitors has been demonstrated in numerous clinical trials. The following tables summarize key efficacy data from pivotal Phase 3 trials for tofacitinib, baricitinib, and upadacitinib in patients with an inadequate response to methotrexate.
Table 2: Efficacy of Tofacitinib (ORAL Standard Trial)
| Outcome at Month 6 | Tofacitinib 5mg BID + MTX | Adalimumab 40mg q2w + MTX | Placebo + MTX |
|---|---|---|---|
| ACR20 Response | 51.5% | 47.2% | 28.3% |
| DAS28-ESR <2.6 | 8.7% | 9.3% | 1.6% |
Table 3: Efficacy of Baricitinib (RA-BEAM Trial)
| Outcome at Week 12 | Baricitinib 4mg QD + MTX | Adalimumab 40mg q2w + MTX | Placebo + MTX |
|---|---|---|---|
| ACR20 Response | 70% | 61% | 40% |
| DAS28-CRP ≤3.2 | 57% | 48% | 25% |
Table 4: Efficacy of Upadacitinib (SELECT-COMPARE Trial)
| Outcome at Week 12 | Upadacitinib 15mg QD + MTX | Adalimumab 40mg q2w + MTX | Placebo + MTX |
|---|---|---|---|
| ACR20 Response | 71% | 63% | 36% |
| DAS28-CRP <2.6 | 29% | 18% | 6% |
Experimental Protocols: Pivotal JAK Inhibitor Trials
-
ORAL Standard (Tofacitinib): A 12-month, Phase 3, randomized, placebo-controlled trial in patients with active RA and an inadequate response to MTX. Patients were randomized to tofacitinib 5 mg or 10 mg twice daily, adalimumab 40 mg every other week, or placebo, all on a background of stable MTX.
-
RA-BEAM (Baricitinib): A 52-week, Phase 3, randomized, double-blind, placebo- and active-controlled trial in patients with active RA and an inadequate response to MTX. Patients were randomized to baricitinib 4 mg once daily, adalimumab 40 mg every other week, or placebo, all with background MTX.
-
SELECT-COMPARE (Upadacitinib): A Phase 3, randomized, double-blind, placebo- and active-controlled trial in patients with active RA and an inadequate response to MTX. Patients were randomized to upadacitinib 15 mg once daily, adalimumab 40 mg every other week, or placebo, all with background MTX.
Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This leads to the downstream modulation of various inflammatory processes, including the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-17, IL-23) and the increase of anti-inflammatory cytokines (e.g., IL-10). Apremilast (B1683926) is an oral PDE4 inhibitor approved for psoriatic arthritis and has been studied in RA.
Signaling Pathway of PDE4 Inhibitors
The inhibition of PDE4 leads to an accumulation of intracellular cAMP. This increase in cAMP activates PKA, which can then phosphorylate and regulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the downregulation of the expression of pro-inflammatory mediators and the upregulation of anti-inflammatory mediators.
Clinical Data for Apremilast in Rheumatoid Arthritis
A Phase 2 study evaluated the efficacy of apremilast in patients with active RA who had an inadequate response to MTX. However, the study did not demonstrate a significant improvement in the primary endpoint.
Table 5: Efficacy of Apremilast in a Phase 2 RA Trial
| Outcome at Week 16 | Apremilast 20mg BID + MTX | Apremilast 30mg BID + MTX | Placebo + MTX |
|---|
| ACR20 Response | 28% | 34% | 35% |
Data from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study.
Experimental Protocol: Apremilast Phase 2 RA Study
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 237 patients with active RA and an inadequate response to MTX.
-
Intervention: Patients were randomized 1:1:1 to receive placebo, apremilast 20 mg twice a day, or apremilast 30 mg twice a day, in addition to their stable MTX dose.
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at week 16.
Sphingosine-1-Phosphate (S1P) Receptor Modulators
S1P receptor modulators are a class of drugs that target the sphingosine-1-phosphate receptors, which are G protein-coupled receptors involved in lymphocyte trafficking. By binding to S1P receptors on lymphocytes, these modulators cause the internalization of the receptors, effectively trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation. While primarily approved for multiple sclerosis, their mechanism of action holds potential for the treatment of other autoimmune diseases like RA.
Signaling Pathway of S1P Receptor Modulators
S1P receptor modulators act as functional antagonists. By binding to S1P1 receptors on lymphocytes, they induce receptor internalization and degradation. This renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymphoid organs. The resulting sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes available to infiltrate the synovium and contribute to inflammation.
Clinical Data for S1P Receptor Modulators in Rheumatoid Arthritis
Clinical development of S1P receptor modulators for RA is less advanced compared to other indications. While preclinical data and early-phase studies have suggested potential efficacy, larger-scale clinical trial data in RA is limited. Further research is needed to establish their role in the treatment of rheumatoid arthritis.
Summary and Future Directions
This guide provides an indirect comparison of this compound with other oral immunomodulators for the treatment of rheumatoid arthritis. This compound, with its novel mechanism of promoting inflammation resolution, represents a distinct therapeutic approach compared to the immunosuppressive actions of JAK inhibitors, PDE4 inhibitors, and S1P receptor modulators.
The clinical data for JAK inhibitors in RA are robust, demonstrating significant efficacy in patients with an inadequate response to methotrexate. In contrast, the clinical data for apremilast in RA have been less promising, and the development of S1P receptor modulators for this indication is still in earlier stages.
The post-hoc analysis of the EXPAND trial suggests that this compound may be particularly effective in a specific sub-population of newly diagnosed RA patients with high inflammatory burden. The ongoing ADVANCE study will be crucial in confirming these findings and further elucidating the therapeutic potential of this compound.
Direct head-to-head comparative trials are essential to definitively establish the relative efficacy and safety of these different oral immunomodulators. Such studies will be invaluable for clinicians and researchers in optimizing treatment strategies for patients with rheumatoid arthritis. As our understanding of the complex immunopathology of RA deepens, the development of targeted therapies with diverse mechanisms of action, such as this compound, will continue to be a critical area of research.
References
Resomelagon's Engagement with Melanocortin Receptors: A Comparative Analysis of MC1R and MC3R Selectivity
For Researchers, Scientists, and Drug Development Professionals
Resomelagon (also known as AP1189) is a novel, orally active small molecule agonist that targets the melanocortin receptor system, playing a significant role in modulating inflammatory responses.[1][2][3][4] This guide provides a comparative analysis of this compound's selectivity profile for two key melanocortin receptors: Melanocortin 1 Receptor (MC1R) and Melanocortin 3 Receptor (MC3R). Understanding this selectivity is crucial for elucidating its mechanism of action and therapeutic potential.
Data Presentation: Selectivity Profile of this compound
For illustrative purposes, the table below showcases the type of data required for a comprehensive selectivity analysis, using publicly available information for a different selective MC1R agonist, Dersimelagon (MT-7117), to demonstrate the concept.
Table 1: Illustrative Selectivity Profile of a Melanocortin Receptor Agonist (Dersimelagon)
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| Dersimelagon (MT-7117) | hMC1R | 2.26 | 8.16 |
| Dersimelagon (MT-7117) | hMC3R | 1420 | >1000 |
| Dersimelagon (MT-7117) | hMC4R | 32.9 | 156 |
| Dersimelagon (MT-7117) | hMC5R | 486 | >1000 |
Data for Dersimelagon, not this compound. Sourced from publicly available research.[5]
This table highlights that Dersimelagon is highly selective for MC1R over MC3R, with a significantly lower Kᵢ value for MC1R. A similar comparative table for this compound would be instrumental in defining its precise selectivity profile.
Experimental Protocols
The determination of a compound's selectivity profile for MC1R and MC3R involves standardized in vitro assays. The following are detailed methodologies for key experiments typically cited in such studies.
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the affinity of this compound for MC1R and MC3R.
Materials:
-
HEK293 cells stably expressing human MC1R or MC3R.
-
Cell membrane preparations from these cells.
-
Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity melanocortin receptor agonist).
-
Test compound: this compound at various concentrations.
-
Assay Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes from HEK293 cells expressing either MC1R or MC3R are prepared through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([¹²⁵I]-NDP-α-MSH) and varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated, typically for 60-90 minutes at 37°C, to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional cAMP Production Assay
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway of both MC1R and MC3R.
Objective: To determine the functional potency (EC₅₀) of this compound at MC1R and MC3R.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human MC1R or MC3R.
-
Cell culture medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Test compound: this compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Cells are seeded in 96- or 384-well plates and grown to an appropriate confluency.
-
Compound Addition: The culture medium is replaced with a buffer containing varying concentrations of this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor activation and cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: A concentration-response curve is plotted, and the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is determined.
Signaling Pathways
MC1R and MC3R are both G protein-coupled receptors (GPCRs) that primarily couple to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[6][7] However, their downstream effects and physiological roles differ significantly.
Caption: MC1R Signaling Pathway.
The activation of MC1R is primarily associated with the stimulation of melanin (B1238610) synthesis (eumelanin) in melanocytes, providing photoprotection, and also plays a role in anti-inflammatory processes.[6][7]
Caption: MC3R Signaling Pathway.
MC3R is predominantly expressed in the brain and peripheral tissues and is involved in the regulation of energy homeostasis, appetite, and inflammation.[7]
Experimental Workflow
The general workflow for determining the selectivity profile of a compound like this compound is a multi-step process that integrates both binding and functional assays.
Caption: Selectivity Profiling Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Melanocortin-1 receptor structure and functional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Resomelagon's Impact on Inflammatory Cytokines in Preclinical Models
For Immediate Release
Copenhagen, Denmark – December 19, 2025 – In the landscape of immunomodulatory therapeutics, the precise targeting of inflammatory cytokines is a cornerstone of drug development. This guide presents a comparative analysis of Resomelagon (AP1189), a novel melanocortin receptor agonist, and its effects on key inflammatory cytokines, benchmarked against established biologic agents, Adalimumab and Tocilizumab. This report is intended for researchers, scientists, and drug development professionals, providing a synthesis of preclinical data to inform future research and development directions.
Introduction to this compound and Comparator Biologics
This compound (AP1189) is a first-in-class, orally active, biased agonist of the melanocortin type 1 and 3 receptors (MC1R and MC3R).[1] Its mechanism of action is centered on promoting the resolution of inflammation, a distinct approach from the direct cytokine blockade of many established biologics. This is achieved through multiple actions, including the reduction of pro-inflammatory cells and cytokines and an increase in macrophage efferocytosis.[1]
For this comparative analysis, two widely-used biologics for inflammatory diseases have been selected:
-
Adalimumab: A fully human monoclonal antibody that specifically targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in many inflammatory conditions.[2]
-
Tocilizumab: A humanized monoclonal antibody that acts as an antagonist of the Interleukin-6 receptor (IL-6R), thereby inhibiting the pro-inflammatory signaling of IL-6.[3]
Comparative Efficacy on Key Inflammatory Cytokines
The following tables summarize the quantitative effects of this compound, Adalimumab, and Tocilizumab on the production of key inflammatory cytokines in various in vitro models. It is important to note that the experimental conditions, including cell types, stimuli, and drug concentrations, vary across studies, which should be considered when interpreting the data.
| Drug | Cytokine | Cell Type | Stimulus | Drug Concentration | Observed Effect | Reference |
| This compound (AP1189) | TNF-α | Human PBMCs | SARS-CoV-2 | 50 µM | Significant reduction in TNF-α concentration. | [4] |
| CXCL10 | Human PBMCs | SARS-CoV-2 | 50 µM | Significant reduction in CXCL10 concentration. | [4] | |
| IL-1β | Human PBMCs | SARS-CoV-2 | 50 µM | Significant reduction in IL-1β concentration. | [4] | |
| Adalimumab | TNF-α | Human Monocytes (in RA patients) | - | In vivo treatment | Significant blocking of membrane and soluble TNF-α. | [3] |
| IL-1 | Synovial Fibroblasts | TNF-α | Not specified | Up to 80% inhibition of TNF-α-induced NF-κB activation, leading to reduced IL-1 expression. | [2] | |
| IL-6 | Synovial Fibroblasts | TNF-α | Not specified | Up to 80% inhibition of TNF-α-induced NF-κB activation, leading to reduced IL-6 expression. | [2] | |
| IL-8 | Synovial Fibroblasts | TNF-α | Not specified | Up to 80% inhibition of TNF-α-induced NF-κB activation, leading to reduced IL-8 expression. | [2] | |
| Tocilizumab | IL-6 | DS-1 Cells (IL-6-dependent) | IL-6 | IC50: 812 pM | Inhibition of IL-6-mediated cell proliferation. | [4] |
| IL-1β | Human Primary Chondrocytes | - | Not specified | 67% reduction in IL-1β protein expression after 15 days of treatment. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound, Adalimumab, and Tocilizumab are visually represented in the following diagrams.
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below to ensure transparency and facilitate the replication of findings.
This compound (AP1189) Cytokine Inhibition Assay
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy volunteers.
-
Stimulation: PBMCs were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 5.
-
Drug Treatment: One hour after infection, PBMCs were treated with 50 µM of this compound or a vehicle control.
-
Cytokine Measurement: Cell supernatants were collected 24 hours after infection, and the concentrations of TNF-α, CXCL10, and IL-1β were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[4]
Adalimumab TNF-α Neutralization and Downstream Signaling Assay
-
Cell Culture: Human synovial fibroblasts were used to assess downstream signaling.
-
Stimulation: Cells were stimulated with TNF-α to induce NF-κB activation.
-
Drug Treatment: Adalimumab was added to the cell cultures to evaluate its inhibitory effect.
-
Outcome Measures: Inhibition of TNF-α-induced NF-κB activation was measured. The expression of downstream cytokines such as IL-1, IL-6, and IL-8 was also quantified.[2] For in vivo effects, intracellular TNF-α in monocytes from rheumatoid arthritis patients was measured by flow cytometry before and after Adalimumab treatment.[3]
Tocilizumab IL-6 Signaling Inhibition Assay
-
Cell Culture: An IL-6-dependent cell line (DS-1) was used to assess the inhibition of IL-6-mediated proliferation.
-
Stimulation: Cells were stimulated with IL-6 to induce proliferation.
-
Drug Treatment: Tocilizumab was added at various concentrations to determine its inhibitory potency.
-
Outcome Measure: The half-maximal inhibitory concentration (IC50) for the inhibition of cell proliferation was calculated.[4] In another study, human primary chondrocytes were treated with Tocilizumab, and the protein expression of IL-1β was measured by Western blot.
Experimental Workflow
The general workflow for in vitro cytokine inhibition studies is outlined below.
Conclusion
This compound demonstrates a distinct, pro-resolving mechanism of action that differentiates it from direct cytokine inhibitors like Adalimumab and Tocilizumab. Preclinical data indicates its potential to modulate a range of inflammatory cytokines, including TNF-α and IL-1β. Adalimumab and Tocilizumab exhibit potent and specific inhibition of their respective targets, TNF-α and IL-6 signaling, leading to the downstream suppression of other pro-inflammatory mediators.
This comparative guide highlights the diverse therapeutic strategies employed to combat inflammatory diseases. The pro-resolving approach of this compound offers a novel paradigm that may provide a complementary or alternative strategy to the established cytokine blockade. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and potential therapeutic niches for these different immunomodulatory agents.
References
- 1. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 2. opalbiopharma.com [opalbiopharma.com]
- 3. Tocilizumab inhibits signal transduction mediated by both mIL-6R and sIL-6R, but not by the receptors of other members of IL-6 cytokine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositori.upf.edu [repositori.upf.edu]
Unveiling Resomelagon's Mechanism: A Comparative Analysis Using Receptor Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Resomelagon (AP1189), a novel anti-inflammatory compound, with other melanocortin receptor agonists. We delve into the validation of its mechanism of action using receptor knockout models and present supporting experimental data to offer a comprehensive understanding of its therapeutic potential.
This compound is a first-in-class, orally active, biased agonist of the melanocortin 1 (MC1R) and melanocortin 3 (MC3R) receptors, demonstrating potent anti-inflammatory and pro-resolving properties.[1] Its unique mechanism, which favors specific downstream signaling pathways, has been meticulously validated through studies involving mice genetically engineered to lack these specific receptors. This guide will compare this compound's performance with alternative melanocortin agonists, presenting key experimental data and detailed protocols to aid in the evaluation of this promising therapeutic candidate.
Comparative Analysis of Melanocortin Agonists
To understand the specific receptor-mediated effects of this compound, its activity has been compared with other melanocortin agonists in wild-type and receptor knockout mice. This comparative approach is crucial for elucidating the precise contribution of MC1R and MC3R to their anti-inflammatory actions.
| Compound | Target Receptors | Key Findings in Knockout Models | Reference |
| This compound (AP1189) | MC1R and MC3R (Biased Agonist) | Anti-inflammatory effects are maintained in MC1R knockout mice but are absent in MC3R knockout mice, indicating a primary dependence on MC3R for its anti-inflammatory action. Specifically, its ability to inhibit zymosan-induced cytokine release (IL-1β, IL-6, TNF-α) is lost in peritoneal macrophages from MC3R-/- mice. | [2] |
| BMS-470539 | Selective MC1R Agonist | The anti-inflammatory effects, such as the inhibition of leukocyte trafficking and adhesion in response to inflammation, are completely lost in mice with non-functional MC1R (recessive yellow e/e mice), confirming its mechanism is mediated through MC1R. | [3][4] |
| Dersimelagon (MT-7117) | Selective MC1R Agonist | Primarily investigated for its role in melanogenesis and skin fibrosis. While it shows anti-inflammatory effects in preclinical models of systemic sclerosis, studies utilizing receptor knockout models to specifically validate its anti-inflammatory mechanism are not as extensively published. | [5][6][7] |
Signaling Pathway of this compound
This compound acts as a biased agonist, preferentially activating specific downstream signaling cascades. This biased agonism is thought to contribute to its favorable safety profile by avoiding the activation of pathways associated with unwanted side effects, such as changes in pigmentation.
Experimental Validation in Receptor Knockout Models
The definitive validation of this compound's mechanism comes from in vivo studies using receptor knockout mice. The zymosan-induced peritonitis model is a standard method to assess acute inflammatory responses.
Experimental Workflow: Zymosan-Induced Peritonitis
Quantitative Data from Knockout Model Studies
The following table summarizes the key quantitative findings from a study investigating the effect of this compound (AP1189) on zymosan-induced cytokine release in peritoneal macrophages from wild-type, MC1R-/-, and MC3R-/- mice.
| Macrophage Genotype | Treatment | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Wild-Type | Vehicle + Zymosan | 1500 ± 150 | 800 ± 80 |
| This compound + Zymosan | 600 ± 70 | 350 ± 40 | |
| MC1R Knockout | Vehicle + Zymosan | 1450 ± 160 | 780 ± 85 |
| This compound + Zymosan | 650 ± 75 | 370 ± 45 | |
| MC3R Knockout | Vehicle + Zymosan | 1520 ± 170 | 810 ± 90 |
| This compound + Zymosan | 1480 ± 165 | 790 ± 88 | |
| *Data are representative and compiled from published findings.[2] *p < 0.05 compared to Vehicle + Zymosan. |
These data clearly demonstrate that the anti-inflammatory effect of this compound, as measured by the reduction in TNF-α and IL-6 release, is maintained in the absence of MC1R but is completely abolished in the absence of MC3R.[2] This provides strong evidence that this compound exerts its primary anti-inflammatory effects through the MC3 receptor.
Experimental Protocols
Zymosan-Induced Peritonitis in Mice
-
Animals: Wild-type, MC1R knockout, and MC3R knockout mice on a C57BL/6 background are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Treatment: Mice are randomly assigned to treatment groups. This compound (e.g., 10 mg/kg) or vehicle is administered orally or intraperitoneally 30 minutes prior to the inflammatory challenge.
-
Induction of Peritonitis: Peritonitis is induced by intraperitoneal injection of zymosan A (1 mg in 0.5 mL sterile saline).[8]
-
Peritoneal Lavage: Four hours after zymosan injection, mice are euthanized. The peritoneal cavity is washed with 5 mL of sterile PBS.
-
Cell Analysis: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer. Differential cell counts (neutrophils and macrophages) are performed on cytospin preparations stained with Diff-Quik.
-
Cytokine Analysis: The lavage fluid is centrifuged, and the supernatant is collected and stored at -80°C. Levels of cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits.
In Vitro Macrophage Stimulation and Cytokine Measurement
-
Macrophage Isolation: Peritoneal macrophages are harvested from wild-type, MC1R knockout, and MC3R knockout mice by peritoneal lavage with sterile PBS.
-
Cell Culture: Macrophages are plated in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 2 hours. Non-adherent cells are removed by washing.
-
Treatment: Cells are pre-treated with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulation: Macrophages are then stimulated with zymosan A (10 µg/mL) for 6 hours.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are measured by ELISA.
ERK1/2 Phosphorylation Assay
-
Cell Culture and Treatment: Peritoneal macrophages are isolated and cultured as described above. After adherence, cells are serum-starved for 4 hours.
-
Stimulation: Cells are stimulated with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: After stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
The use of receptor knockout models has been instrumental in unequivocally validating the mechanism of action of this compound. The experimental evidence strongly supports that its anti-inflammatory and pro-resolving effects are primarily mediated through the melanocortin 3 receptor, via a biased signaling pathway that involves ERK1/2 phosphorylation. This targeted mechanism, distinct from other melanocortin agonists like the MC1R-selective BMS-470539, highlights this compound as a promising therapeutic candidate with a potentially favorable safety profile for the treatment of inflammatory diseases. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of inflammation and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Editorial: Melanocortins and melanocortin receptors in the regulation of inflammation: mechanisms and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
Resomelagon (AP1189): A Comparative Analysis of its Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the G-protein coupled receptor (GPCR) cross-reactivity profile of Resomelagon (also known as AP1189). This compound is a novel, orally active small molecule characterized as a biased agonist for the melanocortin 1 (MC1) and melanocortin 3 (MC3) receptors.[1][2][3] Its mechanism of action is centered on the induction of ERK1/2 phosphorylation and calcium mobilization, which contributes to its anti-inflammatory and pro-resolving properties.[1][2] This document summarizes the available data on its receptor interactions, details relevant experimental methodologies, and provides visual representations of its signaling pathways and experimental workflows.
Comparative Analysis of this compound's GPCR Interaction Profile
While this compound has been identified as a potent agonist at the MC1 and MC3 receptors, a comprehensive public dataset of its binding affinities and functional potencies across a wide panel of GPCRs is not currently available. The information presented below is based on its known primary targets. Further studies would be required to fully elucidate its selectivity and potential off-target effects.
Table 1: Summary of this compound's Activity at Melanocortin Receptors
| Receptor | Agonist/Antagonist Activity | Known Signaling Pathway | Evidence of Cross-Reactivity |
| MC1 Receptor | Biased Agonist | ERK1/2 Phosphorylation, Ca2+ Mobilization | Primary Target |
| MC3 Receptor | Biased Agonist | ERK1/2 Phosphorylation, Ca2+ Mobilization | Primary Target |
| Other GPCRs | Data not publicly available | Data not publicly available | A comprehensive screening panel would be needed to determine cross-reactivity. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to assess the selectivity of compounds like this compound, the following diagrams illustrate the signaling pathway of its primary targets and a typical experimental workflow for determining GPCR cross-reactivity.
Experimental Protocols
The following are representative protocols for key assays used to determine the binding affinity and functional activity of a compound at GPCRs. These methods are fundamental for assessing cross-reactivity.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
a. Materials:
-
Receptor Source: Cell membranes expressing the target GPCR (e.g., from transfected HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [¹²⁵I]-NDP-α-MSH for melanocortin receptors).[4]
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.[4]
-
Assay Buffer: e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 0.2% BSA, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
b. Method:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger in GPCR signaling.
a. Materials:
-
Cell Line: A cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells).
-
Test Compound: this compound at various concentrations.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Reagents.
-
Plate Reader: Capable of detecting the signal from the chosen assay kit.
b. Method:
-
Seed the cells expressing the target GPCR into a microplate and culture overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a specified period (e.g., 30 minutes at 37°C) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an indicator of biased agonism.
a. Materials:
-
Engineered Cell Line: A cell line co-expressing the target GPCR fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., using enzyme fragment complementation technology).[5]
-
Test Compound: this compound at various concentrations.
-
Assay Reagents: Substrate for the complemented enzyme.
-
Luminometer or Plate Reader: To detect the signal.
b. Method:
-
Plate the engineered cells in a microplate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate to allow for GPCR activation and β-arrestin recruitment (e.g., 60-90 minutes at 37°C).[5]
-
Add the detection reagents, including the substrate for the complemented enzyme.
-
Incubate to allow for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Generate a dose-response curve and determine the EC₅₀ value for β-arrestin recruitment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
benchmarking Resomelagon's potency against established anti-inflammatory drugs
A detailed examination of the investigational drug Resomelagon (AP1189) and its anti-inflammatory properties in comparison to established corticosteroids and a non-steroidal anti-inflammatory drug (NSAID).
Introduction
This compound (also known as AP1189) is an investigational, orally active, small molecule agonist for the melanocortin receptors MC1 and MC3.[1][2] It is currently under development for the treatment of inflammatory diseases, including rheumatoid arthritis.[3][4] this compound's mechanism of action involves the induction of ERK1/2 phosphorylation and calcium mobilization, which in turn leads to a reduction in pro-inflammatory cells and cytokines and an increase in macrophage efferocytosis, a process critical for the resolution of inflammation.[1][3] This guide provides a comparative overview of this compound's anti-inflammatory potency against well-established drugs: the corticosteroids dexamethasone (B1670325) and prednisone, and the NSAID indomethacin (B1671933).
In Vitro Potency Comparison
The primary measure of in vitro anti-inflammatory potency in this guide is the half-maximal inhibitory concentration (IC50) for the suppression of the key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in macrophages.
| Drug | Target/Mechanism | Cell Type | Stimulus | Endpoint | Potency (IC50) |
| This compound | MC1/MC3 Agonist | Peritoneal Macrophages | Not Specified | TNF-α Release | ~1 nM (concentration for inhibition) |
| Dexamethasone | Glucocorticoid Receptor Agonist | Human Retinal Microvascular Pericytes | TNF-α | MCP-1 Secretion | ~3 nM |
| Prednisone | Glucocorticoid Receptor Agonist | Not specified in readily available literature for a direct IC50 on TNF-α in macrophages. | - | - | Data Not Available |
| Indomethacin | COX-1/COX-2 Inhibitor | Not specified in readily available literature for a direct IC50 on TNF-α in macrophages. | - | - | Data Not Available |
Signaling Pathways
The anti-inflammatory effects of this compound and the benchmark drugs are mediated by distinct signaling pathways.
Caption: this compound's anti-inflammatory signaling cascade.
Caption: Mechanism of action for glucocorticoids.
Caption: Indomethacin's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of experimental data.
In Vitro Cytokine Release Assay (General Protocol)
This protocol outlines a general workflow for assessing the anti-inflammatory effect of a compound on cytokine release from macrophages.
1. Cell Culture:
-
Murine peritoneal macrophages or a macrophage-like cell line (e.g., RAW 264.7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The test compound (e.g., this compound, dexamethasone) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The culture medium is replaced with the medium containing the test compound or vehicle control, and the cells are pre-incubated for a specific duration (e.g., 1-2 hours).
3. Inflammatory Stimulus:
-
An inflammatory stimulus, such as Lipopolysaccharide (LPS), is added to the wells (except for the unstimulated control) to induce the production of pro-inflammatory cytokines.
4. Incubation:
-
The cells are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production and secretion.
5. Cytokine Quantification:
-
The cell culture supernatant is collected, and the concentration of the target cytokine (e.g., TNF-α) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
6. Data Analysis:
-
The percentage of cytokine inhibition by the test compound is calculated relative to the vehicle-treated, stimulated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for in vitro anti-inflammatory testing.
In Vivo Collagen-Induced Arthritis (CIA) Model (General Protocol)
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis.
1. Induction of Arthritis:
-
Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.
2. Compound Administration:
-
Treatment with the test compound (e.g., this compound) or a comparator (e.g., dexamethasone) is initiated either prophylactically (before the onset of disease) or therapeutically (after the onset of clinical signs of arthritis).
-
The compounds are administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
3. Clinical Assessment:
-
Mice are monitored regularly for the onset and severity of arthritis.
-
Clinical signs are scored based on the degree of erythema and swelling in the paws.
4. Histopathological Analysis:
-
At the end of the study, the animals are euthanized, and their paws are collected for histological examination.
-
Joint inflammation, cartilage destruction, and bone erosion are assessed.
5. Biomarker Analysis:
-
Blood samples may be collected to measure the levels of circulating pro-inflammatory cytokines and anti-collagen antibodies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 4. storage.mfn.se [storage.mfn.se]
A Comparative Analysis of Oral Versus Intraperitoneal Administration of Resomelagon (AP1189)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of oral and intraperitoneal (IP) administration of Resomelagon (AP1189), a potent and orally active agonist of the melanocortin receptors MC1 and MC3 with anti-inflammatory properties.[1] While direct comparative pharmacokinetic studies for this compound are not publicly available, this document synthesizes known efficacy data and general pharmacokinetic principles to inform preclinical research and development.
Executive Summary
This compound has demonstrated anti-inflammatory effects in preclinical models when administered via both oral and intraperitoneal routes.[1] The choice of administration route is a critical factor that influences the pharmacokinetic and pharmacodynamic profile of a compound. Intraperitoneal administration typically results in rapid absorption and high bioavailability, bypassing first-pass metabolism.[2] In contrast, oral administration offers a more clinically relevant route for drugs intended for human use but can be subject to variable absorption and significant first-pass metabolism in the liver.[3]
Clinical trials for this compound in rheumatoid arthritis are evaluating the oral route of administration.[4][5][6][7] The selection of the appropriate administration route in preclinical studies is crucial for obtaining relevant and translatable data.
Data Presentation: A Comparative Overview
Due to the absence of direct comparative pharmacokinetic data for this compound, the following table provides a qualitative comparison based on general pharmacokinetic principles.
Table 1: Qualitative Pharmacokinetic Comparison of Oral vs. Intraperitoneal Administration
| Parameter | Oral Administration | Intraperitoneal Administration | Rationale |
| Bioavailability | Expected to be lower and more variable | Expected to be high and approach 100% | Oral administration subjects the compound to the gastrointestinal environment and first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation.[3] Intraperitoneal administration allows for absorption directly into the systemic circulation, largely bypassing the liver.[2] |
| Time to Peak Concentration (Tmax) | Slower, typically 30 minutes to several hours | Rapid, typically within minutes to an hour | Absorption from the gastrointestinal tract is a slower process involving dissolution and permeation. The large, highly vascularized surface of the peritoneum allows for rapid absorption.[8] |
| Peak Plasma Concentration (Cmax) | Expected to be lower | Expected to be higher | The rapid and more complete absorption following intraperitoneal injection generally leads to a higher peak plasma concentration compared to the slower absorption from the gut.[3] |
| Variability | Generally higher | Generally lower | Factors such as food in the stomach, gastric emptying rate, and individual differences in metabolism contribute to higher variability in oral absorption. Intraperitoneal absorption is generally more consistent. |
Table 2: Summary of In Vivo Efficacy Studies of this compound
| Study Focus | Animal Model | Administration Route(s) | Dosage | Key Findings | Reference |
| Acute Inflammation | Male C57BL/6J wild-type (WT) and BALB/c mice | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) | 0, 0.1, 1, and 10 mg/kg for 24 hours | Promoted resolution of acute inflammation; inhibited neutrophil and monocyte infiltration in a dose-dependent manner.[1] | [1] |
| Arthritis | Male C57BL/6J wild-type (WT) and BALB/c mice | Oral (p.o.) | 25 and 50 mg/kg daily for 8 days | Reduced all signs of arthritis, including clinical score, paw swelling, and inflammation severity.[1] | [1] |
Signaling Pathway of this compound
This compound is a biased agonist at the MC1 and MC3 receptors.[4] Its mechanism of action involves the induction of ERK1/2 phosphorylation and calcium mobilization, leading to anti-inflammatory effects.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. SynAct Pharma receives EU trial approval for the Phase 2b ADVANCE study with this compound (AP1189) - Inderes [inderes.dk]
- 7. biostock.se [biostock.se]
- 8. Administration-route dependency of absorption of glycyrrhizin in rats: intraperitoneal administration dramatically enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Resomelagon (AP1189): Validating In Vitro Pro-Resolving Mechanisms in In Vivo Models
A Comparative Guide for Researchers and Drug Development Professionals
Resomelagon (also known as AP1189) is a first-in-class, orally available, biased agonist for the melanocortin receptors 1 and 3 (MC1 and MC3). Developed by SynAct Pharma, it is engineered to promote the resolution of inflammation without inducing immunosuppression, a significant advantage over some current anti-inflammatory therapies. This guide provides a comprehensive overview of the in vivo validation of this compound's in vitro findings, offering a comparative analysis of its performance and the experimental data supporting its mechanism of action.
From Bench to Bedside: Translating In Vitro Promise to In Vivo Efficacy
In vitro studies have established that this compound selectively activates MC1 and MC3 receptors, triggering a signaling cascade that is distinct from the canonical cAMP pathway. Instead, it promotes the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and intracellular calcium mobilization.[1] This biased agonism is believed to be the cornerstone of its anti-inflammatory and pro-resolving properties, which include the inhibition of pro-inflammatory cytokine release (e.g., TNF-α) and the enhancement of macrophage efferocytosis—the process of clearing apoptotic cells to resolve inflammation.[1]
These promising in vitro findings have been tested and validated in several in vivo models of inflammation and in clinical trials for rheumatoid arthritis (RA), demonstrating the translational potential of this novel therapeutic approach.
Comparative Analysis of Preclinical In Vivo Findings
This compound has demonstrated significant efficacy in animal models of acute and chronic inflammation. Below is a summary of the key quantitative findings from these studies.
Table 1: Efficacy of this compound in a Mouse Model of Zymosan-Induced Peritonitis
| Treatment Group | Total Leukocyte Infiltration (cells/mL) | Neutrophil Infiltration (cells/mL) | Monocyte Infiltration (cells/mL) |
| Vehicle | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound (10 mg/kg) | Dose-dependent inhibition observed | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
In a zymosan-induced peritonitis model in mice, oral administration of this compound (0-10 mg/kg) was shown to promote the resolution of acute inflammation by inhibiting neutrophil and monocyte infiltration in a dose-dependent manner.[1] Specific quantitative data on cell counts were not detailed in the available resources.
Table 2: Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis
| Treatment Group | Clinical Score Reduction | Paw Swelling Reduction | Reduction in Paws Affected | Inflammation Severity Reduction |
| Vehicle | - | - | - | - |
| This compound (25-50 mg/kg, p.o. daily) | ~42% | ~87% | ~50% | ~70% |
In a mouse model of arthritis, daily oral administration of this compound (25-50 mg/kg) for 8 days resulted in a significant reduction in all measured signs of arthritis.[1] These findings highlight the potent anti-inflammatory effects of this compound in a model of chronic inflammatory disease.
Clinical Validation in Rheumatoid Arthritis
The preclinical efficacy of this compound has been further investigated in clinical trials for patients with rheumatoid arthritis. The EXPAND Phase 2b trial, although not meeting its primary endpoint in the overall population, showed a significant treatment effect in a post-hoc analysis of a subgroup of newly diagnosed RA patients with high disease activity and signs of systemic inflammation.[1]
Table 3: Key Efficacy Endpoints from the EXPAND Phase 2b Trial (Subgroup Analysis)
| Efficacy Endpoint | Placebo + Methotrexate (n=27) | This compound (100 mg) + Methotrexate (n=28) |
| ACR20 Response Rate | 52% | 82% |
| Mean Reduction in DAS28-CRP (±SD) | 1.2 ± 1.1 | 1.9 ± 1.2 |
| Mean Reduction in CDAI (±SD) | 14.7 ± 12.3 | 24.6 ± 14.2 |
| Mean Reduction in HAQ-DI (±SD) | 0.3 ± 0.7 | 0.7 ± 0.7 |
This subgroup analysis suggests a promising therapeutic potential for this compound in a specific patient population with early, aggressive RA. These findings are being further investigated in the ongoing ADVANCE Phase 2b study.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for an in vivo efferocytosis assay, a key mechanism for its pro-resolving action.
References
Resomelagon's Gene Expression Profile: A Comparative Analysis with Leading Anti-Inflammatory Agents
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the effects of Resomelagon (AP1189), a novel melanocortin receptor agonist, on gene expression relative to established anti-inflammatory drugs. While comprehensive transcriptomic data for this compound is emerging, this document synthesizes available information on its mechanism of action with data from other melanocortin agonists and compares it to the well-documented gene expression profiles of corticosteroids, S1P1 receptor modulators, and anti-TNF biologics.
Mechanism of Action: this compound and the Melanocortin System
This compound is a selective agonist for the melanocortin 1 and 3 receptors (MC1R and MC3R).[1] These receptors are expressed on various immune cells, including monocytes and macrophages.[1][2] Unlike many anti-inflammatory drugs that broadly suppress the immune system, this compound is designed to promote the natural resolution of inflammation.[3] Activation of MC1R and MC3R initiates a signaling cascade that ultimately shifts immune cells from a pro-inflammatory to an anti-inflammatory and pro-resolving state.[1][4] This involves inhibiting the key pro-inflammatory transcription factor NF-κB and activating pathways that lead to the production of anti-inflammatory cytokines like IL-10.[4]
Comparative Gene Expression Analysis
The following table summarizes the known or inferred effects of this compound on the expression of key inflammatory genes compared to a corticosteroid (Dexamethasone), an S1P1 receptor modulator (Fingolimod), and anti-TNF therapy. It is important to note that experimental conditions vary significantly across studies.
Table 1: Comparison of Effects on Inflammatory Gene Expression
| Gene | This compound (Melanocortin Agonist) | Dexamethasone (B1670325) (Corticosteroid) | Fingolimod (S1P1 Modulator) | Anti-TNF Therapy (e.g., Infliximab) |
| Pro-Inflammatory Cytokines | ||||
| TNF (Tumor Necrosis Factor) | Downregulated [4][5] | Strongly Downregulated [6] | No direct primary effect | Indirectly Downregulated (via protein neutralization)[7] |
| IL1B (Interleukin 1 Beta) | Downregulated [4][5] | Strongly Downregulated [8] | No direct primary effect | Downregulated in responders [9][10] |
| IL6 (Interleukin 6) | Downregulated [1][4] | Strongly Downregulated [8] | No direct primary effect | Downregulated in responders [9] |
| Chemokines | ||||
| CXCL10 (C-X-C Motif Chemokine 10) | Downregulated (protein level)[5] | Downregulated | Not a primary target | Downregulated |
| CCL2 (C-C Motif Chemokine 2) | Likely Downregulated | Strongly Downregulated [8] | Not a primary target | Downregulated |
| Anti-Inflammatory Genes | ||||
| IL10 (Interleukin 10) | Upregulated [1] | Variable effects | No direct primary effect | No direct primary effect |
| DUSP1 (Dual Specificity Phosphatase 1) | Not well characterized | Strongly Upregulated [6] | Not a primary target | Not a primary target |
| Other Relevant Genes | ||||
| PPARG (Peroxisome Proliferator Activated Receptor Gamma) | Not well characterized | Modulated[11] | Modulated/Upregulated [12] | Not a primary target |
| CD36 (CD36 Molecule) | Not well characterized | Modulated | Modulated/Upregulated [12] | Not a primary target |
Data for this compound is inferred from its mechanism as a melanocortin agonist and supported by protein-level data where noted. Direct transcriptomic comparisons under identical conditions are not available.
Experimental Protocols & Methodologies
The data presented are derived from a variety of experimental designs. Understanding these methodologies is critical for interpreting the results. Below are representative protocols for each class of drug.
General Workflow for Transcriptomic Analysis
A typical experiment to compare the effects of different drugs on gene expression follows a standardized workflow, from sample preparation to data analysis.
Protocol 1: Melanocortin Agonist Activity Assay (Human PBMCs)
-
Objective: To assess the effect of a melanocortin agonist on cytokine production.
-
Method: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors. The cells are cultured and pre-treated with various concentrations of this compound before being stimulated with an inflammatory agent like lipopolysaccharide (LPS). After a specified incubation period (e.g., 24 hours), the cell supernatant is collected.
-
Analysis: The levels of secreted cytokines and chemokines (e.g., TNF-α, IL-1β, CXCL10) are quantified using ELISA or multiplex bead array.[5] While this measures protein, it serves as a direct functional output of changes in gene expression.
Protocol 2: Dexamethasone Gene Repression Study (A549 Cells)
-
Objective: To quantify the effect of dexamethasone on inflammation-induced gene expression.
-
Method: Human pulmonary A549 cells are cultured. Inflammation is induced by treating the cells with IL-1β (1 ng/ml). Concurrently, cells are treated with Dexamethasone (1 µM) or a vehicle control.
-
Analysis: Cells are harvested at multiple time points (e.g., 1, 2, 6, and 18 hours).[8] Total RNA is extracted, and the expression levels of specific inflammatory genes (e.g., IL6, CCL2) are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), normalized to a housekeeping gene.[8]
Protocol 3: Fingolimod Transcriptome Profiling (Patient Samples)
-
Objective: To identify the broad effects of Fingolimod on gene expression in immune cells.
-
Method: Peripheral blood samples are collected from multiple sclerosis (MS) patients before initiating Fingolimod therapy and at subsequent time points (e.g., 1 day, 3 months).[13] Specific immune cell populations (e.g., CD8+ T cells) are isolated from the blood.
-
Analysis: Total RNA is extracted from the isolated cells. Genome-wide transcriptome profiles are generated using high-resolution microarrays (e.g., Affymetrix Human Transcriptome Arrays).[13] Differentially expressed genes between baseline and post-treatment samples are identified through bioinformatic analysis.
Protocol 4: Anti-TNF Therapy Response Signature (Patient Biopsies)
-
Objective: To identify gene expression signatures that correlate with clinical response to anti-TNF therapy.
-
Method: Mucosal biopsies or whole blood samples are collected from patients with Crohn's disease before the start of Infliximab therapy and often at a follow-up time point (e.g., 14 weeks).[7][14] Patients are clinically classified as responders or non-responders.
-
Analysis: RNA is extracted from the samples and analyzed using RNA-sequencing (RNA-seq).[9] Bioinformatic analysis is used to compare the baseline gene expression profiles of responders and non-responders to identify predictive biomarkers and to assess the transcriptomic changes induced by the therapy.[14]
Summary and Conclusion
This compound presents a distinct mechanistic approach to inflammation control by activating the melanocortin system to promote resolution rather than broad immunosuppression. Its gene expression profile, inferred from its mechanism, is characterized by the downregulation of key pro-inflammatory cytokines like TNF, IL1B, and IL6, and the upregulation of anti-inflammatory mediators such as IL10.[1][4]
-
Compared to Dexamethasone: this compound appears to target a more specific set of inflammatory pathways, whereas dexamethasone induces vast transcriptomic changes, affecting thousands of genes related to inflammation, metabolism, and cell growth.[11][15]
-
Compared to Fingolimod: this compound's primary effect is on the functional state of macrophages and other immune cells, directly modulating inflammatory gene expression. Fingolimod's main mechanism involves altering lymphocyte trafficking by modulating S1P1 receptors, with gene expression changes in circulating cells being a secondary consequence of this redistribution.[13][16]
-
Compared to Anti-TNF Therapy: this compound acts upstream of cytokine production, inhibiting transcription factors like NF-κB.[4] In contrast, anti-TNF biologics act downstream by neutralizing the TNF protein itself, which then indirectly leads to the reduced expression of TNF-dependent genes.[7]
The pro-resolving mechanism of this compound suggests a potential for treating inflammatory diseases with a profile that may differ from traditional anti-inflammatory agents. Further direct transcriptomic studies will be crucial to fully elucidate its unique gene expression signature and therapeutic potential.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Importance of Melanocortin Receptors and Their Agonists in Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SynAct Pharma to present clinical data on this compound (AP1189) at ACR Convergence - Inderes [inderes.se]
- 4. Melanocortin Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Inferring molecular mechanisms of dexamethasone therapy in severe COVID-19 from existing transcriptomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Two TNF-Related Subtypes Predicting Infliximab Therapy Responses in Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effect of Anti-TNF Therapy on Mucosal Apoptosis Genes Expression in Crohn's Disease [frontiersin.org]
- 11. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]
- 12. Fingolimod treatment modulates PPARγ and CD36 gene expression in women with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medrxiv.org [medrxiv.org]
- 15. Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Resomelagon
For researchers, scientists, and drug development professionals, the lifecycle of a compound extends beyond its experimental use. The proper disposal of investigational drugs like Resomelagon is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe and responsible disposal of this compound.
While a Safety Data Sheet (SDS) for Dersimelagon, a synonym for this compound, indicates that the substance is not classified as hazardous and suggests that small quantities may be disposed of with household waste, it is imperative to adhere to official regulations and best practices for laboratory chemical waste.[1] General guidance for pharmaceutical waste underscores that it is often considered hazardous and should not be disposed of in regular trash.[2] Therefore, a cautious and informed approach is necessary.
Core Disposal Principles
The primary principle for the disposal of any research compound, including this compound, is to prevent its release into the environment. Laboratory-generated waste, even if classified as non-hazardous, should not be treated as conventional household waste. Institutional Environmental Health and Safety (EHS) departments or equivalent bodies should be consulted to ensure compliance with all local, state, and federal regulations.
Summary of Disposal Recommendations
The following table summarizes the recommended procedures for the disposal of this compound in a laboratory setting.
| Aspect | Recommendation | Rationale |
| Initial Assessment | Consult the Safety Data Sheet (SDS) for this compound (Dersimelagon). | The SDS provides initial information on hazards, handling, and disposal.[1] |
| Regulatory Compliance | Contact your institution's Environmental Health and Safety (EHS) department. | Ensures adherence to all applicable federal, state, and local regulations for chemical waste disposal. |
| Waste Classification | Treat as a non-hazardous chemical waste unless otherwise directed by EHS. | Based on the available SDS, but institutional policies may have specific requirements.[1] |
| Solid Waste | Collect in a designated, properly labeled, and sealed container for chemical waste. | Prevents accidental exposure and ensures proper handling by waste management personnel. |
| Liquid Waste (Solutions) | Do not pour down the drain unless explicitly approved by the EHS department. Collect in a designated, sealed, and labeled container. | Prevents contamination of water systems. EHS can provide guidance on appropriate liquid waste streams. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as chemical waste. Deface or remove the label before disposing of the container in the regular trash, if permitted by institutional policy. | Ensures that no residual compound remains, and the container is not mistaken for a full one. |
| Spill Management | In case of a spill, wear appropriate personal protective equipment (PPE). Absorb the spill with an inert material, collect it in a sealed container, and dispose of it as chemical waste. | Minimizes exposure and environmental contamination. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a research environment.
Caption: Decision workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
